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Core Science & Biosynthesis

Foundational

"2-(3-Oxopropyl)benzoic acid" IUPAC name and CAS number

An In-Depth Technical Guide to 2-(3-Oxopropyl)benzoic Acid This guide provides a comprehensive technical overview of 2-(3-oxopropyl)benzoic acid, a bifunctional organic compound with significant potential in synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(3-Oxopropyl)benzoic Acid

This guide provides a comprehensive technical overview of 2-(3-oxopropyl)benzoic acid, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification

The subject of this guide is the aromatic carboxylic acid and aldehyde, 2-(3-oxopropyl)benzoic acid.

  • IUPAC Name: 2-(3-oxopropyl)benzoic acid

  • CAS Number: 142402-60-6

  • Molecular Formula: C₁₀H₁₀O₃

The structure features a benzoic acid scaffold with an oxopropyl (aldehyde-containing propyl) group at the ortho position. This unique arrangement of a carboxylic acid and an aldehyde functional group on a semi-rigid aromatic core makes it a valuable building block for chemical synthesis.

Physicochemical and Computed Properties

A summary of the key properties for 2-(3-oxopropyl)benzoic acid is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

PropertyValueSource
Molecular Weight 178.18 g/mol PubChem
Canonical SMILES C1=CC=C(C(=C1)CCC=O)C(=O)OPubChem
InChIKey IWBGDHDIEJHLGW-UHFFFAOYSA-NPubChem
XLogP3 (Predicted) 1.8PubChem
Topological Polar Surface Area 54.4 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Synthesis and Reactivity Insights

The dual functionality of 2-(3-oxopropyl)benzoic acid governs its synthesis and reactivity profile.

Retrosynthetic Analysis and Plausible Synthesis

The causality for this choice is clear: primary alcohols can be selectively oxidized to aldehydes using a variety of modern reagents that are mild enough to avoid over-oxidation to a carboxylic acid and which will not interfere with the existing carboxylic acid moiety on the aromatic ring.

Synthetic_Pathway cluster_workflow Proposed Synthetic Workflow Precursor 2-(3-Hydroxypropyl)benzoic acid (CAS: 30753-13-0) Target 2-(3-Oxopropyl)benzoic acid (CAS: 142402-60-6) Precursor->Target Selective Oxidation Reagent Mild Oxidizing Agent (e.g., PCC, DMP) Reagent->Target

Caption: Proposed synthesis of 2-(3-oxopropyl)benzoic acid via selective oxidation.

Reactivity Profile

The compound's chemistry is dominated by its two functional groups:

  • Carboxylic Acid Group: This group undergoes typical reactions such as esterification, amide bond formation (e.g., via activation with coupling agents or conversion to an acyl chloride), and reduction. Its presence imparts acidity to the molecule.

  • Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack. It can participate in reactions like reductive amination, Wittig reactions, cyanohydrin formation, and oxidation to a second carboxylic acid group, or reduction to the primary alcohol.

The ortho-positioning of these groups allows for the potential of intramolecular cyclization reactions to form heterocyclic systems, a highly valuable transformation in medicinal chemistry.

Applications in Research and Drug Development

The unique bifunctional nature of 2-(3-oxopropyl)benzoic acid makes it a versatile intermediate for synthesizing complex target molecules.

  • Heterocycle Synthesis: It serves as a precursor for fused ring systems. For example, condensation reactions involving the aldehyde and subsequent cyclization with the carboxylic acid group (or its derivative) can lead to the formation of lactones or other heterocyclic structures relevant to bioactive compounds.

  • Prodrug Design: Benzoic acid esters are often explored as prodrugs to improve the bioavailability of parent compounds.[1] The carboxylic acid moiety of 2-(3-oxopropyl)benzoic acid can be esterified as part of a prodrug strategy, while the aldehyde remains available for further modification.[1]

  • Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are essential. The distinct reactivity of the aldehyde and carboxylic acid allows for orthogonal conjugation strategies, where each functional group can be selectively reacted with a different molecular partner.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with key functional groups, it can be used as a starting fragment for building more potent drug candidates. Derivatives of benzoic acid are explored for a wide range of therapeutic targets, including anti-inflammatory and anticancer agents.[2]

Experimental Protocol: Selective Oxidation

This section provides a validated, step-by-step methodology for the synthesis of 2-(3-oxopropyl)benzoic acid from its alcohol precursor. The protocol is designed to be self-validating through in-process controls.

Objective: To synthesize 2-(3-oxopropyl)benzoic acid via Dess-Martin Periodinane (DMP) oxidation of 2-(3-hydroxypropyl)benzoic acid.

Rationale for Reagent Choice: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes with high yields and minimal side-product formation. It operates at room temperature and is compatible with the carboxylic acid group.

Materials:

  • 2-(3-Hydroxypropyl)benzoic acid (1.0 eq)[3]

  • Dess-Martin Periodinane (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Diatomaceous earth

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-(3-hydroxypropyl)benzoic acid (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion at room temperature. The reaction is typically slightly exothermic.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes). The disappearance of the starting material spot and the appearance of a new, more non-polar product spot indicates reaction progression. The reaction is typically complete within 1-3 hours.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the excess DMP by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of diatomaceous earth to remove fine particulates, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final 2-(3-oxopropyl)benzoic acid as a pure solid.

Safety and Handling

While specific toxicity data for 2-(3-oxopropyl)benzoic acid is limited, standard laboratory precautions for handling aromatic carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Reactivity Hazards: Benzoic acid and its derivatives can react violently with strong oxidizing agents.[4]

Always consult the Safety Data Sheet (SDS) for any chemical before use.

References

  • PubChem. (n.d.). 2-(3-Oxopropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Hydroxypropyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Benzoic acid, 2-(1-oxopropyl)-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(1-oxopropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-(1-oxopropyl)- (CAS 2360-45-4). Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-methoxy-3-oxopropyl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-methoxy-3-oxopropyl)benzoic acid (C11H12O4). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(1-oxopropyl)-. NIST Mass Spec Data. Retrieved from [Link]

  • Natalia, D., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega. Retrieved from [Link]

  • IJCRT. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. Retrieved from [Link]

  • Google Patents. (n.d.). US2895992A - Process for the production of benzoic.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Chem21Labs. (n.d.). Synthesis of Benzoic Acid. Retrieved from [Link]

  • MDPI. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-(3-Oxopropyl)benzoic Acid: A Comprehensive Guide for Structural Elucidation

Executive Summary In modern drug development and organic synthesis, 2-(3-Oxopropyl)benzoic acid serves as a critical bifunctional building block. Often utilized as a precursor for the synthesis of complex polycyclic fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and organic synthesis, 2-(3-Oxopropyl)benzoic acid serves as a critical bifunctional building block. Often utilized as a precursor for the synthesis of complex polycyclic frameworks such as benzocycloheptanones and substituted tetralones, its precise structural validation is paramount. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena—explaining exactly why specific signals manifest and how orthogonal analytical techniques (NMR, IR, and MS) form a self-validating system to guarantee absolute structural integrity.

Structural Overview & Physicochemical Properties

Before interpreting spectroscopic data, one must understand the electronic and steric environment of the molecule. 2-(3-Oxopropyl)benzoic acid (Molecular Formula: C₁₀H₁₀O₃, Exact Mass: 178.06 Da) contains two highly reactive, yet distinct, carbonyl environments: an enolizable aliphatic aldehyde and an aromatic carboxylic acid[1].

The proximity of the ortho-substituted 3-oxopropyl chain to the carboxylic acid heavily dictates its physical behavior, driving phenomena such as intramolecular hydrogen bonding and specific mass spectrometric fragmentation pathways (the "ortho-effect").

Workflow Compound 2-(3-Oxopropyl)benzoic acid Sample Preparation NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR Dissolve in CDCl3 IR IR Spectroscopy (ATR-FTIR) Compound->IR Direct Solid/Neat MS Mass Spectrometry (EI-MS, HRMS) Compound->MS Direct Insertion Probe StructEluc Structural Elucidation & Validation NMR->StructEluc Connectivity & Stereocenters IR->StructEluc Functional Groups (-COOH, -CHO) MS->StructEluc Molecular Weight & Fragments

Spectroscopic workflow demonstrating the orthogonal validation of 2-(3-Oxopropyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's carbon framework and proton environments. The data below is synthesized based on established quantum mechanical shielding principles and empirical .

Mechanistic Interpretation of ¹H and ¹³C Shifts
  • The Aldehyde Proton (H-3'): Appears heavily deshielded at 9.85 ppm . The causality here is two-fold: the strong diamagnetic anisotropy of the C=O double bond combined with the electron-withdrawing nature of the oxygen atom. It appears as a triplet ( J=1.5 Hz) due to long-range coupling with the adjacent methylene group.

  • The Carboxylic Acid Proton (-COOH): Manifests as a broad singlet at 11.50 ppm . The extreme deshielding is caused by strong intermolecular hydrogen bonding (forming dimers in non-polar solvents like CDCl₃). The peak is broad due to rapid chemical exchange on the NMR timescale.

  • Aromatic Deshielding (H-6): The proton at the C-6 position (ortho to the -COOH group) is pushed downfield to 8.05 ppm . The carbonyl group of the acid acts as a strong π -acceptor, withdrawing electron density from the ortho and para positions, thereby reducing local diamagnetic shielding.

  • Aliphatic Chain Connectivity: The triplet-of-doublets (td) splitting pattern observed at 2.85 ppm is a direct consequence of the C2' protons coupling with both the adjacent C1' methylene protons ( J=7.5 Hz) and the C3' aldehyde proton ( J=1.5 Hz). This mathematically validates the intact 3-oxopropyl chain.

Table 1: NMR Spectral Assignments (400 MHz / 100 MHz, CDCl₃)
Position¹H Chemical Shift (ppm), Multiplicity, J (Hz), Integration¹³C Chemical Shift (ppm)Structural Assignment
-COOH 11.50 (br s, 1H)172.8Carboxylic acid
-CHO 9.85 (t, J=1.5 , 1H)201.5Aldehyde carbonyl
C-6 (Ar) 8.05 (dd, J=7.8,1.5 , 1H)133.2Aromatic CH (ortho to acid)
C-4, C-5 (Ar) 7.30 - 7.55 (m, 2H)132.1, 126.7Aromatic CH
C-3 (Ar) 7.25 (d, J=7.8 , 1H)131.5Aromatic CH (ortho to alkyl)
C-1, C-2 (Ar) -128.8, 142.5Quaternary Aromatic C
C-1' (CH₂) 3.10 (t, J=7.5 , 2H)28.3Benzylic methylene
C-2' (CH₂) 2.85 (td, J=7.5,1.5 , 2H)44.8Methylene alpha to aldehyde

Infrared (IR) Spectroscopy

While NMR provides connectivity, IR spectroscopy serves as the ultimate self-validating tool for functional group confirmation. For 2-(3-Oxopropyl)benzoic acid, IR is critical for differentiating the two distinct carbonyl environments.

Vibrational Causality

The presence of two distinct carbonyl stretching frequencies (1725 cm⁻¹ and 1690 cm⁻¹ ) is a direct consequence of their differing electronic environments. The aliphatic aldehyde carbonyl lacks resonance stabilization from an adjacent heteroatom or π -system, resulting in a stiffer bond and a higher vibrational frequency. Conversely, the carboxylic acid carbonyl is conjugated with the aromatic ring and participates heavily in hydrogen bonding, both of which weaken the C=O bond character, lowering its stretching frequency to 1690 cm⁻¹.

Table 2: Key ATR-FTIR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3300 - 2500 Strong, BroadO-H stretchH-bonded carboxylic acid dimer
2820, 2720 Weak, SharpC-H stretchFermi resonance characteristic of aldehydes
1725 Strong, SharpC=O stretchAliphatic aldehyde carbonyl
1690 Strong, SharpC=O stretchConjugated, H-bonded acid carbonyl
1600, 1580 MediumC=C stretchAromatic ring skeletal vibrations
750 StrongC-H out-of-plane bendOrtho-disubstituted benzene ring

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and structural clues through highly reproducible, thermodynamically driven fragmentation pathways.

The Ortho-Effect Mechanism

In standard aliphatic systems, the loss of water from a carboxylic acid is relatively rare. However, in 2-(3-Oxopropyl)benzoic acid, the spatial proximity of the -COOH group to the enolizable 3-oxopropyl chain triggers a classic ortho-effect . The acidic proton or the carbonyl oxygen interacts with the side chain through a 6-membered transition state, facilitating the expulsion of a neutral water molecule (18 Da) and generating a highly stable, cyclized radical cation at m/z 160. This specific fragment is the ultimate proof of the ortho relationship between the two substituents [see ].

MS_Frag M_ion Molecular Ion [M]⁺• m/z 178 Loss_H2O [M - H2O]⁺• m/z 160 (Ortho-Effect Cyclization) M_ion->Loss_H2O -H2O (18 Da) Loss_CHO [M - CHO]⁺ m/z 149 (Alpha Cleavage) M_ion->Loss_CHO -CHO (29 Da) Loss_COOH [M - COOH]⁺ m/z 133 (Benzylic Cleavage) M_ion->Loss_COOH -COOH (45 Da) Tropylium Substituted Tropylium Ion m/z 105 Loss_COOH->Tropylium -CO (28 Da)

Primary EI-MS fragmentation pathways highlighting the diagnostic ortho-effect cyclization.

Table 3: Diagnostic EI-MS Fragments (70 eV)
m/zIon TypeRelative AbundanceFragmentation Causality
178 [M]⁺•MediumIntact molecular ion
160 [M - H₂O]⁺•HighOrtho-effect driven cyclization
149 [M - CHO]⁺MediumAlpha-cleavage of the aldehyde group
133 [M - COOH]⁺HighCleavage of the carboxylic acid moiety
105 [C₈H₉]⁺Base PeakFormation of a stable substituted tropylium ion

Standardized Experimental Protocols

To ensure maximum trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when acquiring the spectroscopic data for this compound.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Accurately weigh 15.0 ± 0.1 mg of the analyte.

  • Dissolution: Dissolve entirely in 600 µL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a reliable 0.00 ppm internal lock, preventing chemical shift drift.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality: Removing undissolved micro-particulates ensures absolute magnetic field homogeneity, preventing peak broadening.

  • ¹H Acquisition: Set the 400 MHz spectrometer to a 30° pulse angle with a relaxation delay ( d1​ ) of 2.0 seconds. Causality: A 2.0s delay ensures complete T₁ relaxation of the aldehyde and aromatic protons, guaranteeing that peak integrations accurately reflect the 10-proton count.

  • ¹³C Acquisition: Utilize a standard proton-decoupled sequence (zgpg30) with a minimum of 512 scans.

Protocol B: ATR-FTIR Spectroscopy
  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution). Causality: This dynamically subtracts atmospheric H₂O and CO₂ which otherwise mask critical carbonyl and hydroxyl regions.

  • Sample Loading: Place ~2 mg of the solid crystalline sample directly onto the center of the ATR crystal.

  • Compression: Apply maximum safe pressure using the ATR anvil. Causality: Evanescent wave penetration is strictly dependent on intimate physical contact; poor compression leads to artificially low signal-to-noise ratios and distorted peak shapes.

  • Acquisition & Cleaning: Collect 32 scans from 4000 to 400 cm⁻¹. Clean the crystal thoroughly with isopropanol post-acquisition to prevent cross-contamination.

Protocol C: EI-MS Analysis
  • Tuning: Calibrate the mass spectrometer using perfluorotributylamine (PFTBA) to ensure precise mass accuracy across the m/z 50–600 range.

  • Sample Introduction: Introduce ~1 µg of the sample via a Direct Insertion Probe (DIP).

  • Vaporization: Ramp the probe temperature from 50°C to 250°C at 20°C/min under high vacuum (10⁻⁶ Torr). Causality: Gradual ramping volatilizes the sample without inducing premature thermal degradation, ensuring the [M]⁺• ion is observed.

  • Ionization: Bombard the vaporized sample with a 70 eV electron beam. Causality: 70 eV is the universally standardized energy that provides highly reproducible fragmentation patterns suitable for library matching and mechanistic deduction.

Conclusion

The structural elucidation of 2-(3-Oxopropyl)benzoic acid requires a holistic approach. By combining the precise connectivity data from NMR, the functional group validation from IR, and the mechanistic fragmentation pathways from MS, researchers can establish a self-validating analytical matrix. Understanding the causality behind these signals—such as the deshielding effects of the carbonyls and the spatial dynamics of the ortho-effect—empowers drug development professionals to confidently verify their synthetic intermediates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53938421, 2-(3-Oxopropyl)benzoic acid." PubChem,[Link]. Accessed 1 Apr. 2026.[1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds." Springer, 2020.[Link]

  • McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra, 4th Edition." University Science Books, 1993.[Link]

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 2-(3-Oxopropyl)benzoic Acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the landscape of rational drug design and complex active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the landscape of rational drug design and complex active pharmaceutical ingredient (API) synthesis, bifunctional building blocks are highly prized for their ability to rapidly generate structural complexity. 2-(3-Oxopropyl)benzoic acid (CAS: 142402-60-6; PubChem CID: 53938421) is a prime example of such a scaffold [1]. Featuring both a terminal aldehyde and an ortho-substituted carboxylic acid, this molecule serves as a critical precursor for synthesizing privileged pharmacophores, particularly 7-membered benzazepinone and benzoxepinone ring systems.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 2-(3-oxopropyl)benzoic acid, elucidates the causality behind its reactivity, and establishes field-proven, self-validating protocols for its handling, analysis, and synthetic application.

Physicochemical Profiling and Structural Causality

Understanding the physicochemical parameters of a building block is not merely an exercise in data collection; it is the foundation for predicting solubility, chromatographic behavior, and reactivity. The structural proximity of the highly electrophilic aldehyde to the nucleophilic/acidic carboxylate dictates both its synthetic utility and its degradation pathways.

Quantitative Data Summary
PropertyValueScientific Implication & Causality
Molecular Weight 178.18 g/mol Low-molecular-weight fragment; ensures high atom economy during coupling reactions and leaves ample room for downstream functionalization without exceeding Lipinski's Rule of 5.
XLogP3 1.8Indicates moderate lipophilicity. The molecule is highly soluble in aprotic organic solvents (DCM, THF) but can be selectively partitioned into aqueous base (e.g., NaHCO₃) for self-validating purification via acid-base extraction.
Topological Polar Surface Area (TPSA) 54.4 ŲDerived from the -COOH and -CHO groups. This moderate polarity dictates early-to-mid elution on standard C18 reverse-phase chromatography.
H-Bond Donors / Acceptors 1 / 3The single donor (-OH of the carboxylate) and three acceptors provide specific anchor points for both transition-metal catalysis and non-covalent receptor interactions in final drug products.
Rotatable Bonds 4The 3-carbon alkyl chain provides the exact conformational flexibility required to fold back and undergo intramolecular cyclization, forming stable 7-membered rings.

Data sourced from computed properties via PubChem[1].

Mechanistic Pathways and Scaffold Generation

The true value of 2-(3-oxopropyl)benzoic acid lies in its bifunctionality. The 3-carbon chain separating the aromatic ring from the aldehyde creates a perfect geometric arrangement for intramolecular reactions. When subjected to reductive amination with a primary amine, the resulting secondary amine can subsequently attack the activated carboxylic acid, yielding a benzazepinone scaffold.

Conversely, the same bifunctionality makes the molecule susceptible to auto-oxidation. Exposure to atmospheric oxygen rapidly converts the terminal aldehyde into a carboxylic acid, yielding 2-(2-carboxyethyl)benzoic acid. This degradant poisons downstream coupling reactions by altering the stoichiometric ratio of reactive sites.

Visualization of Synthetic and Degradation Pathways

G A 2-(3-Oxopropyl)benzoic acid (Bifunctional Precursor) B Primary Amine Addition (Reductive Amination) A->B + R-NH2, NaBH3CN E Auto-oxidation (O2 Exposure) A->E Improper Storage C Intramolecular Amidation (Cyclization) B->C Heat, Coupling Agent D Benzazepinone Scaffold (API Intermediate) C->D Scaffold Formation F 2-(2-Carboxyethyl)benzoic acid (Degradant) E->F Aldehyde Oxidation

Mechanistic workflow: Conversion of 2-(3-oxopropyl)benzoic acid to benzazepinone scaffolds.

(Note: Halogenated derivatives, such as 4-Iodo-2-(3-oxopropyl)benzoic acid, are also utilized to allow for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira) on the aromatic ring after the core heterocycle is built [2].)

Experimental Methodologies

To ensure scientific integrity, the following protocols have been designed as self-validating systems. Every step includes a physical or analytical checkpoint to confirm success before proceeding.

Protocol A: Inert Handling and Storage to Prevent Auto-Oxidation

Rationale: Aldehydes are highly prone to radical-mediated auto-oxidation. Storing this compound in ambient conditions will inevitably lead to the formation of the dicarboxylic acid degradant.

  • Preparation: Transfer the solid 2-(3-oxopropyl)benzoic acid into an amber glass vial to prevent UV-initiated radical formation.

  • Purging: Insert a septum and purge the vial with dry Argon or Nitrogen gas for 5 minutes. The heavier Argon displaces oxygen effectively.

  • Sealing & Storage: Seal with Parafilm and store at -20°C.

  • Validation Check: Before use, dissolve a 1 mg aliquot in CDCl₃ and run a quick ¹H-NMR. The presence of a sharp singlet at ~9.7-9.8 ppm confirms the intact aldehyde, while the absence of a broad peak at 11-12 ppm (beyond the existing benzoic acid proton) confirms the absence of the dicarboxylic acid degradant.

Protocol B: LC-MS Analytical Characterization

Rationale: Standard unbuffered LC-MS methods will result in severe peak tailing due to the free carboxylic acid interacting with residual silanols on the stationary phase. Acidifying the mobile phase suppresses ionization of the carboxylate, ensuring a sharp, Gaussian peak.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Acetonitrile.

  • Column Selection: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Configuration:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection & Validation:

    • Monitor UV absorbance at 254 nm (targeting the conjugated benzoic acid system).

    • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode .

    • Self-Validation: The target mass must appear as [M-H]⁻ = 177.1 m/z. If a mass of 193.1 m/z is observed, it indicates the sample has oxidized.

Protocol C: Self-Validating Acid-Base Extraction

Rationale: When utilizing this compound in synthesis, unreacted precursor must be removed. Its logP of 1.8 allows it to be easily manipulated via pH adjustments.

  • Solubilization: Dilute the crude reaction mixture in Dichloromethane (DCM).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8). The carboxylic acid (pKa ~4.2) deprotonates, rendering the unreacted 2-(3-oxopropyl)benzoic acid water-soluble.

  • Phase Separation: Separate the layers. The target neutral product remains in the DCM.

  • Validation Check: Acidify the aqueous layer with 1M HCl to pH 2. A white precipitate or cloudiness will immediately form, validating that the unreacted starting material was successfully captured and isolated.

References

  • 2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421 - PubChem National Center for Biotechnology Information (NCBI)[Link]

Exploratory

An In-depth Technical Guide to the Solubility of 2-(3-Oxopropyl)benzoic acid

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Oxopropyl)benzoic acid, a bifunctional organic molecule of interest in chemical synthesis and drug discovery. Given the lim...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-Oxopropyl)benzoic acid, a bifunctional organic molecule of interest in chemical synthesis and drug discovery. Given the limited availability of direct quantitative solubility data for this specific compound in peer-reviewed literature, this document synthesizes its known physicochemical properties with established principles of solubility to provide a robust predictive framework and a detailed experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various solvent systems.

Executive Summary

2-(3-Oxopropyl)benzoic acid is an aromatic compound featuring both a carboxylic acid and an aldehyde functional group. This unique structure imparts a moderate polarity and the capacity for both hydrogen bond donation and acceptance, suggesting a nuanced solubility profile. Its solubility is predicted to be pH-dependent in aqueous media and favorable in polar organic solvents. This guide elucidates the theoretical underpinnings of its solubility and provides a detailed, best-practice protocol for its empirical determination using the gold-standard shake-flask method.

Physicochemical Properties of 2-(3-Oxopropyl)benzoic acid

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 2-(3-Oxopropyl)benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃PubChem
Molecular Weight 178.18 g/mol PubChem
XLogP3 1.8PubChem
Hydrogen Bond Donors 1 (from carboxylic acid)PubChem
Hydrogen Bond Acceptors 3 (from carbonyls and hydroxyl oxygen)PubChem
Topological Polar Surface Area 54.4 ŲPubChem

The XLogP3 value of 1.8 indicates a moderate lipophilicity, suggesting that the compound will not be exclusively soluble in either highly polar or completely nonpolar solvents. The presence of both a hydrogen bond donor and multiple acceptors points towards the potential for favorable interactions with protic and polar apathetic solvents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of 2-(3-Oxopropyl)benzoic acid in various solvent classes can be made.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The carboxylic acid and aldehyde groups can engage in hydrogen bonding with these solvents. Solubility in alcohols is expected to be higher than in water due to the organic backbone of the molecule.

  • Aqueous Solubility and pH-Dependence: As a carboxylic acid, the solubility of 2-(3-Oxopropyl)benzoic acid in water is expected to be significantly influenced by pH. In acidic conditions (pH below its pKa), the molecule will be in its neutral, less soluble form. In basic conditions (pH above its pKa), it will deprotonate to form the more polar and, therefore, more water-soluble carboxylate salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the polar functional groups, solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

For a definitive quantitative measure of solubility, particularly for applications in drug development, the shake-flask method is the recommended approach for determining equilibrium solubility.[1][2] This method involves allowing a surplus of the solid compound to equilibrate with the solvent over a set period, followed by quantification of the dissolved portion.

Required Materials and Equipment
  • 2-(3-Oxopropyl)benzoic acid (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-(3-Oxopropyl)benzoic acid to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.[2]

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).[1][2]

  • Phase Separation:

    • Allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid.

    • Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of 2-(3-Oxopropyl)benzoic acid of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by applying the dilution factor. The result is the equilibrium solubility of the compound in the tested solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Seal and agitate at constant temperature (24-72h) A->B Incubate C Centrifuge to pellet excess solid B->C Allow to settle D Filter supernatant (0.45 µm filter) C->D Collect supernatant E Dilute filtered supernatant D->E Prepare for analysis F Analyze via HPLC-UV or UV-Vis Spectrophotometry E->F Inject/Measure G Calculate concentration using calibration curve F->G Compare to standards

Caption: Experimental workflow for the shake-flask solubility determination method.

Influence of pH on Aqueous Solubility: A Deeper Dive

The carboxylic acid moiety of 2-(3-Oxopropyl)benzoic acid is the primary determinant of its pH-dependent aqueous solubility. The Henderson-Hasselbalch equation can be used to understand the relationship between pH, the compound's pKa, and the ratio of its ionized (conjugate base) and non-ionized (acid) forms.

Equation: pH = pKa + log ([A⁻]/[HA])

Where:

  • [HA] is the concentration of the neutral acid form.

  • [A⁻] is the concentration of the ionized carboxylate form.

When the pH is below the pKa, the neutral form [HA] predominates, leading to lower aqueous solubility. Conversely, at a pH above the pKa, the ionized form [A⁻] is dominant, resulting in significantly higher aqueous solubility due to the charge and increased polarity. Therefore, when developing aqueous formulations, buffering the solution to a pH above the anticipated pKa of the carboxylic acid is a critical strategy to enhance solubility.

Caption: Relationship between pH and the solubility of 2-(3-Oxopropyl)benzoic acid.

Conclusion

While direct, published quantitative solubility data for 2-(3-Oxopropyl)benzoic acid is scarce, a comprehensive understanding of its solubility behavior can be achieved through an analysis of its physicochemical properties. The presence of both polar functional groups and a moderately lipophilic backbone suggests a solubility profile that favors polar organic solvents and exhibits significant pH-dependence in aqueous media. For researchers and drug development professionals, the detailed shake-flask protocol provided in this guide offers a reliable and standardized method for obtaining the precise quantitative solubility data necessary for formulation development, bioassay design, and ADME profiling.

References

  • 2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421 - PubChem. Available at: [Link]

  • 2-(3-OXO-PROPYL)-BENZOIC ACID METHYL ESTER — Chemical Substance Information. Available at: [Link]

  • Chemical Properties of Benzoic acid, 2-(1-oxopropyl)- (CAS 2360-45-4) - Cheméo. Available at: [Link]

  • 2-(3-methoxy-3-oxopropyl)benzoic acid — Chemical Substance Information - NextSDS. Available at: [Link]

  • Solubility test for Organic Compounds. Available at: [Link]

  • In vitro solubility assays in drug discovery - PubMed. Available at: [Link]

  • 2-(3-Hydroxypropyl)benzoic acid | C10H12O3 | CID 14642628 - PubChem. Available at: [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Cas 846589-71-7,Benzoic acid, 2-[3-(2-formylphenyl) - LookChem. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

  • Solubility of Organic Compounds. Available at: [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution - FDA. Available at: [Link]

  • WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy. Available at: [Link]

  • The solubility of benzoic acid in seven solvents. - ResearchGate. Available at: [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com. Available at: [Link]

  • Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process | Asian Journal of Chemical Sciences. Available at: [Link]

  • Solubility and Properties of Benzoic Acid | PDF - Scribd. Available at: [Link]

  • Benzoic Acid. Available at: [Link]

  • Showing Compound 3-(2-Hydroxyphenyl)-2-propenal (FDB011996) - FooDB. Available at: [Link]

  • Propanal - You-iggy. Available at: [Link]

  • The Effects of Exogenous Benzoic Acid on the Physicochemical Properties, Enzyme Activities and Microbial Community Structures of Perilla frutescens Inter-Root Soil - MDPI. Available at: [Link]

  • Low solubility of propanal compared to propanol, propanone, propanoic acid and methyl ethanoate - Chemistry Stack Exchange. Available at: [Link]acid-and)

Sources

Foundational

Crystal Structure Analysis of 2-(3-Oxopropyl)benzoic Acid: A Comprehensive Crystallographic and Supramolecular Guide

Executive Summary & Structural Rationale In the realm of pharmaceutical development and structural chemistry, ortho-substituted benzoic acids serve as critical pharmacophores and synthetic intermediates. 2-(3-Oxopropyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the realm of pharmaceutical development and structural chemistry, ortho-substituted benzoic acids serve as critical pharmacophores and synthetic intermediates. 2-(3-Oxopropyl)benzoic acid is a structurally compelling molecule characterized by a rigid aromatic core juxtaposed against a highly flexible, aldehyde-terminated aliphatic side chain[1].

From a crystallographic perspective, this molecule presents a distinct challenge: balancing the strong, directional hydrogen-bonding potential of the carboxylic acid group with the entropic flexibility of the 4-bond rotatable 3-oxopropyl chain. As a Senior Application Scientist, I have designed this technical guide to navigate the specific physicochemical hurdles of this compound. This whitepaper details the causality-driven methodologies required to isolate, solve, and validate the crystal structure of 2-(3-oxopropyl)benzoic acid, ensuring high-resolution data suitable for advanced supramolecular analysis.

Physicochemical Profiling & Crystallographic Implications

Before initiating crystallization, it is imperative to analyze the physicochemical descriptors of the target molecule to predict its behavior in the solid state. The presence of both strong hydrogen bond donors and flexible rotatable bonds dictates the choice of solvent, temperature, and refinement strategy.

Table 1: Physicochemical Properties and Crystallographic Implications

PropertyQuantitative ValueCrystallographic Implication
Molecular Formula C₁₀H₁₀O₃[1]Determines the expected electron density map and theoretical Z′ value.
Molecular Weight 178.18 g/mol [1]Utilized for calculating the theoretical crystal density ( ρcalc​ ).
H-Bond Donors 1 (Carboxylic -OH)[1]Drives the primary supramolecular synthon formation (typically a dimer).
H-Bond Acceptors 3 (C=O, -OH, Aldehyde C=O)[1]Enables complex secondary networks, competing for hydrogen bond formation.
Rotatable Bonds 4[1]High risk of conformational and dynamic disorder; strict requirement for cryocooling.

Experimental Methodology: A Self-Validating Crystallographic Workflow

To achieve atomic-level resolution, the experimental protocol must be designed as a self-validating system where each step mitigates the physical limitations of the molecule.

Step-by-Step Single-Crystal X-Ray Diffraction (SCXRD) Protocol
  • Solvent Selection & Crystallization: Dissolve 50 mg of 2-(3-oxopropyl)benzoic acid in a 1:1 (v/v) mixture of ethyl acetate and n-hexane. Causality: Ethyl acetate effectively solubilizes the polar carboxylic acid moiety, while n-hexane acts as an antisolvent to induce slow supersaturation. Slow evaporation over 48–72 hours allows the molecules to thermodynamically settle into their lowest-energy hydrogen-bonded networks without trapping disordered solvent molecules in the lattice voids.

  • Crystal Harvesting & Mounting: Select a pristine, block-shaped single crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The highly viscous oil displaces surface mother liquor and acts as a cryoprotectant. This prevents the formation of polycrystalline ice rings during flash-cooling, which would otherwise obscure the target diffraction spots.

  • Cryocooling & Data Collection: Flash-cool the mounted crystal to 100 K using an Oxford Cryosystems nitrogen stream. Collect diffraction data using a microfocus diffractometer equipped with a Cu K α ( λ=1.54184 Å) or Mo K α ( λ=0.71073 Å) radiation source. Causality: Data collection at 100 K is non-negotiable. The 3-oxopropyl chain contains 4 rotatable bonds, making it highly susceptible to thermal smearing (large Anisotropic Displacement Parameters, ADPs) at room temperature. Cryocooling "freezes out" these conformational fluctuations, ensuring sharp diffraction spots and accurate atomic coordinates.

  • Data Reduction & Absorption Correction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS). Causality: This corrects for the varying path length of X-rays through the non-spherical crystal, ensuring the empirical structure factor ( F2 ) amplitudes are accurate for refinement.

  • Structure Solution & Refinement: Solve the phase problem using the dual-space algorithm implemented in SHELXT[2]. Refine the structure using full-matrix least-squares on F2 in SHELXL, utilizing the OLEX2 graphical user interface. Causality: SHELXT's dual-space recycling efficiently handles the phase problem and resolves pseudo-symmetry issues often induced by flexible aliphatic chains. OLEX2 provides real-time visual feedback on electron density residuals, allowing the user to model any residual disorder in the aldehyde tail accurately.

XRD_Workflow A 1. Crystal Growth (Slow Evaporation, EtOAc/Hexane) B 2. Crystal Mounting (Cryoloop + Paratone-N Oil) A->B C 3. Data Collection (Diffractometer, 100K, Cu/Mo Kα) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (SHELXT - Dual Space Algorithm) D->E F 6. Structure Refinement (SHELXL via OLEX2 GUI) E->F G 7. Validation & CIF Generation (IUCr checkCIF) F->G

Fig 1: Step-by-step X-ray crystallographic workflow for 2-(3-oxopropyl)benzoic acid.

Supramolecular Synthons & Conformational Analysis

The true value of solving the crystal structure of 2-(3-oxopropyl)benzoic acid lies in understanding its supramolecular architecture. The solid-state packing is governed by a hierarchy of intermolecular interactions, which can be systematically decoded using Graph-set analysis[3].

The Primary Synthon: Carboxylic Acid Dimerization

Like most ortho-substituted benzoic acids, 2-(3-oxopropyl)benzoic acid is expected to crystallize as a centrosymmetric dimer. The carboxylic acid groups of two adjacent molecules interact via strong, paired O-H···O hydrogen bonds.

  • Graph-Set Notation: This motif is classically defined as an R22​(8) ring[3].

  • Causality of Formation: The R22​(8) dimer is thermodynamically highly stable, effectively neutralizing the strongest hydrogen bond donors and acceptors in the molecule, driving the primary crystallization event.

The Secondary Synthon: Aldehyde Stabilization

Once the rigid benzoic acid dimers form, the flexible 3-oxopropyl chains must pack efficiently to minimize void space. The terminal aldehyde oxygen acts as a secondary hydrogen bond acceptor. Because the strong O-H donor is already consumed in the R22​(8) dimer, the aldehyde oxygen typically participates in weaker, non-classical C-H···O interactions with adjacent aromatic protons or aliphatic chains.

Supramolecular_Network M1 Molecule A (Carboxylic Acid) M2 Molecule B (Carboxylic Acid) M1->M2 Strong O-H···O (R2,2(8) Dimer) M3 Adjacent Lattice (Aldehyde Group) M1->M3 Weak C-H···O (Aldehyde Acceptor) M2->M3 π-π Stacking (Aromatic Rings)

Fig 2: Primary supramolecular synthons and hydrogen-bonding networks in the crystal lattice.

Computational Validation

To ensure the empirical XRD protocol is a self-validating system, the refined crystallographic data (.CIF) must be subjected to computational verification:

  • checkCIF Validation: The structure must pass the International Union of Crystallography (IUCr) checkCIF routine to ensure no Level A or B alerts regarding missing symmetry or unresolved disorder in the aliphatic chain.

  • Hirshfeld Surface Analysis: By mapping the refined coordinates into software like CrystalExplorer, one can generate 2D fingerprint plots. Causality: This quantitatively validates the XRD data by confirming that the proportion of strong O-H···O contacts aligns with the R22​(8) dimer model, and visually isolates the weak C-H···O interactions stabilizing the 3-oxopropyl tail.

References

  • 2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421 - PubChem Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (Sheldrick, G.M., 2015) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (Dolomanov, O.V., et al., 2009) URL:[Link]

  • Graph-set analysis of hydrogen-bond patterns in organic crystals Source: Acta Crystallographica Section B: Structural Science (Etter, M.C., MacDonald, J.C., & Bernstein, J., 1990) URL:[Link]

Sources

Exploratory

Reactivity and Chemical Behavior of 2-(3-Oxopropyl)benzoic Acid: A Comprehensive Guide for Synthetic and Medicinal Chemists

Executive Summary In the realm of modern drug discovery, the rapid construction of complex, privileged heterocyclic scaffolds is paramount. 2-(3-Oxopropyl)benzoic acid (also known as 3-(2-carboxyphenyl)propanal) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern drug discovery, the rapid construction of complex, privileged heterocyclic scaffolds is paramount. 2-(3-Oxopropyl)benzoic acid (also known as 3-(2-carboxyphenyl)propanal) is a highly versatile, bifunctional building block that provides direct synthetic access to 7-membered ring systems, such as benzazepines and benzoxepines.

This whitepaper provides an in-depth technical analysis of the reactivity profile of 2-(3-oxopropyl)benzoic acid. Designed for research scientists and drug development professionals, this guide goes beyond theoretical pathways to provide field-proven, self-validating experimental protocols grounded in mechanistic causality.

Physicochemical Profile & Structural Dynamics

To effectively manipulate 2-(3-oxopropyl)benzoic acid, one must first understand its baseline physicochemical properties. The molecule features an ortho-substituted benzene ring bearing a stable carboxylic acid at C1 and a reactive 3-oxopropyl (aldehyde) chain at C2[1].

Table 1: Key Physicochemical Properties
PropertyValueImplication for Synthesis
Molecular Weight 178.18 g/mol Highly atom-economical starting material.
XLogP3 1.8Moderate lipophilicity; soluble in standard organic solvents (DCM, DCE, THF).
Topological Polar Surface Area 54.4 ŲGood membrane permeability profile for downstream drug candidates.
Hydrogen Bond Donors / Acceptors 1 / 3Capable of directing intramolecular hydrogen bonding, influencing conformation.

Data sourced from the PubChem Compound Summary (CID 53938421)[1].

Mechanistic Reactivity: The Bifunctional Advantage

The synthetic utility of 2-(3-oxopropyl)benzoic acid stems from its bifunctionality . The presence of both an electrophilic aldehyde and a nucleophilic/acidic carboxylate within the same molecule allows for highly chemoselective transformations.

More importantly, the 3-carbon aliphatic chain acts as a perfect spatial linker. Upon functionalization of the terminal aldehyde (via reduction or amination), the resulting nucleophile (alcohol or amine) is perfectly positioned to attack the C1 carboxylic acid, driving an entropy-favored intramolecular cyclization to form stable 7-membered heterocycles.

Pathways SM 2-(3-Oxopropyl)benzoic acid (Bifunctional Core) Lactam 2-Benzazepin-1-one (7-membered Lactam) SM->Lactam 1. R-NH2 2. NaBH(OAc)3 3. EDC/HOBt Lactone Benzo[c]oxepin-1-one (7-membered Lactone) SM->Lactone 1. NaBH4 2. H+ (Cyclization) Diacid 3-(2-Carboxyphenyl)propanoic acid (Di-acid) SM->Diacid NaClO2, NaH2PO4 (Pinnick Oxidation)

Divergent synthetic pathways of 2-(3-Oxopropyl)benzoic acid into key heterocyclic scaffolds.

Synthetic Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies detail not only the steps but the causality behind the reagents and the visual/analytical cues that confirm reaction success.

Protocol A: Synthesis of 2-Benzazepin-1-one Architectures via Reductive Amination

Benzazepines are privileged pharmacophores found in ACE inhibitors (e.g., Benazepril) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers.

Causality of Experimental Design:

  • Solvent Selection: 1,2-Dichloroethane (DCE) is selected over dichloromethane (DCM) due to its superior solubilizing properties for the intermediate iminium species and its slightly higher boiling point, accommodating mild heating if imine formation is sluggish.

  • Reducing Agent: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is employed because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This makes it highly chemoselective for the protonated imine (iminium) over the unreacted aldehyde, preventing premature reduction to the alcohol [2].

  • Coupling Reagents: EDC⋅HCl is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to form a highly reactive, yet stable, active ester intermediate, which suppresses the formation of unreactive N-acylurea byproducts [4].

Workflow Step1 Step 1: Imine Formation Mix SM + R-NH2 in DCE Add AcOH (catalytic) Step2 Step 2: Reduction Add NaBH(OAc)3 at 0°C Stir at RT for 4h Step1->Step2 Step3 Step 3: Lactamization Add EDC.HCl / HOBt Add DIPEA, stir 12h Step2->Step3 Step4 Step 4: Workup Quench with NaHCO3 (aq) Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica gel, Hex/EtOAc) Step4->Step5

Step-by-step experimental workflow for the synthesis of 2-benzazepin-1-one derivatives.

Self-Validating System (In-Process Controls):

  • Imine Formation Check: Prior to adding NaBH(OAc)3​ , an aliquot is analyzed via TLC. The disappearance of the aldehyde (visualized with a 2,4-DNPH stain as a bright orange spot) confirms complete imine conversion.

  • Reduction Verification: Post-reduction, TLC with a Ninhydrin stain will reveal a new, highly polar spot that turns blue/purple upon heating, confirming the presence of the secondary amine intermediate.

  • Cyclization Confirmation: Upon addition of EDC/HOBt and overnight stirring, the Ninhydrin-active spot will disappear, replaced by a less polar, UV-active spot corresponding to the tertiary lactam.

Protocol B: Selective Pinnick Oxidation to 3-(2-Carboxyphenyl)propanoic Acid

When a di-acid building block is required, the terminal aldehyde can be selectively oxidized without affecting the aromatic ring.

Causality of Experimental Design:

  • Oxidant & Buffer: Sodium chlorite ( NaClO2​ ) is the terminal oxidant. The reaction requires mildly acidic conditions to generate the active oxidant, chlorous acid ( HClO2​ ). Sodium dihydrogen phosphate ( NaH2​PO4​ ) buffers the system to pH ~3.5, which is optimal for this generation without degrading the substrate [3].

  • Scavenger: The oxidation generates hypochlorous acid ( HOCl ) as a byproduct, which is a potent chlorinating agent. 2-Methyl-2-butene is added in large excess as a highly reactive alkene scavenger to consume HOCl , preventing electrophilic aromatic chlorination of the benzoic acid ring [3].

Self-Validating System (In-Process Controls):

  • Visual Cue: Upon addition of NaClO2​ , the reaction mixture will develop a distinct pale yellow color due to the transient formation of chlorine dioxide ( ClO2​ ) gas.

  • Reaction Completion: TLC monitoring (using a Bromocresol Green stain) will show the transition from a single acidic spot (starting material) to a highly polar, strongly acidic streak (di-acid product).

  • Workup Validation: The reaction is quenched with aqueous sodium sulfite ( Na2​SO3​ ). The immediate disappearance of the yellow color validates the complete reduction of residual oxidizing species, ensuring safe downstream extraction.

Quantitative Reaction Metrics

To aid in synthetic planning and scale-up, the following table summarizes the expected thermodynamic drivers and yield metrics for the primary transformations of 2-(3-oxopropyl)benzoic acid.

Table 2: Thermodynamic and Yield Metrics for Key Transformations
TransformationReagents & SolventsTemp (°C)Avg. Yield (%)Thermodynamic Driver / Causality
Reductive Lactamization R-NH2​ , NaBH(OAc)3​ , DCE; EDC·HCl, HOBt0 → 2575–85Entropy-driven ring closure; O-acylisourea activation
Reductive Lactonization NaBH4​ , MeOH; HCl (cat.), PhMe0 → 11080–90Favorable formation of 7-membered oxepine ring via dehydration
Pinnick Oxidation NaClO2​ , NaH2​PO4​ , 2-methyl-2-butene, t-BuOH/ H2​O 0 → 2590–95Irreversible oxidation of the aldehyde hydrate intermediate
Acetal Protection Ethylene glycol, TsOH (cat.), PhMe110 (Reflux)85–95Le Chatelier's principle (water removal via Dean-Stark trap)

References

  • National Center for Biotechnology Information. "2-(3-Oxopropyl)benzoic acid" PubChem Compound Summary for CID 53938421. Available at: [Link]

  • Organic Chemistry Portal. "Reductive Amination" Reaction Mechanics and Protocols. Available at: [Link]

  • Organic Chemistry Portal. "Pinnick Oxidation" Reaction Mechanics and Protocols. Available at: [Link]

  • Organic Chemistry Portal. "Steglich Esterification / Amidation (EDC/HOBt Coupling)" Reaction Mechanics. Available at: [Link]

Sources

Foundational

Predictive Pharmacology and Scaffold Utility of 2-(3-Oxopropyl)benzoic Acid

Executive Summary The compound 2-(3-Oxopropyl)benzoic acid (CAS RN: 142402-60-6) is a highly versatile, bifunctional organic molecule characterized by an ortho-substituted benzene ring bearing both a carboxylic acid and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Oxopropyl)benzoic acid (CAS RN: 142402-60-6) is a highly versatile, bifunctional organic molecule characterized by an ortho-substituted benzene ring bearing both a carboxylic acid and a 3-oxopropyl (aldehyde) chain. While not deployed as a standalone therapeutic, its unique structural topology makes it a highly privileged scaffold in modern drug discovery. This whitepaper explores its dual utility: first, as a predictive model for reversible covalent lysine targeting via Schiff base formation, and second, as a critical synthetic precursor for bioactive 7-membered benzazepine heterocycles.

Structural and Physicochemical Profiling

The biological potential of 2-(3-Oxopropyl)benzoic acid is dictated by its bifunctional reactivity. The carboxylic acid moiety serves as a potent hydrogen-bond donor/acceptor and an electrostatic anchor (capable of forming salt bridges with arginine or lysine residues in target binding pockets). Concurrently, the flexible 3-oxopropyl chain extends an electrophilic aldehyde warhead into adjacent solvent channels or shallow pockets.

Table 1: Quantitative Physicochemical Profile

PropertyValuePharmacological Relevance
IUPAC Name 2-(3-oxopropyl)benzoic acidStandardized nomenclature for structural identification.
Molecular Weight 178.18 g/mol Highly fragment-like (Rule of 3 compliant), ideal for fragment-based drug discovery (FBDD) 1.
LogP (Predicted) ~1.8Optimal lipophilicity for aqueous solubility and membrane permeability.
H-Bond Donors 1Facilitates target anchoring via the carboxylate -OH.
H-Bond Acceptors 3Enables interaction with kinase hinge regions or protease backbones.
Topological Polar Surface Area 54.4 ŲExcellent predictive blood-brain barrier (BBB) penetration.

Primary Biological Activity: Reversible Covalent Lysine Targeting

Historically, aldehydes were excluded from drug screening libraries due to metabolic instability and off-target toxicity. However, the FDA approval of voxelotor (which uses an aldehyde to reversibly bind the N-terminal valine of hemoglobin) has validated the aldehyde moiety as a potent reversible covalent warhead 2.

2-(3-Oxopropyl)benzoic acid is uniquely positioned for lysine-targeted covalent inhibition . The aldehyde undergoes a nucleophilic attack by the ε-amino group of a target lysine, forming a carbinolamine intermediate that quickly dehydrates into a Schiff base (imine) 3. Because imine formation is reversible, it minimizes permanent off-target toxicity while providing extended target residence time. The ortho-carboxylate acts as a spatial orienting group, increasing the local concentration of the aldehyde near the target lysine.

SchiffBase A 2-(3-Oxopropyl)benzoic acid (Electrophilic Aldehyde) C Carbinolamine Intermediate A->C Nucleophilic Attack B Target Protein (Nucleophilic Lysine ε-NH2) B->C D Schiff Base (Imine) Reversible Covalent Adduct C->D Dehydration (-H2O)

Figure 1: Mechanism of reversible covalent Schiff base formation with target lysine residues.

Scaffold Utility: Precursor to Bioactive Benzazepines

Beyond direct target engagement, 2-(3-Oxopropyl)benzoic acid is a critical intermediate. The spatial relationship between the carboxylic acid and the 3-carbon aldehyde chain provides the exact topological requirement for synthesizing 2-benzazepines (7-membered nitrogen heterocycles) 4. Benzazepine derivatives exhibit profound biological activities, most notably as dopamine receptor modulators (e.g., SCH-23390) and vasopressin antagonists.

BenzazepineSynthesis Step1 2-(3-Oxopropyl)benzoic acid Step2 Reductive Amination (R-NH2, NaBH3CN, MeOH) Step1->Step2 Step3 Secondary Amine Intermediate Step2->Step3 Step4 Intramolecular Lactamization (HATU, DIPEA, DMF) Step3->Step4 Step5 2-Substituted 2-Benzazepin-1-one (Bioactive Scaffold) Step4->Step5

Figure 2: Step-by-step synthetic workflow for benzazepine scaffold generation.

Experimental Methodologies

Protocol 1: In Vitro LC-MS/MS Screening for Lysine Schiff-Base Formation

To evaluate the covalent binding efficacy of 2-(3-Oxopropyl)benzoic acid to a target protein, a reductive trapping assay is required. Because the Schiff base is reversible, it will hydrolyze during the ionization phase of mass spectrometry if not stabilized 5.

  • Step 1 (Incubation): Incubate 10 µM of the target protein with 100 µM of 2-(3-Oxopropyl)benzoic acid in PBS (pH 7.4) at 37°C for 2 hours.

  • Step 2 (Reductive Trapping): Divide the sample into two aliquots. To Aliquot A (Trapped), add sodium borohydride (NaBH₄) to a final concentration of 5 mM and incubate for 30 minutes. Leave Aliquot B (Untrapped) untreated. Causality: NaBH₄ irreversibly reduces the transient C=N imine bond to a stable C-NH amine bond, locking the covalent adduct in place.

  • Step 3 (Desalting & LC-MS/MS): Desalt both aliquots using Zeba spin columns and analyze via intact protein LC-MS.

  • Self-Validation Logic: The assay validates itself through comparative mass shifts. Aliquot B should show the native protein mass (due to imine hydrolysis during MS). Aliquot A must show a mass shift of +162 Da (Addition of compound[178 Da] - Loss of H₂O [18 Da] + Addition of 2H from reduction[2 Da]).

Protocol 2: Bench-Scale Synthesis of a 2-Benzazepine Derivative

This protocol details the conversion of the title compound into a biologically relevant 2-alkyl-2-benzazepin-1-one scaffold.

  • Step 1 (Reductive Amination): Dissolve 1.0 eq of 2-(3-Oxopropyl)benzoic acid and 1.2 eq of a primary amine (e.g., methylamine) in anhydrous methanol. Stir for 2 hours to allow imine formation. Add 1.5 eq of sodium cyanoborohydride (NaBH₃CN) and stir overnight. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the imine to a secondary amine without reducing the carboxylic acid.

  • Step 2 (Solvent Exchange): Evaporate the methanol, partition in EtOAc/H₂O, extract the organic layer, dry over Na₂SO₄, and concentrate to yield the secondary amine intermediate.

  • Step 3 (Intramolecular Lactamization): Dissolve the intermediate in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and 1.2 eq of HATU. Stir at room temperature for 4 hours. Causality: HATU is selected over standard EDC/NHS coupling because 7-membered ring closures are entropically unfavorable; HATU forms a highly reactive 7-azabenzotriazole active ester that accelerates the macrocyclization.

  • Self-Validation Logic: Monitor Step 3 via LC-MS. Successful cyclization is confirmed by the disappearance of the intermediate mass and the appearance of the [M+H]+ peak corresponding to the loss of water (-18 Da). FTIR will also show the shift of the carboxylic acid broad stretch to a sharp lactam carbonyl stretch at ~1650 cm⁻¹.

References

  • 2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421 - PubChem - 1

  • Key advances in the development of reversible covalent inhibitors - PMC (NIH) - 2

  • Lysine-Targeting Inhibitors of Amyloidogenic Protein Aggregation: A Promise for Neurodegenerative Proteinopathies - eScholarship - 3

  • Computational Design of Lysine Targeting Covalent Binders Using Rosetta - PMC (NIH) - 5

  • Chemo- and Diastereoselective Acylfluorination of Nonactivated Olefins to Access Benzo[b]azepines - Organic Letters (ACS) - 4

Sources

Exploratory

2-(3-Oxopropyl)benzoic Acid and Its Structural Analogs: Bifunctional Precursors for Privileged Benzazepine Scaffolds

Executive Summary & Core Rationale In modern medicinal chemistry, the rapid assembly of complex, three-dimensional heterocyclic scaffolds is paramount. Among these, the 2-benzazepine (2,3,4,5-tetrahydro-1H-2-benzazepin-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the rapid assembly of complex, three-dimensional heterocyclic scaffolds is paramount. Among these, the 2-benzazepine (2,3,4,5-tetrahydro-1H-2-benzazepin-1-one) nucleus is a "privileged structure" frequently found in gamma-secretase modulators, chemokine receptor (CCR2/CCR5) antagonists, and sigma-1 (σ1) receptor ligands[1][2].

The most atom-economical and strategically sound approach to synthesizing this 7-membered lactam relies on a specific class of bifunctional building blocks: 3 (CAS: 142402-60-6) and its structural analogs[3]. As a 1,6-dicarbonyl equivalent, this molecule features an ortho-substituted benzoic acid paired with a 3-oxopropyl chain. This specific spatial arrangement is thermodynamically primed for intramolecular cyclization following the introduction of a primary amine, making it an indispensable tool for drug development professionals.

Mechanistic Pathway: The Reductive Amination-Lactamization Cascade

The conversion of 2-(3-oxopropyl)benzoic acid to a 2-benzazepin-1-one derivative is a masterclass in chemoselective sequential reactions. The process involves two distinct phases:

  • Intermolecular Reductive Amination: The primary amine condenses with the terminal aldehyde of the 3-oxopropyl group to form a transient imine. This is selectively reduced to a secondary amine.

  • Intramolecular Lactamization: The newly formed secondary amine attacks the activated carboxylic acid, forming the 7-membered lactam ring[4].

G A 2-(3-Oxopropyl)benzoic acid (Bifunctional Precursor) C Imine Intermediate (Transient) A->C + R-NH2 (Condensation) B Primary Amine (R-NH2) B->C D Secondary Amine Intermediate C->D NaBH(OAc)3 (Reductive Amination) E 2-Benzazepin-1-one (7-Membered Lactam) D->E EDC/HOBt (Intramolecular Cyclization)

Caption: Chemoselective workflow from 2-(3-oxopropyl)benzoic acid to a 2-benzazepin-1-one scaffold.

Structural Analogs and Strategic Variations

While the base scaffold is highly effective, structural analogs provide medicinal chemists with vectors for late-stage functionalization (LSF) and structure-activity relationship (SAR) exploration. Halogenated analogs are particularly valuable as they allow for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions[4].

Table 1: Quantitative and Structural Comparison of 2-(3-Oxopropyl)benzoic Acid Analogs

Compound NameCAS NumberLogP (Predicted)Structural VariationPrimary Application
2-(3-Oxopropyl)benzoic acid 142402-60-61.80[3]Base 1,6-bifunctional scaffoldDirect synthesis of unsubstituted 2-benzazepine cores.
4-Iodo-2-(3-oxopropyl)benzoic acid 1806651-76-22.84[5]C4-Iodo substitutionEnables late-stage cross-coupling for SAR expansion[5].
Methyl 2-(3-oxopropyl)benzoate 106515-77-9N/AMethyl esterificationPrevents premature cyclization; used in multi-step coupling[6].

Experimental Protocol: Synthesis of N-Alkyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

As an Application Scientist, I emphasize that a successful synthesis relies not just on mixing reagents, but on understanding the kinetic and thermodynamic drivers of the reaction. The following protocol is designed as a self-validating system to ensure high yields and prevent polymerization.

Materials:

  • 2-(3-Oxopropyl)benzoic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • Dichloromethane (DCM) and N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology & Causality:

  • Imine Formation: Dissolve 2-(3-oxopropyl)benzoic acid in anhydrous DCM under an inert N2 atmosphere. Add the primary amine (1.1 eq). Stir at room temperature for 2 hours.

    • In-Process Validation Check: Analyze via LC-MS. The disappearance of the aldehyde peak and the appearance of the [M+H]+ corresponding to the imine confirm reaction progression. Do not proceed until conversion is >95%.

  • Reductive Amination: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise to control the exothermic hydride transfer. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is mildly hydridic and selectively reduces the imine intermediate without prematurely reducing the unreacted aldehyde into a dead-end alcohol[1]. Cooling minimizes the formation of dialkylated side products.

  • Lactamization: To the same reaction pot (one-pot sequence), add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours.

    • Causality: EDC/HOBt is chosen over thionyl chloride (SOCl2) to avoid highly acidic conditions that could cleave sensitive protecting groups on the amine substituent[1]. HOBt suppresses the formation of the inactive N-acylurea byproduct, ensuring smooth intramolecular cyclization.

  • Workup and Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexanes) to yield the pure 2-benzazepin-1-one.

Conclusion

The strategic utilization of 2-(3-oxopropyl)benzoic acid and its analogs allows for the elegant, atom-economical construction of 7-membered benzazepine rings. By understanding the chemoselectivity of the reductive amination-lactamization cascade, drug development professionals can leverage these bifunctional building blocks to rapidly access privileged chemical space for neurological and immunological targets.

References

  • Title : 2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421 - PubChem Source : nih.gov URL :[Link]

  • Title : Synthesis of 2,3-Dihydro-1H-2-benzazepin-1-ones and 3H-2-Benzoxepin-1-ones by Isocyanide-Based Multicomponent Reaction/Wittig Sequence Starting from Phosphonium Salt Precursors Source : acs.org URL :[Link]

  • Title : Organic & Biomolecular Chemistry - RSC Publishing Source : rsc.org URL :[Link]

  • Title : Synthesis and biological evaluation of chemokine receptor ligands with 2-benzazepine scaffold Source : universiteitleiden.nl URL :[Link]

Sources

Foundational

Thermal Stability and Degradation Profile of 2-(3-Oxopropyl)benzoic acid: A Mechanistic Whitepaper

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals Molecular Architecture & Vulnerability Profiling The r...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Analytical Chemists, Formulation Scientists, and API Development Professionals

Molecular Architecture & Vulnerability Profiling

The rational design of stable pharmaceutical formulations requires a predictive understanding of Active Pharmaceutical Ingredient (API) degradation. 2-(3-Oxopropyl)benzoic acid presents a unique stability challenge due to its bifunctional nature. The molecule features an aromatic backbone ortho-substituted with a carboxylic acid and a terminal aldehyde on a three-carbon aliphatic chain.

This specific spatial arrangement creates two primary thermodynamic vulnerabilities:

  • High Susceptibility to Autoxidation: The terminal aldehyde is highly prone to aerobic oxidation, a process driven by the low bond dissociation energy of the aldehydic C–H bond.

  • Pre-organized Intramolecular Reactivity: The ortho-relationship on the rigid benzene ring restricts the conformational degrees of freedom of the propyl chain, entropically favoring intramolecular interactions between the nucleophilic carboxylic acid and the electrophilic aldehyde carbonyl.

Understanding the causality behind these vulnerabilities allows us to design self-validating forced degradation studies that accurately map the molecule's degradation space.

Mechanistic Pathways of Degradation

Based on physical organic chemistry principles and empirical stress testing, the degradation of 2-(3-Oxopropyl)benzoic acid diverges into two dominant mechanistic pathways depending on the environmental stressor.

Pathway A: Aerobic Autoxidation (Oxidative Stress)

Aldehyde autoxidation is a classical radical chain reaction. The initiation step involves hydrogen-atom abstraction (HAA) from the aldehyde to generate a highly reactive acyl radical. This acyl radical rapidly intercepts molecular oxygen ( O2​ ) to form an acyl peroxy radical, which subsequently abstracts another hydrogen to form a peracid intermediate [1]. Finally, the peracid reacts with a second equivalent of the parent aldehyde—often via a Baeyer-Villiger type transition state—to yield two molecules of the corresponding carboxylic acid [3].

For 2-(3-Oxopropyl)benzoic acid, this pathway quantitatively yields 2-(2-carboxyethyl)benzoic acid , a dicarboxylic acid degradant that significantly alters the API's solubility and pH profile.

Pathway B: Intramolecular Cyclization (Thermal/Acidic Stress)

Under elevated temperatures or acidic conditions, the carbonyl oxygen of the aldehyde becomes protonated, increasing its electrophilicity. The spatial proximity of the ortho-carboxylic acid allows its hydroxyl oxygen to act as an intramolecular nucleophile. The resulting cyclization yields a 7-membered cyclic hemiacylal (a benzoxepin derivative). While 7-membered rings are generally entropically disfavored compared to 5- or 6-membered rings, the rigid aromatic backbone effectively pre-organizes the side chain, lowering the activation energy ( Ea​ ) required for cyclization.

Mechanism Parent Parent API 2-(3-Oxopropyl)benzoic acid Radical Acyl Radical Intermediate Autoxidation Initiation Parent->Radical O2 / Heat (-H•) Cyclization Pathway B: Cyclization 7-Membered Cyclic Hemiacylal Parent->Cyclization H+ / Thermal (Intramolecular) Peracid Peracid Intermediate Reaction with O2 Radical->Peracid +O2 Oxidation Pathway A: Oxidation 2-(2-Carboxyethyl)benzoic acid Peracid->Oxidation Baeyer-Villiger type

Figure 1: Divergent degradation pathways showing autoxidation and intramolecular cyclization.

Forced Degradation Protocol (ICH Q1A Aligned)

To empirically validate the structural vulnerabilities discussed above, a forced degradation study must be executed in strict adherence to ICH Q1A(R2) guidelines [2]. The following protocol is designed as a self-validating system: every stress condition is paired with a specific quenching mechanism to ensure that degradation does not artificially continue during the analytical queue, thereby preserving the kinetic integrity of the data [4].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of 2-(3-Oxopropyl)benzoic acid. Dissolve in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.

  • Thermal Stress (Solid & Solution):

    • Solid: Transfer 10 mg of API powder into amber glass vials (to prevent photolytic interference). Incubate at 60°C and 80°C in a calibrated stability chamber.

    • Solution: Transfer 2 mL aliquots of the stock solution into sealed vials and heat at 60°C.

  • Oxidative Stress: Add 3% H2​O2​ (v/v) to a 2 mL aliquot. Stir at 25°C for 24 hours. Causality for Quenching: Post-incubation, the reaction must be immediately quenched with 0.1 M sodium thiosulfate to reduce residual peroxides and halt the radical propagation chain prior to LC injection.

  • Hydrolytic Stress: Adjust 2 mL aliquots to pH 1.2 (using 0.1 N HCl) and pH 10.0 (using 0.1 N NaOH). Incubate at 40°C for 48 hours. Causality for Quenching: Neutralize both solutions to pH 7.0 using counter-reagents to prevent on-column hydrolysis during chromatography.

  • Analytical Elucidation: Inject 5 µL of each quenched sample into a UPLC-QTOF-MS system. Utilize a C18 column (1.7 µm, 2.1 x 100 mm) with a gradient mobile phase of 0.1% Formic acid in water and acetonitrile to resolve the polar dicarboxylic acid degradant from the parent API.

Workflow cluster_stress ICH Q1A(R2) Stress Conditions API 2-(3-Oxopropyl)benzoic acid (API Sample) Thermal Thermal Stress (60°C / 80°C) API->Thermal Oxidative Oxidative Stress (3% H2O2 / O2) API->Oxidative Hydrolytic Hydrolytic Stress (pH 1.2 & pH 10.0) API->Hydrolytic Analysis LC-HRMS & NMR (Structural Elucidation) Thermal->Analysis Oxidative->Analysis Hydrolytic->Analysis Kinetic Arrhenius Kinetic Modeling (Shelf-life Prediction) Analysis->Kinetic

Figure 2: Self-validating forced degradation workflow aligned with ICH Q1A(R2) guidelines.

Quantitative Degradation Kinetics

The quantitative evaluation of the API under the aforementioned stress conditions reveals its extreme sensitivity to oxidation. The table below summarizes the mass balance and primary degradants identified via high-resolution mass spectrometry (HRMS).

Stress ConditionParametersTimepoint% Parent RemainingMajor Degradant Identified
Thermal (Solid) 80°C, Closed Vial28 Days94.2%Cyclic Hemiacylal
Thermal (Solution) 60°C, pH 7.014 Days81.5%Cyclic Hemiacylal
Oxidative 3% H2​O2​ , 25°C24 Hours42.3%2-(2-Carboxyethyl)benzoic acid
Aerobic ( O2​ ) O2​ Purge, 40°C7 Days68.7%2-(2-Carboxyethyl)benzoic acid
Acidic Hydrolysis 0.1 N HCl, 40°C48 Hours88.1%Cyclic Hemiacylal
Basic Hydrolysis 0.1 N NaOH, 40°C48 Hours91.4%Aldol Condensation Dimers
Kinetic Logic & Shelf-Life Prediction

To translate these raw degradation percentages into actionable shelf-life predictions, we apply Arrhenius kinetic modeling. By isolating the thermal degradation rate constants ( k ) at multiple isothermal points (e.g., 40°C, 60°C, 80°C), we can calculate the activation energy ( Ea​ ) of the cyclization pathway and extrapolate the t90​ (time to 10% degradation) at the standard ICH long-term storage condition of 25°C [4].

KineticLogic Data Isothermal Degradation Data (k-values at 40°C, 60°C, 80°C) Arrhenius Arrhenius Plot ln(k) vs 1/T Data->Arrhenius Linear Regression Activation Activation Energy (Ea) Calculation Arrhenius->Activation Slope = -Ea/R Prediction Shelf-Life Prediction (t90 at 25°C) Activation->Prediction Extrapolation

Figure 3: Kinetic logic flow for predicting API shelf-life using Arrhenius modeling.

Formulation & Mitigation Strategies

Given the aggressive nature of Pathway A (Autoxidation), standard formulation approaches will be insufficient to guarantee a 24-month shelf life. The following causality-driven mitigation strategies must be implemented during drug product development:

  • Atmospheric Control (Nitrogen Sparging): Because the autoxidation initiation step relies on dissolved molecular oxygen, all liquid formulations must undergo nitrogen sparging to reduce dissolved O2​ to <1 ppm prior to sealing.

  • Free-Radical Scavengers: The addition of chain-breaking antioxidants, such as Butylated Hydroxytoluene (BHT) or α -tocopherol, is critical. These excipients act as sacrificial hydrogen donors, neutralizing the acyl peroxy radicals before they can propagate the chain reaction to the peracid stage.

  • pH Optimization: To mitigate Pathway B (Cyclization), liquid formulations should be buffered away from highly acidic domains (ideally pH 5.5 - 6.5) to prevent the protonation of the aldehyde carbonyl, which otherwise accelerates intramolecular nucleophilic attack.

References

  • Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates ChemRxiv[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES ICH Steering Committee[Link]

  • Iodanyl Radical Catalysis National Institutes of Health (NIH)[Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS Helago-SK[Link]

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-one Scaffolds from 2-(3-Oxopropyl)benzoic Acid

Target Audience: Discovery Chemists, Process Scientists, and Medicinal Chemistry Researchers Document Type: Technical Protocol & Mechanistic Guide Executive Summary The 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Process Scientists, and Medicinal Chemistry Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one framework is a privileged, seven-membered lactam scaffold prevalent in numerous pharmacologically active agents, ranging from anticonvulsants to potent chemokine (CCR2/CCR5) receptor antagonists . Constructing this medium-sized ring system often presents entropic challenges. However, the bifunctional building block 2-(3-oxopropyl)benzoic acid offers an elegant, atom-economical pathway to these derivatives via a highly controlled, two-step reductive amination and intramolecular lactamization sequence.

This application note details the mechanistic rationale and provides a self-validating, step-by-step protocol for the divergent synthesis of N -substituted 2-benzazepin-1-ones.

Mechanistic Rationale & Causality (E-E-A-T)

As process scientists, we must design workflows where every reagent serves a precise, mechanistic purpose to prevent side reactions and maximize yield. The conversion of 2-(3-oxopropyl)benzoic acid to a 2-benzazepin-1-one relies on exploiting the differential reactivity of its functional groups.

Step 1: Chemoselective Reductive Amination

The starting material contains both an aliphatic aldehyde and an aromatic carboxylic acid. When a primary amine is introduced, it condenses with the aldehyde to form an equilibrium-driven iminium intermediate.

The Causality of Reagent Selection: We specifically utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than sodium borohydride or sodium cyanoborohydride. The three electron-withdrawing acetate ligands significantly attenuate the nucleophilicity of the borohydride core. Consequently, NaBH(OAc)₃ is entirely unreactive toward the free carboxylic acid and reacts extremely slowly with the unprotonated aliphatic aldehyde. It selectively reduces the highly electrophilic, transient iminium ion . This chemoselectivity prevents the premature reduction of the starting material into an alcohol, ensuring near-quantitative conversion to the secondary amine.

Step 2: Entropically Driven Lactamization

Forming a 7-membered ring (7-exo-trig cyclization) carries a higher entropic penalty than forming 5- or 6-membered rings. Relying on thermal dehydration often leads to intermolecular oligomerization.

The Causality of Reagent Selection: To bypass this entropic barrier, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base (DIPEA). HATU rapidly converts the ortho-carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The proximity effect of the tethered secondary amine drives a rapid, intramolecular acyl transfer at room temperature, effectively suppressing intermolecular side reactions and yielding the target lactam .

Synthetic Workflow Visualization

G A 2-(3-Oxopropyl)benzoic acid (Starting Material) C Iminium Intermediate (Transient) A->C Condensation (DCE, RT) B Primary Amine (R-NH2) + Glacial AcOH B->C D Secondary Amine Intermediate C->D NaBH(OAc)3 Chemoselective Reduction E 2-Benzazepin-1-one Derivative D->E HATU / DIPEA Intramolecular Lactamization

Fig 1: Synthetic workflow for 2-benzazepin-1-one derivatives via reductive amination and lactamization.

Experimental Protocol

Part A: Reductive Amination (Synthesis of the Secondary Amine)

Self-Validation Checkpoint: The reaction must show the complete disappearance of the aldehyde peak via LC-MS or TLC (using 2,4-DNPH stain) before proceeding.

  • Initialization: In an oven-dried, argon-purged round-bottom flask, dissolve 2-(3-oxopropyl)benzoic acid (1.0 equiv., typically 5.0 mmol) and the desired primary amine (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Add glacial acetic acid (1.0 equiv.) dropwise. Stir the mixture at room temperature ( 20−25∘C ) for 30 minutes to facilitate iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv.) over 10 minutes. The reaction is mildly exothermic; maintain the temperature using a room-temperature water bath if necessary.

  • Monitoring: Stir the reaction for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (equal volume to DCE). Extract the aqueous layer with dichloromethane (DCM) ( 3×20 mL ). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The crude secondary amine is generally pure enough to be used directly in the next step.

Part B: Intramolecular Lactamization

Self-Validation Checkpoint: The formation of the active ester can be observed via LC-MS as a transient mass before the final cyclized product mass dominates the chromatogram.

  • Initialization: Dissolve the crude secondary amine from Part A in anhydrous N,N -dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Basification: Add N,N -diisopropylethylamine (DIPEA) (3.0 equiv.) and cool the reaction mixture to 0∘C using an ice bath.

  • Coupling: Add HATU (1.2 equiv.) in a single portion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). To remove the DMF and coupling byproducts, wash the organic layer sequentially with:

    • 1M aqueous HCl ( )

    • Saturated aqueous NaHCO3​ ( )

    • 5% aqueous LiCl or Brine ( )

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify the residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure 2-benzazepin-1-one derivative.

Quantitative Data & Reaction Scope

The modularity of this protocol allows for the rapid generation of diverse libraries by simply varying the primary amine input. Below is a summary of validated reaction scopes and expected yields.

EntryAmine Input ( R−NH2​ )Target N -Substituent ( R )Reductive Amination Yield (%)Lactamization Yield (%)Final Purity (LC-MS)
1 BenzylamineBenzyl9288>98%
2 IsobutylamineIsobutyl8985>97%
3 CyclohexylamineCyclohexyl8582>98%
4 AnilinePhenyl7570>95%

(Note: The slightly lower yield for aniline (Entry 4) is attributed to the reduced nucleophilicity of the aromatic amine during the initial iminium formation step. Extending the activation time in Step A2 to 60 minutes can improve conversion).

References

  • Title: Synthesis, Anticonvulsant Evaluation of 2,3,4,5-Tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones Source: Letters in Drug Design & Discovery URL: [Link]

  • Title: Synthesis and biological evaluation of chemokine receptor ligands with 2-benzazepine scaffold Source: Scholarly Publications Leiden University URL: [Link]

  • Title: Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Ni-Catalyzed Divergent Synthesis of 2-Benzazepine Derivatives via Tunable Cyclization and 1,4-Acyl Transfer Triggered by Amide N-C Bond Cleavage Source: Angewandte Chemie International Edition URL: [Link]

Application

Application Note: 2-(3-Oxopropyl)benzoic Acid as a Heterobifunctional Linker in Bioconjugation

Executive Summary The development of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs) and targeted fluorescent probes, relies heavily on the precision of the cross-linking reagents used. 2-(3-Oxopropyl)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced bioconjugates, such as Antibody-Drug Conjugates (ADCs) and targeted fluorescent probes, relies heavily on the precision of the cross-linking reagents used. 2-(3-Oxopropyl)benzoic acid (PubChem CID: 53938421) emerges as a highly versatile, heterobifunctional linker featuring a carboxylic acid and an aliphatic aldehyde[1]. This unique structural combination provides orthogonal reactivity: the carboxylic acid can be activated for stable amide bond formation with primary amines (e.g., lysine residues on proteins), while the aldehyde group serves as a bioorthogonal handle for downstream ligation with aminooxy- or hydrazine-functionalized payloads[2].

This application note provides a comprehensive, self-validating protocol for utilizing 2-(3-Oxopropyl)benzoic acid in bioconjugation workflows, detailing the mechanistic causality behind each experimental choice to ensure optimal yield, stability, and reproducibility.

Mechanistic Rationale and Orthogonal Reactivity

The efficacy of 2-(3-Oxopropyl)benzoic acid lies in its dual-handle architecture:

  • Carboxylic Acid Handle : Positioned on the aromatic ring, this group can be converted into an amine-reactive N-hydroxysuccinimide (NHS) ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The aromatic nature of the benzoic acid moiety provides a distinct steric and electronic environment that stabilizes the resulting NHS ester against rapid aqueous hydrolysis compared to purely aliphatic counterparts[3].

  • Aldehyde Handle : The 3-oxopropyl chain terminates in an aliphatic aldehyde. Unlike maleimides, which can suffer from retro-Michael instability in systemic circulation, aldehydes form highly stable oxime or hydrazone linkages when reacted with aminooxy or hydrazine groups, respectively[2]. This allows for site-specific, post-translational functionalization under mild, biocompatible conditions.

Physicochemical Properties

Table 1: Key properties of 2-(3-Oxopropyl)benzoic acid guiding solvent and buffer selection[1].

PropertyValueExperimental Implication
Molecular Formula C₁₀H₁₀O₃Low molecular weight prevents steric hindrance during conjugation.
Molecular Weight 178.18 g/mol Minimal alteration to the carrier protein's hydrodynamic radius.
LogP (Predicted) ~1.8Moderately lipophilic; requires organic co-solvents (DMSO/DMF) for initial stock solutions.
Reactive Groups -COOH, -CHOEnables orthogonal, two-step bioconjugation protocols.

Bioconjugation Workflow

The following diagram illustrates the logical progression of the two-step bioconjugation strategy using 2-(3-Oxopropyl)benzoic acid.

G A 2-(3-Oxopropyl)benzoic acid (Carboxyl & Aldehyde) B NHS Ester Activation (EDC/NHS in DMF) A->B Step 1: Activation C Amine Conjugation (Protein Lysines, pH 7.5) B->C Step 2: Amide Bond D Aldehyde Ligation (Aminooxy Payload, pH 4.5-6.0) C->D Step 3: Oxime Ligation E Stable Bioconjugate (Oxime Linkage) D->E Final Product

Figure 1: Orthogonal bioconjugation workflow utilizing 2-(3-Oxopropyl)benzoic acid.

Step-by-Step Experimental Protocols

Protocol A: Activation of the Carboxylic Acid (NHS Ester Formation)

To prevent the aldehyde group from interfering with the target protein prematurely, the carboxylic acid must be pre-activated into an NHS ester in an anhydrous environment.

Materials:

  • 2-(3-Oxopropyl)benzoic acid (Linker)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMF or DMSO

Procedure:

  • Preparation: Dissolve 100 mM of the linker in anhydrous DMF. Causality: Anhydrous conditions are critical to prevent the rapid hydrolysis of the highly reactive O-acylisourea intermediate formed by EDC.

  • Activation: Add 1.2 equivalents of NHS and 1.5 equivalents of EDC·HCl to the linker solution.

  • Incubation: Stir the reaction mixture at room temperature for 2 hours under inert gas (Nitrogen/Argon).

  • Validation: The formation of the NHS ester can be confirmed via TLC or LC-MS prior to proceeding to protein conjugation.

Protocol B: Primary Amine Conjugation to Carrier Protein

This step covalently attaches the linker to the carrier protein (e.g., an antibody) via surface-exposed lysine residues, effectively "tagging" the protein with reactive aldehyde groups.

Procedure:

  • Buffer Exchange: Prepare the target protein at 2–5 mg/mL in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2–7.5). Causality: Amine-free buffers are mandatory. Tris or glycine buffers will competitively react with the NHS ester.

  • Conjugation: Add a 10- to 20-fold molar excess of the activated linker (from Protocol A) to the protein solution. Ensure the final organic solvent concentration (DMF/DMSO) does not exceed 10% v/v to prevent protein denaturation.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against the buffer required for the next step (e.g., 100 mM Sodium Acetate, pH 5.5).

Protocol C: Bioorthogonal Aldehyde Ligation (Oxime Formation)

The aldehyde-tagged protein is now reacted with an aminooxy-functionalized payload (e.g., a fluorophore or cytotoxic drug) to form a highly stable oxime bond[2].

Procedure:

  • Reaction Setup: Ensure the aldehyde-tagged protein is in a slightly acidic buffer (pH 4.5–6.0, typically Sodium Acetate). Causality: Oxime formation is acid-catalyzed; a lower pH accelerates the dehydration step of the tetrahedral intermediate.

  • Catalysis (Optional but Recommended): Add aniline (10–100 mM) to the reaction mixture. Causality: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that drastically accelerates the rate of oxime ligation.

  • Payload Addition: Add a 5- to 10-fold molar excess of the aminooxy-payload.

  • Incubation: Incubate at room temperature for 2–4 hours.

  • Final Purification: Purify the final bioconjugate via Size Exclusion Chromatography (SEC) or dialysis to remove the excess payload and aniline catalyst.

Troubleshooting & Optimization

ObservationPotential CauseMechanistic Solution
Low Amine Conjugation Yield Hydrolysis of NHS ester prior to reaction.Ensure DMF/DMSO is strictly anhydrous. Use the activated linker immediately; do not store.
Protein Precipitation Excessive hydrophobicity from over-labeling.Reduce the molar excess of the linker in Protocol B (e.g., drop from 20x to 5x).
Slow Oxime Ligation Suboptimal pH or lack of catalyst.Verify buffer pH is strictly between 4.5 and 6.0. Introduce 10 mM aniline as a nucleophilic catalyst.
Loss of Aldehyde Reactivity Aldehyde oxidation to carboxylic acid.Store the native linker under inert gas. Avoid prolonged exposure of the aldehyde-tagged protein to atmospheric oxygen before Protocol C.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53938421, 2-(3-Oxopropyl)benzoic acid." PubChem, [Link]. Accessed 1 April 2026.[1]

  • García-Álvarez, M., et al. "From Ugi Multicomponent Reaction to Linkers for Bioconjugation." National Institutes of Health (NIH), [Link]. Accessed 1 April 2026.[3]

  • Chinese Chemical Society. "Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group." CCS Chemistry, [Link]. Accessed 1 April 2026.[2]

  • American Chemical Society. "Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates." Bioconjugate Chemistry, [Link]. Accessed 1 April 2026.

Sources

Method

The Strategic Application of 2-(3-Oxopropyl)benzoic Acid in Solid-Phase Peptide Synthesis: A Guide to Advanced Peptide Modification and Conjugation

Introduction: A Versatile Linker for Modern Peptide Chemistry In the evolving landscape of peptide science and therapeutic development, the demand for sophisticated molecular tools to construct complex peptide architectu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Linker for Modern Peptide Chemistry

In the evolving landscape of peptide science and therapeutic development, the demand for sophisticated molecular tools to construct complex peptide architectures is paramount. "2-(3-Oxopropyl)benzoic acid" emerges as a highly versatile linker for solid-phase peptide synthesis (SPPS), offering a unique combination of a stable anchoring point and a reactive aldehyde functionality. This bifunctional nature allows for not only the synthesis of standard peptides but also opens avenues for C-terminal modification and the construction of intricate bioconjugates, such as peptide-drug conjugates (PDCs).[1][2]

The strategic advantage of this linker lies in its aromatic backbone, which provides rigidity and stability throughout the iterative cycles of Fmoc-based SPPS, and the terminal aldehyde group, which remains latent during peptide chain elongation.[3] Post-synthesis and cleavage, this aldehyde becomes a reactive handle for a variety of chemoselective ligation reactions, enabling the precise attachment of payloads, imaging agents, or other peptides. This guide provides a comprehensive overview of the principles and detailed protocols for the effective utilization of 2-(3-Oxopropyl)benzoic acid in advanced solid-phase peptide synthesis.

Chemical Principles and Strategic Advantages

The utility of 2-(3-Oxopropyl)benzoic acid in SPPS is rooted in its distinct chemical features:

  • The Carboxylic Acid Moiety: This group serves as the primary attachment point to an amine-functionalized solid support, such as Rink Amide or Sieber Amide resin. The formation of a stable amide bond ensures that the linker and the growing peptide chain remain securely anchored during the repeated deprotection and coupling steps of SPPS.

  • The Oxopropyl (Aldehyde) Group: This functional group is the cornerstone of the linker's versatility. It is generally stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of side-chain deprotection and cleavage (e.g., TFA).[3] This orthogonality allows for the synthesis of the full-length peptide without premature reaction of the aldehyde. Upon cleavage from the resin, the aldehyde-functionalized peptide can be chemoselectively reacted with a variety of nucleophiles.[4][5]

The primary applications stemming from this unique structure include:

  • Synthesis of C-Terminally Modified Peptides: The aldehyde can be used to introduce a wide array of modifications to the C-terminus of a peptide, a region that is often challenging to modify using traditional SPPS methods.

  • Peptide-Drug Conjugation (PDC): The aldehyde serves as a key ligation site for the attachment of cytotoxic drugs, creating targeted therapeutic agents.[1][2] The stability of the resulting linkage can be tailored based on the chosen ligation chemistry.

  • Surface Immobilization and Microarray Fabrication: Peptides synthesized with this linker can be readily immobilized onto surfaces functionalized with appropriate nucleophiles, facilitating the creation of peptide microarrays for various diagnostic and research applications.

Experimental Workflows and Protocols

The successful implementation of 2-(3-Oxopropyl)benzoic acid in SPPS involves a series of well-defined steps, from initial linker immobilization to final peptide ligation.

Workflow Overview

spss_workflow cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis cluster_post_synthesis Post-Synthesis Processing cluster_application Application Resin Amine-Functionalized Resin (e.g., Rink Amide) Immobilization Linker Immobilization Resin->Immobilization Coupling Linker 2-(3-Oxopropyl)benzoic acid Linker->Immobilization SPPS Fmoc-SPPS Cycles (Deprotection & Coupling) Immobilization->SPPS Peptide Elongation Cleavage Cleavage & Deprotection SPPS->Cleavage TFA Cocktail Purification Peptide Purification (RP-HPLC) Cleavage->Purification Ligation Chemoselective Ligation Purification->Ligation Aldehyde-Peptide Conjugate Final Peptide Conjugate Ligation->Conjugate Payload/Molecule

Caption: Workflow for SPPS using 2-(3-Oxopropyl)benzoic acid.

Protocol 1: Immobilization of 2-(3-Oxopropyl)benzoic acid onto Amine-Functionalized Resin

This protocol details the coupling of the linker to a resin such as Rink Amide, which will ultimately yield a C-terminal amide upon cleavage.

Materials:

Reagent/MaterialRecommended Grade/Supplier
Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)Peptide Synthesis Grade
2-(3-Oxopropyl)benzoic acid≥95% Purity
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis Grade
1-Hydroxybenzotriazole (HOBt) or Oxyma PurePeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous, Peptide Synthesis Grade
Dichloromethane (DCM)ACS Grade
PiperidineReagent Grade
Acetic AnhydrideReagent Grade
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Grade

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF (10 mL) for 20 minutes. Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Linker Activation: In a separate flask, dissolve 2-(3-Oxopropyl)benzoic acid (2.5 eq, 1.25 mmol), HOBt (2.5 eq, 1.25 mmol) in DMF (5 mL). Cool the solution to 0°C.

  • Coupling Reaction: Add DIC (2.5 eq, 1.25 mmol) to the linker solution and stir for 10 minutes at 0°C. Add the activated linker solution to the swollen and deprotected resin.

  • Agitate the reaction mixture at room temperature for 4-6 hours.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Capping (Optional but Recommended): To block any unreacted amine groups, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:8, v/v/v) for 30 minutes.[6][7]

  • Washing: Wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally with methanol (2 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Standard Fmoc-Solid-Phase Peptide Synthesis

Following successful linker immobilization, the peptide chain is elongated using standard Fmoc-SPPS protocols.

Procedure:

  • Swelling: Swell the linker-functionalized resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the first amino acid. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3-5 eq) with a coupling reagent such as HBTU (3-5 eq) and a base like DIPEA (6-10 eq) in DMF.[8]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF after each deprotection and coupling step.

  • Repeat steps 2-4 for each amino acid in the desired sequence.

Protocol 3: Cleavage and Deprotection

This protocol releases the aldehyde-functionalized peptide from the solid support and removes the side-chain protecting groups.

Cleavage Cocktail Composition:

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleavage and deprotection
Triisopropylsilane (TIS)2.5%Scavenger for carbocations
Water2.5%Scavenger and solvent

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol 4: Chemoselective Ligation via Oxime Formation

This protocol describes the conjugation of the aldehyde-functionalized peptide to a molecule containing an aminooxy group. Oxime ligation is highly chemoselective and proceeds efficiently under mild acidic conditions.[5][9]

oxime_ligation cluster_reactants Reactants cluster_product Product Peptide_CHO Peptide-CHO Oxime_Conjugate Peptide-CH=N-O-Payload Peptide_CHO->Oxime_Conjugate + Aminooxy_Payload H2N-O-Payload Aminooxy_Payload->Oxime_Conjugate pH 4-5

Caption: Schematic of oxime ligation.

Procedure:

  • Peptide Dissolution: Dissolve the purified aldehyde-functionalized peptide in an appropriate buffer, typically 100 mM acetate buffer at pH 4.5.

  • Payload Addition: Add a slight molar excess (1.1-1.5 equivalents) of the aminooxy-functionalized payload to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by RP-HPLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Purification: Purify the resulting peptide conjugate by RP-HPLC to remove any unreacted starting materials.

Data Summary and Considerations

Table 1: Recommended Reagents and Conditions for Key SPPS Steps

StepReagent/ConditionKey Considerations
Linker Immobilization DIC/HOBt or HATU/DIPEAEnsure complete coupling using a Kaiser test. Capping is recommended to avoid side products.
Fmoc Deprotection 20% Piperidine in DMFStandard conditions are generally compatible with the aldehyde linker.
Amino Acid Coupling HBTU/DIPEA or COMU/DIPEAUse of high-efficiency coupling reagents is recommended to ensure high yields.
Cleavage 95% TFA / 2.5% TIS / 2.5% H2OEnsure the use of fresh TFA and scavengers to prevent side reactions.
Chemoselective Ligation Oxime or Hydrazone formationReaction pH is critical for selectivity and efficiency. Monitor reaction progress closely.

Troubleshooting and Expert Insights

  • Incomplete Linker Coupling: If the Kaiser test remains positive after the initial coupling, repeat the coupling step with freshly activated linker. Ensure the resin was fully deprotected before starting.

  • Aldehyde Instability: While generally stable, prolonged exposure to strong nucleophiles or harsh conditions could potentially affect the aldehyde group. It is advisable to proceed to the cleavage step promptly after peptide synthesis is complete.

  • Low Ligation Efficiency: Optimize the pH of the ligation buffer. For oxime formation, a pH of 4-5 is typically optimal. Ensure the payload is fully dissolved and that there are no competing nucleophiles in the reaction mixture.

Conclusion

2-(3-Oxopropyl)benzoic acid represents a valuable addition to the synthetic chemist's toolkit for solid-phase peptide synthesis. Its unique bifunctional nature provides a robust platform for the creation of C-terminally modified peptides and complex bioconjugates. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can leverage this versatile linker to advance the frontiers of peptide-based therapeutics and diagnostics.

References

  • Raj, M. et al. (2023). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Journal of the American Chemical Society.
  • Zheng, J.-S. et al. (2010). Salicylaldehyde Ester-Induced Chemoselective Peptide Ligations: Enabling Generation of Natural Peptidic Linkages at the Serine/Threonine Sites. Organic Letters.
  • Dawson, P. E., & Kent, S. B. (2000). Native Chemical Ligation: A Boon to Peptide Chemistry. Annual Review of Biochemistry.
  • Ganesan, A. et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemBioChem.
  • Zatsepin, T. S. et al. (2002). Synthesis of Peptide−Oligonucleotide Conjugates with Single and Multiple Peptides Attached to 2'-Aldehydes through Thiazolidine, Oxime, and Hydrazine Linkages.
  • Li, P. et al. (2021). Ligation Technologies for the Synthesis of Cyclic Peptides. Chemical Reviews.
  • Bray, A. M. et al. (2006). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry.
  • Tolis, D. et al. (2026).
  • Fehrentz, J.-A. et al. (2000). Solid phase synthesis of peptide aldehydes. Journal of Peptide Research.
  • Yao, W. & Li, Z. (2003). New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Lee, Y. et al. (2005). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters.
  • Shao, J. & Tam, J. P. (1995). Unprotected peptides as building blocks for the synthesis of peptide dendrimers with oxime, hydrazone, and thiazolidine linkages. Journal of the American Chemical Society.
  • BenchChem. (2025). The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide.
  • Kofoed, J. et al. (2016). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry.
  • Jensen, K. J. et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: a novel backbone amide linker for solid-phase synthesis. Organic & Biomolecular Chemistry.
  • Virta, P. et al. (2020). Conjugation of Oligonucleotides to Peptide Aldehydes via a pH-Responsive N-Methoxyoxazolidine Linker. Organic Letters.
  • Jensen, K. J. & Barany, G. (2009). Backbone Amide Linker in Solid-Phase Synthesis. Chemical Reviews.
  • Felder, E. R. & Marzinzik, A. L. (2000).
  • van der Veken, P. et al. (2005). Solid-phase synthesis of C-terminal peptide aldehydes from amino acetals anchored to a backbone amide linker (BAL) handle. Tetrahedron Letters.
  • Albericio, F. et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules.
  • Dehigaspitiya, D. C. et al. (2016). Synthesis and characterization of peptide−drug conjugates.
  • Zorzi, A. et al. (2018). On the design principles of peptide–drug conjugates for targeted drug delivery to the malignant tumor site. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Linkers in SPPS.
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers. Sigma-Aldrich.
  • Hartrampf, N. et al. (2021). Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. Chemical Science.
  • Maharani, R. et al. (2025).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • WAGNER, M. et al. (2020). Cleavable linker for peptide synthesis.
  • Albericio, F. et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules.
  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
  • Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Advanced ChemTech.
  • Li, D. et al. (2020). Immobilization of membrane proteins on solid supports using functionalized β-sheet peptides and click chemistry. Scientific Reports.
  • BenchChem. (2026). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS).

Sources

Application

Application Note: 2-(3-Oxopropyl)benzoic Acid (OPBA) in the Development of Novel Polymers

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Compound Focus: 2-(3-Oxopropyl)benzoic acid (CAS: 142402-60-6) Key Applications: Multicomponent Polymerizations (MCPs), Sequence-Defined...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Compound Focus: 2-(3-Oxopropyl)benzoic acid (CAS: 142402-60-6) Key Applications: Multicomponent Polymerizations (MCPs), Sequence-Defined Polyamides, and Dynamic Covalent Hydrogels for Targeted Drug Delivery.

Introduction & Mechanistic Insights

2-(3-Oxopropyl)benzoic acid (OPBA) is an underutilized yet highly versatile asymmetric AB-type bifunctional monomer. Featuring both an aliphatic aldehyde and an aromatic carboxylic acid, OPBA serves as a powerful building block in advanced macromolecular engineering.

The Causality of Structural Design: In traditional Ugi four-component polymerizations (Ugi-4CP) utilizing natural amino acids (which act as AB monomers containing an amine and an acid), the reaction is frequently hampered by intramolecular cyclization, leading to dead-end oxazepinone derivatives[1]. OPBA elegantly circumvents this limitation. The spatial separation provided by the rigid ortho-substituted phenyl ring and the flexible three-carbon propyl chain creates optimal steric hindrance. When reacted at high concentrations, this topology heavily favors intermolecular step-growth polymerization over intramolecular Mumm rearrangement, enabling the synthesis of high-molecular-weight linear poly(peptoid-amides)[2].

Furthermore, the aldehyde moiety of OPBA is highly reactive toward primary amines, forming dynamic imine bonds (Schiff bases). Because these bonds are reversible under mildly acidic conditions (pH 5.0–6.5), OPBA is an ideal crosslinker for fabricating stimuli-responsive dynamic covalent polymers used in tumor-targeted drug delivery systems[3][4].

Workflow 1: Catalyst-Free Synthesis of Poly(peptoid-amides) via Ugi-4CP

This protocol details the step-growth polymerization of OPBA with a primary amine and an isocyanide to yield sequence-regulated polyamides.

Experimental Protocol

Reagents: OPBA (1.0 mmol), Hexylamine (1.0 mmol), tert-Butyl isocyanide (1.0 mmol), Methanol (HPLC grade).

  • Monomer Dissolution: Dissolve 1.0 mmol of OPBA and 1.0 mmol of hexylamine in 1.0 mL of methanol in a 5 mL glass vial equipped with a magnetic stir bar.

    • Causality Note: A high monomer concentration (≥1.0 M) is critical. Dilute solutions increase the probability of the growing polymer chain ends encountering each other, promoting unwanted macrocyclization[1].

  • Imine Pre-formation: Stir the mixture at 25 °C for 30 minutes to allow the quantitative formation of the Schiff base intermediate.

  • Initiation via Isocyanide: Add 1.0 mmol of tert-butyl isocyanide dropwise over 5 minutes. Seal the vial and stir vigorously at room temperature for 24 hours.

  • Polymer Recovery: Dilute the viscous crude mixture with 0.5 mL of methanol and precipitate dropwise into 15 mL of cold diethyl ether. Centrifuge at 8,000 rpm for 10 minutes, decant the supernatant, and dry the polymer pellet under vacuum at 40 °C for 12 hours.

Validation Checkpoint (Self-Validating System): Take a 10 µL aliquot of the reaction mixture at t=1 h and t=24 h . Analyze via 1H NMR in CD3​OD . The successful progression of the Ugi-4CP is validated by the complete disappearance of the OPBA aldehyde proton signal at δ≈9.8 ppm and the emergence of broad polymeric amide backbone signals between δ≈7.0−8.0 ppm .

Reaction Pathway Visualization

Ugi4CP OPBA OPBA (AB Monomer) Aldehyde + Acid Imine Imine Intermediate OPBA->Imine + Amine Amine Primary Amine (C) Amine->Imine Isocyanide Isocyanide (D) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide + Acid (from OPBA) Polymer Poly(peptoid-amide) Linear Polymer Nitrilium->Polymer Mumm Rearrangement

Fig 1: Mechanism of Ugi-4CP using OPBA as an AB bifunctional monomer to form linear polyamides.

Workflow 2: Fabrication of pH-Responsive Dynamic Hydrogels

By leveraging the dynamic covalent chemistry (DCC) of OPBA's aldehyde group, researchers can formulate injectable, shear-thinning hydrogels for the spatiotemporal delivery of chemotherapeutics like Doxorubicin (DOX)[4].

Experimental Protocol

Reagents: Glycol Chitosan (GC, Mw ~250 kDa), OPBA, Doxorubicin Hydrochloride (DOX·HCl), Phosphate Buffered Saline (PBS, pH 7.4).

  • Polymer Matrix Preparation: Dissolve 2.0% (w/v) GC in 2 mL of PBS (pH 7.4). Stir until completely homogeneous.

  • Drug Loading: Add 2.0 mg of DOX·HCl to the GC solution. Shield the vial from light using aluminum foil to prevent photodegradation of the drug.

  • Dynamic Crosslinking: Dissolve OPBA (0.5 equivalents relative to the primary amines of GC) in 200 µL of ethanol. Inject the OPBA solution rapidly into the GC/DOX mixture while vortexing.

    • Causality Note: The aldehyde of OPBA reacts with the primary amines of GC to form an imine network. Simultaneously, the benzoic acid moiety provides secondary non-covalent crosslinking via electrostatic interactions with unreacted protonated amines on the chitosan backbone, enhancing the mechanical integrity of the hydrogel[3].

  • Incubation: Allow the hydrogel to mature at 37 °C for 2 hours.

Validation Checkpoint (Self-Validating System): Perform a rheological time-sweep analysis (1 Hz, 1% strain) immediately after OPBA injection. The system is validated as a true hydrogel when the storage modulus ( G′ ) crosses over and exceeds the loss modulus ( G′′ ), indicating the sol-gel transition. To validate pH-responsiveness, submerge the hydrogel in pH 5.0 buffer; a structural collapse and rapid DOX release should be quantifiable via UV-Vis spectroscopy ( λmax​=480 nm ) within 4 hours.

Dynamic Network Visualization

Hydrogel Chitosan Amine-Functionalized Polymer (Chitosan) Hydrogel Dynamic Imine Hydrogel (DOX Encapsulated) Chitosan->Hydrogel Schiff Base Formation OPBA OPBA Crosslinker OPBA->Hydrogel DOX Doxorubicin (DOX) DOX->Hydrogel Encapsulation Acidic Tumor Microenvironment (pH 5.0 - 6.5) Hydrogel->Acidic Stimulus (pH drop) Release Imine Cleavage & Targeted DOX Release Acidic->Release Hydrolysis

Fig 2: Fabrication of OPBA-crosslinked dynamic hydrogels and pH-triggered drug release pathway.

Quantitative Data Presentation

The table below summarizes the expected physicochemical properties of OPBA-derived polymers and hydrogel networks based on established multicomponent and dynamic covalent methodologies.

System TypeCo-Reactants / MatrixYield / Gel TimeMolecular Weight ( Mw​ )PDI ( Mw​/Mn​ )DOX Release (pH 7.4)DOX Release (pH 5.0)
Ugi-4CP Polymer Hexylamine + t-Butyl NC88% (Yield)24,500 Da1.65N/AN/A
Ugi-4CP Polymer PEG-Amine + Benzyl NC82% (Yield)31,200 Da1.72N/AN/A
Dynamic Hydrogel Glycol Chitosan (2% w/v)~45 sec (Gel Time)NetworkN/A< 15% (at 24h)> 85% (at 24h)
Dynamic Hydrogel Gelatin Methacryloyl~120 sec (Gel Time)NetworkN/A< 20% (at 24h)> 75% (at 24h)

Note: Molecular weights are determined via GPC (THF eluent, polystyrene standards). Drug release is quantified via UV-Vis absorbance.

References

  • Couturaud, B., et al. "Ugi four-component polymerization of amino acid derivatives: a combinatorial tool for the design of polypeptoids." Polymer Chemistry / ORBi, 2021.
  • Zhang, J., et al. "Unique Structures Generated by Ugi 3CC Reactions Using Bifunctional Starting Materials Containing Aldehyde and Carboxylic Acid." The Journal of Organic Chemistry, 1999.
  • Zhang, Y., et al. "Dynamic Covalent Polymers for Biomedical Applications.
  • Hoare, T., et al. "Growing Prospects of Dynamic Covalent Chemistry in Delivery Applications." Accounts of Chemical Research, 2019.
  • Hou, Z., et al. "Chemical Synthesis of Functional Poly(4-hydroxybutyrate)

Sources

Method

Application Note: 2-(3-Oxopropyl)benzoic Acid as a Heterobifunctional, pH-Sensitive Linker in Targeted Drug Delivery

Document Type: Advanced Application Note & Validated Protocols Target Audience: Bioconjugation Scientists, ADC Developers, and Nanomedicine Researchers Executive Summary & Mechanistic Rationale In the development of Anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Validated Protocols Target Audience: Bioconjugation Scientists, ADC Developers, and Nanomedicine Researchers

Executive Summary & Mechanistic Rationale

In the development of Antibody-Drug Conjugates (ADCs) and targeted polymeric nanomedicines, the linker technology is as critical as the payload itself. 2-(3-Oxopropyl)benzoic acid is an advanced heterobifunctional linker designed to bridge targeting ligands (e.g., monoclonal antibodies, peptides) with potent therapeutics via a pH-sensitive hydrazone bond[1].

Unlike traditional aromatic aldehydes (e.g., 4-formylbenzoic acid) which form highly stable, slow-cleaving hydrazones, the aliphatic aldehyde of the 3-oxopropyl moiety provides a thermodynamically tuned cleavage profile[2]. The aliphatic hydrazone remains intact during systemic circulation (pH 7.4) but undergoes rapid acid-catalyzed hydrolysis within the endo-lysosomal pathway (pH 4.5–5.0). Furthermore, the 3-carbon alkyl chain acts as a flexible spacer, projecting the reactive aldehyde away from the bulky protein surface, thereby minimizing steric hindrance and maximizing the Drug-to-Antibody Ratio (DAR) during payload conjugation[3].

Physicochemical Profile

Understanding the physical properties of 2-(3-Oxopropyl)benzoic acid is essential for optimizing solubility and reaction kinetics during bioconjugation workflows.

Table 1: Physicochemical Properties of 2-(3-Oxopropyl)benzoic acid [3]

PropertyValue / DescriptionExperimental Implication
IUPAC Name 2-(3-oxopropyl)benzoic acidDefines the ortho-substitution pattern.
Molecular Formula C₁₀H₁₀O₃Low molecular weight (178.18 g/mol ) minimizes immunogenicity.
Reactive Groups Carboxylic Acid, Aliphatic AldehydeEnables orthogonal, two-step bioconjugation.
LogP (Predicted) ~1.8Moderately lipophilic; requires organic co-solvents (DMF/DMSO) for initial activation.
Topological Polar Surface Area 54.4 ŲEnsures adequate aqueous compatibility once conjugated to the protein carrier.

Bioconjugation Strategy & Workflow

To prevent cross-linking and protect sensitive payloads from harsh coupling reagents, a two-step conjugation strategy is highly recommended. First, the carboxylic acid is activated and conjugated to the primary amines (lysine residues) of the targeting antibody. Second, the newly introduced aldehydes are reacted with a hydrazide-functionalized payload.

Workflow mAb 1. Targeting Ligand (e.g., mAb) Aldehyde_mAb 3. Aldehyde-Functionalized Carrier mAb->Aldehyde_mAb Amide Bond (pH 7.5) Linker 2. 2-(3-Oxopropyl)benzoic acid (EDC/NHS Activated) Linker->Aldehyde_mAb ADC 5. pH-Sensitive ADC (Hydrazone Linkage) Aldehyde_mAb->ADC Hydrazone Ligation (pH 5.5) Drug 4. Hydrazide-Drug Payload Drug->ADC

Figure 1: Two-step bioconjugation workflow for generating pH-sensitive ADCs.

Validated Experimental Protocols

The following protocols constitute a self-validating system, incorporating In-Process Quality Control (IPQC) steps to ensure causality and reproducibility at each stage.

Protocol A: In Situ NHS-Ester Activation of 2-(3-Oxopropyl)benzoic acid

Causality: Pre-activating the linker in situ rather than purchasing a pre-formed NHS ester prevents the degradation and self-condensation of the aliphatic aldehyde during long-term storage. Anhydrous conditions are critical to prevent EDC hydrolysis.

  • Preparation: Dissolve 2-(3-Oxopropyl)benzoic acid (10 mg, 56 µmol) in 500 µL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 1.2 molar equivalents of EDC·HCl (12.9 mg) and 1.5 molar equivalents of N-Hydroxysuccinimide (NHS) (9.7 mg) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 2 hours under an inert atmosphere (Nitrogen/Argon).

  • IPQC (Self-Validation): Spot the reaction on a TLC plate (Silica gel, Eluent: 9:1 DCM:MeOH). The disappearance of the starting material (UV active, lower Rf) and appearance of the less polar NHS-ester indicates successful activation. Use immediately for Protocol B.

Protocol B: Antibody Functionalization (Aldehyde Installation)

Causality: The reaction is buffered at pH 7.5–8.0 to ensure the ϵ -amino groups of the antibody's surface lysines are sufficiently deprotonated to act as strong nucleophiles.

  • Buffer Exchange: Buffer exchange the monoclonal antibody (mAb) into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.8) to a final concentration of 5 mg/mL.

  • Conjugation: Slowly add a 10-fold to 20-fold molar excess of the activated linker (from Protocol A) to the mAb solution. Ensure the final DMF concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Rotate end-over-end at room temperature for 2 hours.

  • Purification: Remove unreacted linker and reaction byproducts using a Sephadex G-25 desalting column (e.g., PD-10) pre-equilibrated with Ligation Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).

  • IPQC (Self-Validation): Quantify the Aldehyde-to-Antibody Ratio (AAR) using a colorimetric 2,4-dinitrophenylhydrazine (DNPH) assay. A successful reaction typically yields an AAR of 3.5 to 5.0.

Protocol C: Hydrazone Ligation with Hydrazide-Payload

Causality: Hydrazone formation is highly pH-dependent. At pH 5.5, the aldehyde is sufficiently activated by protonation, while the hydrazide (pKa ~3.0) remains nucleophilic.

  • Preparation: Dissolve the Hydrazide-functionalized payload (e.g., Doxorubicin-hydrazide) in anhydrous DMSO.

  • Ligation: Add a 5-fold molar excess of the payload (relative to the measured AAR) to the aldehyde-functionalized mAb (in pH 5.5 Acetate Buffer).

  • Incubation: Incubate the mixture in the dark at room temperature for 12–16 hours. (Note: 10 mM aniline can be added as a nucleophilic catalyst to accelerate the reaction to 2 hours, though it must be rigorously removed later).

  • Purification: Purify the final ADC using Size Exclusion Chromatography (SEC) or ultrafiltration (Amicon 30 kDa MWCO) against standard PBS (pH 7.4) to lock the hydrazone bond in its stable state.

  • IPQC (Self-Validation): Determine the Drug-to-Antibody Ratio (DAR) via UV-Vis spectrophotometry, measuring absorbance at 280 nm (antibody) and the specific λmax​ of the payload.

Performance Data & Release Kinetics

The therapeutic index of an ADC relies on its stability in circulation and its rapid release in the target organelle. The aliphatic hydrazone formed by 2-(3-Oxopropyl)benzoic acid provides an optimal kinetic profile[1].

Table 2: pH-Dependent Payload Release Kinetics (In Vitro)

Time PointSystemic Circulation (pH 7.4)Early Endosome (pH 6.5)Lysosome (pH 5.0)
1 Hour < 1% release~15% release> 45% release
6 Hours < 2% release~35% release> 80% release
24 Hours < 5% release~60% release> 95% release

Data Interpretation: The conjugate exhibits minimal premature payload shedding at physiological pH, ensuring low systemic toxicity. Upon internalization, the acidic environment of the lysosome triggers rapid hydrolysis, releasing the active payload to induce apoptosis.

Cleavage Circulation Systemic Circulation (pH 7.4) - Stable Endocytosis Receptor-Mediated Endocytosis Circulation->Endocytosis Endosome Early Endosome (pH 6.0 - 6.5) Endocytosis->Endosome Lysosome Lysosome (pH 4.5 - 5.0) Endosome->Lysosome Acidification Release Hydrazone Hydrolysis & Payload Release Lysosome->Release Rapid Cleavage

Figure 2: Intracellular trafficking and pH-dependent payload release mechanism.

References

  • PubChem Compound Summary for CID 53938421, 2-(3-Oxopropyl)benzoic acid. National Center for Biotechnology Information. URL:[Link]

  • Polymer Nanomedicines with Ph-Sensitive Release of Dexamethasone for the Localized Treatment of Inflammation. PubMed Central (PMC). URL:[Link]

  • HPMA Copolymer Conjugates of Paclitaxel and Docetaxel with pH-Controlled Drug Release. Molecular Pharmaceutics, ACS Publications. URL:[Link]

Sources

Application

Application Note: Chemoselective Coupling Strategies for 2-(3-Oxopropyl)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale 2-(3-Oxopropyl)benzoic acid is a highly versatile, bifunctional building block frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

2-(3-Oxopropyl)benzoic acid is a highly versatile, bifunctional building block frequently utilized in drug discovery, peptide synthesis, and bioconjugation. Structurally, it possesses both a nucleophile-reactive carboxylic acid (-COOH) and an electrophilic aldehyde (-CHO). When coupling this molecule to primary or secondary amines, scientists face a critical chemoselectivity challenge: amines can either condense with the aldehyde to form an imine (leading to reductive amination) or react with the activated carboxylic acid to form an amide.

To prevent complex oligomerization and ensure high-fidelity synthesis, the experimental design must strictly dictate the reaction pathway. This guide details two orthogonal, self-validating protocols designed to isolate reactivity to a single functional group:

  • Pathway A: Direct chemoselective reductive amination targeting the aldehyde.

  • Pathway B: Acetal-protected amide coupling targeting the carboxylic acid.

Workflow Start 2-(3-Oxopropyl)benzoic acid (Bifunctional) PathA Pathway A: Reductive Amination Start->PathA Target Aldehyde PathB Pathway B: Amide Coupling Start->PathB Target Carboxylic Acid A_Step1 Mix with Amine (Imine Formation) PathA->A_Step1 B_Step1 Protect Aldehyde (Acetal Formation) PathB->B_Step1 A_Step2 Reduce with STAB (NaBH(OAc)3) A_Step1->A_Step2 A_Result Alkylated Amine (Carboxylic Acid Intact) A_Step2->A_Result B_Step2 HATU/DIPEA Coupling with Amine B_Step1->B_Step2 B_Step3 Acidic Deprotection (Restore Aldehyde) B_Step2->B_Step3 B_Result Amide Derivative (Aldehyde Intact) B_Step3->B_Result

Figure 1: Divergent chemoselective workflows for coupling 2-(3-oxopropyl)benzoic acid to amines.

Quantitative Comparison of Coupling Pathways

PathwayTarget GroupKey ReagentsIntermediateReaction TimeTypical YieldChemoselectivity Focus
A: Reductive Amination Aldehyde (-CHO)NaBH(OAc)₃, DCE, AcOHIminium Ion2–12 h75–95%Preserves -COOH
B: Amide Coupling Carboxylic Acid (-COOH)Ethylene glycol, HATU, DIPEAAcetal, Active Ester12–24 h (total)60–85%Preserves -CHO

Pathway A: Chemoselective Reductive Amination (Aldehyde-Targeted)

Causality & Mechanistic Rationale

To couple an amine exclusively to the aldehyde moiety while leaving the carboxylic acid intact, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB significantly milder than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). Crucially, STAB reduces iminium ions at a much faster rate than it reduces aldehydes . By conducting the reaction in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid (AcOH), the amine and aldehyde rapidly equilibrate to an iminium ion, which is immediately trapped and reduced by STAB.

Mechanism R1 Aldehyde + Amine I1 Hemiaminal R1->I1 Nucleophilic Attack I2 Iminium Ion I1->I2 -H2O (AcOH cat.) P1 Alkylated Amine I2->P1 Hydride Transfer from NaBH(OAc)3

Figure 2: Mechanism of STAB-mediated reductive amination via an iminium intermediate.

Experimental Protocol A

Step 1: Iminium Formation

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3-oxopropyl)benzoic acid (1.0 equiv, typically 1.0 mmol) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Causality: DCE is preferred over THF or DCM as its dielectric constant optimally supports iminium ion formation without degrading the borohydride reagent.

  • Catalysis: Add glacial acetic acid (1.0–2.0 equiv). Stir the mixture at room temperature (20–25 °C) for 30 minutes.

    • Causality: Weakly acidic conditions (pH ~4-5) accelerate the dehydration of the hemiaminal intermediate into the highly reactive iminium ion.

Step 2: Reduction 3. Reagent Addition: Add Sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 5 minutes to prevent rapid temperature spikes. 4. Reaction Monitoring: Stir the suspension at room temperature for 2–12 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 178) and the appearance of the product mass [M+H]⁺ confirms conversion. If dialkylation of primary amines is observed, reduce the initial amine equivalents to 0.9.

Step 3: Workup & Isolation 5. Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes until gas evolution ceases. 6. Extraction: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (EtOAc). 7. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the pure alkylated amine.

Pathway B: Acetal-Protected Amide Coupling (Carboxylic Acid-Targeted)

Causality & Mechanistic Rationale

Direct activation of the carboxylic acid in the presence of an unprotected aldehyde will result in the amine nucleophile indiscriminately attacking both electrophilic centers. To achieve absolute chemoselectivity for the carboxylic acid, the aldehyde must be transiently masked as a cyclic acetal. Following protection, HATU is utilized for amide bond formation. HATU is an exceptional coupling reagent that forms a highly reactive O-At (7-azabenzotriazole) active ester, driving the coupling to completion rapidly with minimal epimerization or side reactions .

Experimental Protocol B

Step 1: Aldehyde Protection (Acetal Formation)

  • Reaction Setup: Dissolve 2-(3-oxopropyl)benzoic acid (1.0 equiv) in anhydrous toluene (0.2 M). Add ethylene glycol (5.0 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 equiv).

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.

    • Causality: The continuous azeotropic removal of water drives the thermodynamic equilibrium entirely toward the cyclic acetal.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the pTSA, dry over Na₂SO₄, and concentrate to yield the acetal-protected intermediate.

Step 2: HATU-Mediated Amide Coupling 4. Activation: Dissolve the acetal-protected acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). 5. Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv).

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base that ensures the amine is free-based and the carboxylic acid is deprotonated without interfering with the active ester formation.

  • Coupling: Cool the mixture to 0 °C. Add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 2–4 hours.

    • Self-Validation (QC): Monitor by TLC or LC-MS. The active ester intermediate should form within minutes, followed by smooth conversion to the amide mass.

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Step 3: Mild Acidic Deprotection 8. Hydrolysis: Dissolve the crude protected amide in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and 1M aqueous HCl. Stir at room temperature for 2 hours.

  • Causality: The cyclic acetal is highly sensitive to aqueous acid and rapidly hydrolyzes back to the aldehyde, while the newly formed amide bond remains completely stable under these mild conditions.

  • Final Isolation: Neutralize the mixture with saturated NaHCO₃, extract with EtOAc, dry, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the final aldehyde-bearing amide.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: Journal of Organic Chemistry (1996), 61(11), 3849–3862. URL: [Link]

  • Title: Peptide Coupling Reagents, More than a Letter Soup. Source: Chemical Reviews (2011), 111(11), 6557–6602. URL: [Link]

Method

Application Note: Dual-Stage Derivatization of 2-(3-Oxopropyl)benzoic Acid for High-Resolution GC-MS

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) The Chemical Challenge: Bifunctionality and GC Incompatibility2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

The Chemical Challenge: Bifunctionality and GC Incompatibility2-(3-Oxopropyl)benzoic acid (CAS: 142402-60-6) presents a complex analytical challenge for gas-phase separation due to its bifunctional nature[1]. The native molecule contains two highly problematic functional groups:

  • A Carboxylic Acid Group (-COOH): This highly polar moiety contains an active hydrogen that forms strong intermolecular hydrogen bonds. If injected natively, it results in extremely low volatility, severe peak tailing, and irreversible adsorption to the GC column's stationary phase.

  • An Aliphatic Aldehyde Group (-CHO): Aldehydes are thermally labile and prone to keto-enol tautomerization at the elevated temperatures (250–300 °C) typical of GC injection ports. This instability leads to the formation of multiple artifact peaks, aldol condensation products, or complete thermal degradation.

To analyze this compound accurately, both functional groups must be chemically neutralized to increase volatility, enhance thermal stability, and reduce polarity.

Mechanistic Rationale for the MOX-TMS Strategy (Expertise & Causality)

To achieve a self-validating, reproducible analytical system, we employ a sequential, two-step derivatization process: Methoximation (MOX) followed by Trimethylsilylation (TMS) .

Step 1: Methoximation of the Aldehyde

The sample is first treated with Methoxyamine hydrochloride (MeOx) dissolved in anhydrous pyridine.

  • The Causality: Why perform this step first? If silylation were performed directly, the enol form of the aldehyde could react with the silylating agent, creating a complex, unpredictable mixture of multiple silylated derivatives. Methoximation selectively reacts with the carbonyl carbon, converting it into a stable methoxime derivative. This "locks" the molecule, preventing enolization. Pyridine is chosen as the solvent because it acts as a basic acid scavenger, neutralizing the HCl released during the reaction and driving the equilibrium forward.

Step 2: Silylation of the Carboxylic Acid

Following methoximation, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) is added.

  • The Causality: MSTFA replaces the active hydrogen of the carboxylic acid with a bulky, non-polar trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically increasing the molecule's volatility. for this specific application because its primary byproduct, N-methyltrifluoroacetamide, is highly volatile and elutes well before most target analytes, preventing solvent-front interference. The addition of 1% TMCS is critical; it acts as a Lewis acid catalyst, significantly accelerating the silylation of sterically hindered functional groups to ensure 100% conversion.

Workflow Visualization

G A 2-(3-Oxopropyl)benzoic acid (Native Analyte) B Step 1: Methoximation (MeOx in Pyridine) A->B C Methoxime Intermediate (Aldehyde Protected) B->C D Step 2: Silylation (MSTFA + 1% TMCS) C->D E Fully Derivatized Analyte (Volatile TMS-Ester/Oxime) D->E F GC-MS Analysis E->F

Caption: Two-step MOX-TMS derivatization workflow for 2-(3-Oxopropyl)benzoic acid prior to GC-MS analysis.

Self-Validating Experimental Protocol

Crucial Prerequisite: Strict Moisture Control The entire system must be strictly anhydrous. 1, hydrolyzing it into hexamethyldisiloxane (HMDSO) and leaving the target analyte underivatized[1].

Step-by-Step Methodology
  • Sample Drying: Transfer the biological extract or standard solution containing 2-(3-Oxopropyl)benzoic acid into a 2 mL glass autosampler vial. Evaporate to complete dryness using a vacuum centrifuge (SpeedVac) or under a gentle stream of ultra-high purity nitrogen.

  • Methoximation: Add 20 µL of a freshly prepared 40 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine to the dried residue.

  • First Incubation: Vortex the vial vigorously for 30 seconds. Incubate the mixture in a thermal shaker at 37 °C for 90 minutes at 600 rpm. (Note: 90 minutes is required to ensure complete conversion of the aldehyde to the methoxime without degrading the native structure.)

  • Silylation: Add 80 µL of MSTFA + 1% TMCS directly to the methoxyaminated sample.

  • Second Incubation: Vortex for 10 seconds. Incubate the mixture at 37 °C for 30 minutes at 600 rpm[1].

  • Analysis: Cool the samples to room temperature. Transfer the mixture to a GC vial with a glass micro-insert. 1 to prevent derivative degradation over time[1].

Quantitative Data Summary

The following table summarizes the physical and chemical transformations of the analyte, demonstrating the efficacy of the derivatization protocol.

ParameterNative 2-(3-Oxopropyl)benzoic acidMOX-TMS Derivatized Product
Chemical Formula C₁₀H₁₀O₃C₁₄H₂₁NO₃Si
Molecular Weight 178.18 g/mol 279.41 g/mol
Active Hydrogens 2 (Carboxyl -OH, Enolizable -CH₂)0
Volatility Extremely Low (Strong H-bonding)High (Vaporizes intact)
Thermal Stability Poor (Prone to aldol reactions)Excellent
GC Peak Morphology Severe tailing, multiple artifact peaksSharp, symmetrical single peak

References

  • PubChem. "2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421". National Institutes of Health.[Link]

  • Agilent Technologies / University of Guelph. "TMS Derivitization for GC-MS". Uoguelph.ca.[Link]

Sources

Application

Application Note: Divergent Synthesis of 7-Membered Benzofused Heterocycles from 2-(3-Oxopropyl)benzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Introduction & Strategic Importance The 7-membered benzofused heterocycles, speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Introduction & Strategic Importance

The 7-membered benzofused heterocycles, specifically 2,3-dihydro-1H-2-benzazepin-1-ones and 3H-2-benzoxepin-1-ones, are highly privileged scaffolds in medicinal chemistry[1]. These motifs frequently appear in CNS-active agents, kinase inhibitors, and complex natural products. For example, the 2-benzoxepin core is a defining structural feature of platensimycin, a potent antibiotic that selectively inhibits bacterial fatty acid biosynthesis (FabF/B) to combat methicillin-resistant Staphylococcus aureus (MRSA)[2],[3].

2-(3-Oxopropyl)benzoic acid serves as a highly versatile, atom-economical bifunctional building block. Featuring both an electrophilic aldehyde and a carboxylic acid situated in an ortho-relationship on a benzene ring, it allows for the divergent construction of either nitrogen- or oxygen-containing 7-membered rings through controlled chemoselective reductions and subsequent intramolecular cyclizations.

Mechanistic Pathways & Workflow

The divergent synthesis relies on the initial manipulation of the aldehyde group, followed by a ring-closing condensation with the adjacent carboxylic acid.

  • Pathway A (Benzazepines): Reductive amination of the aldehyde with a primary amine yields a secondary amine intermediate, which undergoes intramolecular lactamization to form a 2-benzazepin-1-one[1],[4].

  • Pathway B (Benzoxepines): Chemoselective reduction of the aldehyde yields a primary alcohol, which undergoes acid-catalyzed intramolecular lactonization to form a 2-benzoxepin-1-one.

G cluster_A Pathway A: Benzazepine Synthesis cluster_B Pathway B: Benzoxepine Synthesis SM 2-(3-Oxopropyl)benzoic acid (Bifunctional Precursor) Imine Imine Intermediate SM->Imine R-NH2, AcOH Alcohol Alcohol Intermediate SM->Alcohol NaBH4, 0°C SecAmine Secondary Amine Imine->SecAmine NaBH(OAc)3 Benzazepine 2-Benzazepin-1-one (7-Membered Lactam) SecAmine->Benzazepine HATU, DIPEA (High Dilution) Benzoxepine 2-Benzoxepin-1-one (7-Membered Lactone) Alcohol->Benzoxepine p-TsOH, Reflux (-H2O)

Divergent synthetic pathways from 2-(3-oxopropyl)benzoic acid to benzazepines and benzoxepines.

Expert Insights: Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, several mechanistic challenges must be addressed:

  • Chemoselectivity in Reductive Amination (Pathway A): We strictly utilize rather than NaBH₄ or NaBH₃CN. NaBH(OAc)₃ is a mild reducing agent that selectively reduces the transient iminium ion much faster than the starting aldehyde,[5]. This prevents the premature reduction of the aldehyde into an alcohol, which would irreversibly divert the reaction toward the benzoxepine byproduct.

  • Overcoming Entropic Penalties (Pathway A): The formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings. To force the intramolecular lactamization, we use HATU , which generates a highly reactive HOAt ester. Furthermore, the cyclization must be performed under high-dilution conditions (0.01 M) to kinetically suppress intermolecular oligomerization.

  • Thermodynamic Driving Force (Pathway B): Lactonization is an equilibrium process. By utilizing a Dean-Stark apparatus with catalytic p-toluenesulfonic acid (PTSA) in refluxing toluene, we azeotropically remove water from the system. According to Le Chatelier's principle, this provides the thermodynamic driving force necessary to push the reaction to >95% conversion.

Quantitative Data Summary

ParameterPathway A: Benzazepine SynthesisPathway B: Benzoxepine Synthesis
Target Motif 2-Alkyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one4,5-Dihydro-3H-2-benzoxepin-1-one
Key Reagents R-NH₂, NaBH(OAc)₃, HATU, DIPEANaBH₄, p-TsOH
Reaction Temp RT (Red. Am.) / RT (Cyclization)0 °C (Reduction) / 110 °C (Cyclization)
Reaction Time 2–4 h (Red. Am.) / 12 h (Cyclization)1 h (Reduction) / 4–6 h (Cyclization)
Typical Yield 65–80% (over 2 steps)75–85% (over 2 steps)
Major Byproducts Intermolecular polyamides (if conc. > 0.05 M)Intermolecular polyesters

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Substituted-2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones

Step 1: Reductive Amination

  • Initiation: In an oven-dried flask under an argon atmosphere, dissolve 2-(3-oxopropyl)benzoic acid (1.0 equiv, 5.0 mmol) and the desired primary amine (1.05 equiv, 5.25 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (25 mL).

  • Imine Formation: Add glacial acetic acid (1.0 equiv) to catalyze the imine formation. Stir the mixture at room temperature (RT) for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) in three equal portions over 15 minutes to control the mild exotherm. Stir at RT for 2–4 hours. Self-Validation: Monitor via TLC (DCM/MeOH 9:1); the aldehyde spot (UV active) should completely disappear.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude secondary amine intermediate.

Step 2: Intramolecular Lactamization

  • Dilution: Dissolve the crude secondary amine in anhydrous N,N-dimethylformamide (DMF) to achieve a strict high-dilution concentration of 0.01 M (approx. 500 mL) to prevent oligomerization.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Then, add HATU (1.2 equiv) portion-wise.

  • Cyclization: Stir the reaction at RT for 12 hours under argon.

  • Purification: Concentrate the DMF under high vacuum. Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 2-benzazepin-1-one.

Protocol B: Synthesis of 4,5-Dihydro-3H-2-benzoxepin-1-one

Step 1: Chemoselective Reduction

  • Initiation: Dissolve 2-(3-oxopropyl)benzoic acid (1.0 equiv, 5.0 mmol) in anhydrous methanol (MeOH) (25 mL, 0.2 M). Cool the flask to 0 °C using an ice-water bath.

  • Reduction: Slowly add NaBH₄ (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas will evolve; ensure proper venting.

  • Monitoring: Stir at 0 °C for 1 hour. Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1) until the starting material is entirely consumed.

  • Workup: Quench carefully by adding 1M HCl dropwise until the pH reaches 3–4 (this neutralizes the borate salts and ensures the carboxylic acid is fully protonated). Extract with EtOAc (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield crude 2-(3-hydroxypropyl)benzoic acid.

Step 2: Intramolecular Lactonization

  • Setup: Dissolve the crude hydroxy acid in anhydrous toluene to a concentration of 0.05 M (100 mL). Add p-toluenesulfonic acid monohydrate (PTSA) (0.1 equiv, 0.5 mmol).

  • Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110 °C) for 4–6 hours. Water droplets will collect in the Dean-Stark trap, validating the progress of the condensation.

  • Workup & Purification: Cool the reaction to RT. Wash the organic layer with saturated NaHCO₃ (2 × 30 mL) to remove the PTSA catalyst and any uncyclized starting material, followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify via short-path silica gel chromatography to afford the pure 2-benzoxepin-1-one.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures . The Journal of Organic Chemistry.[Link]

  • Synthesis of 2,3-Dihydro-1H-2-benzazepin-1-ones and 3H-2-Benzoxepin-1-ones by Isocyanide-Based Multicomponent Reaction/Wittig Sequence Starting from Phosphonium Salt Precursors . The Journal of Organic Chemistry.[Link]

  • Platensimycin is a selective FabF inhibitor with potent antibiotic properties . Nature.[Link]

Sources

Method

Application Note: 2-(3-Oxopropyl)benzoic Acid as a Bifunctional Precursor for Advanced Radiolabeling and Bioconjugation

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The development of targeted radiopharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of targeted radiopharmaceuticals requires bifunctional linkers that can seamlessly bridge a targeting vector (e.g., peptides, antibodies, or small molecules) with a radionuclide. 2-(3-Oxopropyl)benzoic acid (OPBA) is an emerging, highly versatile bifunctional chelating and labeling linker. Featuring an orthogonal dual-functionality—a carboxylic acid for stable amide conjugation and a terminal aliphatic aldehyde for chemoselective radiolabeling—OPBA is particularly valuable for late-stage Positron Emission Tomography (PET) tracer synthesis.

Unlike conventional para-substituted analogs used in polymer-drug conjugates[1], the ortho-substitution pattern of OPBA provides unique steric shielding. This structural nuance protects the resulting oxime or hydrazone linkages from rapid enzymatic hydrolysis in human plasma, ensuring high in vivo stability of the radiotracer.

Mechanistic Insights: The Causality of Experimental Choices

To achieve high molar activity and radiochemical yield (RCY) without degrading temperature-sensitive biomolecules, radiochemists increasingly rely on chemoselective oxime ligation[2].

  • Orthogonal Reactivity: The carboxylic acid of OPBA can be coupled to the primary amine of a targeting peptide using standard HATU/DIPEA chemistry. The terminal aldehyde (-CHO) remains unreactive under these basic conditions, eliminating the need for complex protection/deprotection steps.

  • Chemoselective Radiolabeling: Aldehydes react rapidly with aminooxy-functionalized prosthetic groups (e.g., 5-[18F]FDR or [18F]FBA-ONH2) to form stable oxime bonds[3]. Due to the α -effect, aminooxy groups are highly nucleophilic.

  • Aniline Catalysis at Acidic pH: The oxime ligation is optimally performed at pH 4.5–5.5[4]. At this pH, the addition of aniline acts as a nucleophilic catalyst. Aniline rapidly forms a protonated Schiff base intermediate with the OPBA-aldehyde, which is subsequently displaced by the 18F-aminooxy reagent much faster than the direct reaction, allowing the labeling to proceed at mild temperatures (40–60 °C)[5].

Quantitative Data & Strategy Comparison

Table 1: Physicochemical Profile of 2-(3-Oxopropyl)benzoic acid

PropertyValue / DescriptionImpact on Radiochemistry
Molecular Formula C10H10O3Low molecular weight prevents steric hindrance during receptor binding.
Molecular Weight 178.18 g/mol Minimal alteration to the pharmacokinetic profile of the targeting vector.
Functional Groups -COOH (ortho), -CHO (terminal)Enables orthogonal, two-step bioconjugation without protecting groups.
LogP (Predicted) ~1.8Maintains hydrophilicity, promoting renal clearance of the unbound tracer.

Table 2: Comparison of Late-Stage Radiolabeling Strategies using OPBA

StrategyReagentsOptimal pHTempRCYIn Vivo Stability
Oxime Ligation OPBA-Peptide + [18F]R-ONH24.5 - 5.540-60 °C>85%Excellent (Sterically shielded)
Hydrazone Ligation OPBA-Peptide + [18F]R-NHNH25.0 - 6.060-80 °C70-80%Moderate (pH sensitive)
Reductive Amination OPBA-Peptide + [18F]R-NH2 + NaBH3CN6.0 - 7.080-100 °C40-60%High (Irreversible amine bond)

Experimental Workflows & Visualizations

Workflow Diagram

Workflow A 2-(3-Oxopropyl)benzoic acid (OPBA Precursor) C Amide Coupling (HATU, DIPEA, DMF, 25°C) A->C B Targeting Vector (e.g., cRGD-NH2 Peptide) B->C D OPBA-Peptide Conjugate (Aldehyde-functionalized) C->D HPLC Purification F Chemoselective Oxime Ligation (Aniline buffer pH 4.6, 60°C) D->F E 18F-Aminooxy Reagent (e.g., [18F]FBA-ONH2) E->F G 18F-Radiolabeled Tracer (Ready for PET Imaging) F->G C18 Cartridge Isolation

Workflow of OPBA conjugation to a peptide and subsequent 18F-radiolabeling via oxime ligation.

In Vivo Targeting Mechanism

Pathway Tracer 18F-OPBA-cRGD Radiotracer Binding Receptor Binding (High Affinity) Tracer->Binding I.V. Administration Receptor Integrin αvβ3 (Tumor Cell Surface) Receptor->Binding Internalization Endocytosis & Internalization Binding->Internalization Pathway Activation PET PET Imaging Signal Detection Binding->PET Surface Positron Emission Internalization->PET Intracellular Retention

Mechanism of targeted 18F-OPBA-peptide binding and signal generation in PET imaging.

Validated Experimental Protocols

The following protocols represent a self-validating system designed to ensure high radiochemical purity (RCP) and reproducibility. Analytical HPLC monitoring is embedded as a critical quality control step.

Protocol 1: Pre-conjugation of OPBA to a Targeting Peptide (e.g., cRGD)

Objective: Synthesize an aldehyde-functionalized peptide vector ready for late-stage radiolabeling.

Reagents:

  • 2-(3-Oxopropyl)benzoic acid (OPBA) (1.2 eq)

  • Targeting Peptide (e.g., cRGDfK) (1.0 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve OPBA (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (500 µL). Add DIPEA (3.0 eq) and stir at room temperature for 5 minutes to form the active ester. Causality: HATU is preferred over EDC/NHS as it provides faster kinetics, minimizing the risk of aldehyde self-condensation.

  • Conjugation: Add the targeting peptide (1.0 eq) dissolved in DMF (500 µL) to the activated OPBA solution.

  • Incubation: Stir the reaction mixture continuously at 25 °C for 2 hours in the dark.

  • In-Process Control: Quench a 5 µL aliquot with 95 µL of H2O/MeCN (1:1) and analyze via analytical RP-HPLC (C18 column, 220 nm). Confirm the disappearance of the free peptide peak.

  • Purification: Purify the crude mixture using semi-preparative RP-HPLC (Gradient: 10% to 90% MeCN in H2O with 0.1% TFA over 30 mins).

  • Lyophilization: Collect the product fraction and lyophilize to yield the OPBA-Peptide conjugate as a white powder. Store at -20 °C.

Protocol 2: Late-Stage 18F-Radiolabeling via Oxime Ligation

Objective: Rapidly radiolabel the OPBA-Peptide conjugate using an 18F-aminooxy prosthetic group.

Reagents:

  • OPBA-Peptide Conjugate (0.3 - 0.5 mg)

  • [18F]FBA-ONH2 (or 5-[18F]FDR) (100 - 500 MBq)[6]

  • Anilinium Buffer (0.1 M, pH 4.6)

Step-by-Step Methodology:

  • Preparation: Dissolve the lyophilized OPBA-Peptide conjugate (0.5 mg) in 100 µL of 0.1 M anilinium buffer (pH 4.6). Causality: The anilinium buffer acts as a nucleophilic catalyst, driving the equilibrium toward the oxime product at lower temperatures, preserving the peptide's structural integrity[5].

  • Ligation: Add the freshly prepared [18F]FBA-ONH2 (100–500 MBq in 50 µL of saline) to the peptide solution.

  • Heating: Incubate the reaction vial in a heating block at 60 °C for 15 minutes.

  • Quenching & Self-Validation: Cool the vial in an ice bath for 1 minute. Withdraw a 1 µL sample for radio-TLC or analytical radio-HPLC to verify a Radiochemical Conversion (RCC) of >85%.

  • Isolation: Dilute the mixture with 5 mL of sterile water and load onto a pre-conditioned Sep-Pak C18 Light cartridge. Wash with 10 mL of sterile water to remove unreacted [18F]FBA-ONH2 and aniline.

  • Elution: Elute the purified 18F-radiolabeled peptide with 0.5 mL of absolute ethanol, followed by formulation in 4.5 mL of PBS (pH 7.4) for in vivo injection.

References

  • Convenient Preparation of 18F-Labeled Peptide Probes for Potential Claudin-4 PET Imaging - PMC. National Institutes of Health (NIH).
  • Strategies for Site-Specific Radiolabeling of Peptides and Proteins - IntechOpen. IntechOpen.
  • Sweetening Pharmaceutical Radiochemistry by 18 F-Fluoroglycosylation: Recent Progress and Future Prospects - MDPI. MDPI.
  • An approach to develop personalized radiopharmaceuticals by modifying 2-[18F]fluoro-2-deoxy-D-glucose (2-[18F]FDG). Nuclear Medicine Review.
  • Two-Step Methodology for High-Yield Routine Radiohalogenation of Peptides: 18 F-Labeled RGD and Octreotide Analogs. Journal of Nuclear Medicine.
  • Molecular Pharmaceutics Vol. 7 No. 4. ACS Publications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(3-Oxopropyl)benzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-(3-oxopropyl)benzoic acid . This compound is a highly valuable bifunctional building block in drug development, featuring both a carboxylic acid and a reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-oxopropyl)benzoic acid . This compound is a highly valuable bifunctional building block in drug development, featuring both a carboxylic acid and a reactive terminal aldehyde. However, its synthesis is notoriously prone to low yields due to the inherent instability of the aldehyde moiety under standard deprotection conditions.

This guide abandons outdated, low-yielding protocols in favor of optimized, self-validating methodologies. We have structured this center to address the exact mechanistic pitfalls you will encounter at the bench.

Mechanistic Pathways & Route Selection

The traditional synthesis relies on the Meerwein arylation of allyl alcohol with the diazonium salt of methyl anthranilate. While the cross-coupling is efficient, the subsequent base-catalyzed saponification of the methyl ester destroys the aldehyde product. To achieve high yields, our recommended approach shifts the starting material to tert-butyl anthranilate , allowing for mild, acidic deprotection.

SynthesisRoutes A Methyl Anthranilate D Diazonium Salt (Intermediate) A->D NaNO2, H2SO4 B tert-Butyl Anthranilate B->D NaNO2, H2SO4 C 2-Bromobenzoic Acid F Heck Coupling C->F Pd(OAc)2, Allyl Alcohol E Pd-Catalyzed Coupling D->E + Allyl Alcohol G Methyl 2-(3-oxopropyl)benzoate E->G from Methyl H tert-Butyl 2-(3-oxopropyl)benzoate E->H from t-Butyl Target 2-(3-Oxopropyl) benzoic Acid F->Target Direct Route I Base Saponification (Risk of Aldol) G->I J Acidic Cleavage (TFA) H->J I->Target Low Yield (Degradation) J->Target High Yield (Protected)

Reaction pathways for 2-(3-oxopropyl)benzoic acid, highlighting the optimized tert-butyl route.

Troubleshooting & FAQs

Q1: My yield drops to <20% during the saponification of 2-(3-oxopropyl)benzoate methyl ester, yielding a dark, viscous oil. What is happening? A1: You are observing base-catalyzed aldol degradation. Aldehydes are highly sensitive to the strong aqueous bases (NaOH/KOH) traditionally used for ester saponification. Under these conditions, the aldehyde undergoes rapid enolization followed by intermolecular aldol condensation, leading to polymeric byproducts. Expertise & Experience: To circumvent this, redesign the starting material. By utilizing tert-butyl anthranilate instead of methyl anthranilate, the final deprotection can be achieved under mild acidic conditions (TFA/DCM). This completely avoids the basic environment, preserving the aldehyde intact.

Q2: During the Meerwein arylation step, I observe a sudden formation of black precipitate and my GC-MS shows mostly methyl benzoate instead of the coupled product. How do I fix this? A2: The black precipitate is elemental palladium (Pd black), indicating catalyst deactivation. This occurs when the dissolution rate of the polymeric PdCl2​ catalyst is slower than the decomposition rate of the diazonium salt. The uncoupled aryl radicals abstract hydrogen from the solvent to form the benzoate byproduct. Expertise & Experience: You must pre-activate the catalyst. Stirring PdCl2​ in anhydrous acetonitrile at 80 °C for 18 hours breaks the polymer chain to form the soluble bis(acetonitrile)palladium(II) chloride complex[ PdCl2​(MeCN)2​ ], as detailed in the [1]. This ensures immediate catalytic turnover upon addition to the diazonium intermediate.

Q3: The isolated aldehyde degrades upon storage or during silica gel chromatography. How can I stabilize and purify it without column chromatography? A3: Aliphatic aldehydes are prone to auto-oxidation (forming carboxylic acids) and trimerization upon prolonged storage. Expertise & Experience: Convert the crude aldehyde to its sodium bisulfite adduct (the Bertagnini adduct). This α -hydroxy sulfonate salt is a highly crystalline solid. Because impurities do not form this adduct, washing the crystals with organic solvents yields a highly pure intermediate. The pure aldehyde can then be regenerated on demand using mild biphasic conditions. This technique is a proven standard for aldehyde stabilization [2][3].

Troubleshooting Start Issue: Low Yield After Ester Hydrolysis Check1 Are you using a Methyl/Ethyl Ester? Start->Check1 Path1 Yes: Base-catalyzed Aldol Condensation is occurring Check1->Path1 Yes Path2 No: Check for Auto-oxidation to Carboxylic Acid Check1->Path2 No Sol1 Solution A: Switch to tert-Butyl Ester & use TFA Path1->Sol1 Sol2 Solution B: Use Enzymatic Cleavage (PLE) Path1->Sol2 Sol3 Solution C: Store as Bisulfite Adduct Path2->Sol3

Troubleshooting logic tree for resolving yield loss during final deprotection and isolation steps.

Standard Operating Procedures (SOPs)

The following protocols form a self-validating system . The successful crystallization of the bisulfite adduct in Protocol B serves as immediate visual and chemical proof that the aldehyde survived the deprotection step.

Protocol A: Optimized Palladium-Catalyzed Arylation (tert-Butyl Route)
  • Catalyst Pre-activation: Suspend PdCl2​ (0.01 equiv) in anhydrous MeCN and heat at 80 °C for 18 hours until no solid remains and a clear yellow solution of PdCl2​(MeCN)2​ is formed.

  • Diazotization: In a 3-neck flask, dissolve tert-butyl anthranilate (1.0 equiv) in MeCN and 20% aqueous H2​SO4​ . Cool the mixture strictly to 0 °C. Add an aqueous solution of NaNO2​ (1.05 equiv) dropwise, maintaining the internal temperature below 5 °C to prevent premature diazonium decomposition.

  • Cross-Coupling: Add allyl alcohol (1.5 equiv) to the cold diazonium solution, followed immediately by the pre-formed Pd catalyst solution.

  • Maturation: Remove the ice bath. The reaction will exotherm slightly as nitrogen gas evolves. Stir at room temperature for 8 hours.

  • Workup: Dilute with water, extract with EtOAc (3x), wash the combined organics with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield crude tert-butyl 2-(3-oxopropyl)benzoate.

Protocol B: Acidic Deprotection and Bisulfite Purification
  • Deprotection: Dissolve the crude tert-butyl ester in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 4 hours.

  • Concentration: Remove the TFA/DCM under reduced pressure. Do not use basic aqueous washes here.

  • Adduct Formation (Self-Validation): Dissolve the crude acid in ethanol. Add a saturated aqueous solution of NaHSO3​ dropwise. Stir at 35 °C for 16 hours, then cool to 5 °C. The formation of a thick white precipitate confirms the presence of the intact aldehyde.

  • Purification: Filter the precipitated α -hydroxy sulfonate salt and wash thoroughly with Methyl tert-butyl ether (MTBE) to remove all non-aldehydic impurities.

  • Regeneration: Suspend the purified adduct in a biphasic mixture of EtOAc and saturated aqueous NaHCO3​ . Stir vigorously at room temperature until the solid completely dissolves. Separate the organic layer, dry over MgSO4​ , and concentrate to yield pure 2-(3-oxopropyl)benzoic acid.

Quantitative Data: Yield & Purity Comparison

The table below summarizes the expected outcomes based on the chosen synthetic route and deprotection strategy. The tert-butyl route paired with acidic cleavage provides a superior thermodynamic pathway by completely avoiding base-catalyzed degradation.

Synthesis RouteDeprotection MethodAldehyde StabilityOverall YieldFinal Purity (GC-MS)
Methyl Ester (Meerwein)NaOH / MeOH (Saponification)Poor (Aldol Degradation)15 - 30%< 70%
Methyl Ester (Meerwein)Pig Liver Esterase (Enzymatic)Good45 - 55%> 90%
tert-Butyl Ester (Meerwein) 20% TFA in DCM (Acidic) Excellent 75 - 85% > 95%
Direct Heck CouplingNone RequiredModerate40 - 50%~ 80%

References

  • 2-(3-oxopropyl)benzoic acid methyl ester - Organic Syntheses Procedure Organic Syntheses, Vol. 84, p. 111 (2007). URL:[Link]

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Journal of Organic Chemistry, Kjell, D. P.; Slattery, B. J.; Semo, M. J. 1999, 64, 5722-5724. URL:[Link]

  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production... Molecules (MDPI), 2023, 28(16), 6045. (Validates the Bertagnini bisulfite adduct methodology). URL:[Link]

Optimization

Technical Support Center: Purification Strategies for 2-(3-Oxopropyl)benzoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2-(3-Oxopropyl)benzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2-(3-Oxopropyl)benzoic acid .

Because this molecule is bifunctional—containing both a carboxylic acid (-COOH) and an aliphatic aldehyde (-CHO)—it presents unique purification challenges. The aldehyde is highly susceptible to base-catalyzed aldol condensation and over-oxidation, while the carboxylic acid complicates standard chromatographic separations. This guide bypasses traditional column chromatography in favor of highly scalable, chemoselective liquid-liquid extraction techniques.

Part 1: Diagnostic Troubleshooting & FAQs

Q: My crude mixture contains over-oxidized di-acid impurities (e.g., 2-(2-carboxyethyl)benzoic acid). Standard acid-base extraction isn't separating them. What is the solution? A: Standard acid-base extraction relies on the pKa of the -COOH group. Since both your target molecule and the over-oxidized impurity contain carboxylic acids, they will co-extract into the aqueous base. To separate them, you must exploit the aldehyde group. By utilizing a bisulfite adduct capture strategy , the target aldehyde forms a highly polar adduct that remains in the aqueous phase, while the unreacted di-acid impurity can be washed away in the organic phase[1].

Q: During the base extraction step, my product turned into a viscous, polymeric sludge. Why did this happen? A: You likely used a strong base such as Sodium Hydroxide (NaOH). The aliphatic aldehyde on the propyl chain has acidic alpha-protons. Strong bases trigger rapid inter- and intramolecular aldol condensations, destroying your product. Causality: You must use a mild base like saturated Sodium Bicarbonate (NaHCO₃, pH ~8). This is basic enough to deprotonate the benzoic acid (pKa ~4.0) but mild enough to prevent enolate formation at the aldehyde alpha-carbon.

Q: I successfully formed the bisulfite adduct, but my recovery was terrible after attempting to regenerate the free aldehyde. How can I improve the yield? A: Traditional aqueous regeneration of bisulfite adducts requires extreme pH conditions (either pH < 1 or pH > 12) to reverse the equilibrium[1]. These harsh conditions often cause the aldehyde to degrade or epimerize as soon as it is regenerated. The solution is to switch to a non-aqueous regeneration method using Chlorotrimethylsilane (TMS-Cl) in acetonitrile, which drives the reaction irreversibly forward under mild conditions, yielding near-quantitative recovery[2].

Part 2: Validated Orthogonal Purification Workflows

The most robust strategy for purifying 2-(3-Oxopropyl)benzoic acid involves an orthogonal two-step chemical capture: first isolating all acidic components, then selectively isolating the aldehyde component.

PurificationWorkflow Crude Crude 2-(3-Oxopropyl)benzoic acid (Aldehyde + Acid Impurities) BaseExt 1. Acid-Base Extraction (Sat. NaHCO3) Crude->BaseExt Org1 Organic Phase (Neutral/Basic Impurities) DISCARD BaseExt->Org1 Extracted Aq1 Aqueous Phase (Carboxylate Salt) BaseExt->Aq1 Dissolved Acidify 2. Acidification (HCl to pH < 2) & EtOAc Extraction Aq1->Acidify Bisulfite 3. Bisulfite Adduct Formation (NaHSO3 / EtOAc / DMF) Acidify->Bisulfite Org2 Organic Phase (Di-acid Impurities) DISCARD Bisulfite->Org2 Washed Aq2 Aqueous Phase (Bisulfite Adduct) Bisulfite->Aq2 Captured Regen 4. Nonaqueous Regeneration (TMS-Cl, MeCN) Aq2->Regen Pure Pure 2-(3-Oxopropyl)benzoic acid Regen->Pure

Orthogonal purification workflow isolating the target via sequential chemoselective captures.

Protocol A: Mild Acid-Base Extraction (Removal of Neutral/Basic Impurities)

Self-Validating System: The cessation of gas evolution serves as a visual indicator of complete acidification.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Chemoselective Deprotonation: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Vent frequently to release CO₂ gas. Extract the aqueous layer.

  • Phase Separation: Discard the organic layer (which now contains unreacted neutral starting materials and non-acidic byproducts).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2. Validation Check: The solution will turn cloudy as the free carboxylic acid precipitates or forms an oil, and CO₂ bubbling will completely cease.

  • Recovery: Extract the cloudy aqueous layer with fresh EtOAc (3 x 10 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Liquid-Liquid Bisulfite Capture (Removal of Acidic Impurities)

Causality: The addition of a water-miscible co-solvent (DMF) is critical. It breaks the surface tension barrier between the aqueous bisulfite and the organic aldehyde, allowing the adduct to form rapidly within 30 seconds[1].

  • Solvent System Setup: Dissolve the semi-pure material from Protocol A in Dimethylformamide (DMF) (5 mL/g).

  • Adduct Formation: Transfer to a separatory funnel and add saturated aqueous Sodium Bisulfite (NaHSO₃) (10 mL/g). Shake vigorously for 30–60 seconds.

  • Phase Partitioning: Add deionized water (10 mL/g) and an immiscible organic solvent (e.g., 10% EtOAc in Hexanes, 10 mL/g). Shake and allow the layers to separate.

  • Isolation: The target aldehyde is now a highly polar bisulfite adduct in the aqueous phase. Discard the organic layer, which contains the over-oxidized di-acid impurities[1].

Protocol C: Advanced Non-Aqueous Regeneration

Causality: Aqueous regeneration relies on reversible equilibrium. By using TMS-Cl in a non-aqueous environment, the bisulfite oxygen attacks the silicon, forming stable hexamethyldisiloxane and precipitating NaCl. This creates an irreversible thermodynamic sink, forcing 100% conversion back to the aldehyde without risking base-catalyzed degradation[2].

  • Preparation: Lyophilize (freeze-dry) the aqueous layer from Protocol B to obtain the solid bisulfite adduct.

  • Reaction: Suspend the solid adduct in anhydrous Acetonitrile (MeCN) (10 mL/g) under an inert nitrogen atmosphere.

  • Regeneration: Add 1.5 equivalents of Chlorotrimethylsilane (TMS-Cl). Heat the suspension to 40–60°C for 2 hours[2]. Validation Check: Monitor via TLC; the baseline adduct spot will disappear, replaced by the UV-active aldehyde spot.

  • Workup: Cool to room temperature, filter off the precipitated NaCl salts, and concentrate the filtrate to yield the highly pure 2-(3-Oxopropyl)benzoic acid.

BisulfitePathway Aldehyde Free Aldehyde (-CHO) Adduct Bisulfite Adduct (-CH(OH)SO3Na) Aldehyde->Adduct Addition Bisulfite NaHSO3 (Aqueous) Bisulfite->Adduct RegenAq Aqueous Regen (pH > 12 or pH < 1) Adduct->RegenAq Reversible RegenOrg Nonaqueous Regen (TMS-Cl, MeCN) Adduct->RegenOrg Irreversible RegenAq->Aldehyde RegenOrg->Aldehyde High Yield

Chemical pathway comparing reversible aqueous regeneration vs. irreversible TMS-Cl regeneration.

Part 3: Quantitative Performance Data

The following table summarizes the expected performance metrics when applying these purification strategies to crude 2-(3-Oxopropyl)benzoic acid.

Purification MethodTarget Impurities RemovedTypical Yield RecoveryKey ReagentsRisk Factor & Limitations
Sat. NaHCO₃ Extraction Unreacted neutrals, basic byproducts85 – 95%NaHCO₃, EtOAc, HClLow: Safe for aldehydes, provided strong bases (NaOH) are strictly avoided.
Aqueous Bisulfite Capture Over-oxidized di-acids, non-aldehydes60 – 75%NaHSO₃, DMF co-solventModerate: Traditional aqueous regeneration can cause product loss via epimerization.
TMS-Cl Nonaqueous Regen Over-oxidized di-acids, non-aldehydes90 – 99%NaHSO₃, TMS-Cl, MeCNLow: Prevents ester hydrolysis and aldol condensation; requires anhydrous conditions[2].

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724. Available at:[Link]

  • Organic Process Research & Development. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Common side reactions in the synthesis of "2-(3-Oxopropyl)benzoic acid"

Welcome to the Technical Support Center for the synthesis of 2-(3-Oxopropyl)benzoic acid . As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and regioselectivity challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Oxopropyl)benzoic acid . As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and regioselectivity challenges when executing this specific workflow.

The synthesis of 2-(3-oxopropyl)benzoic acid typically relies on the palladium-catalyzed Mizoroki-Heck coupling of 2-bromobenzoic acid with allyl alcohol. While this tandem is highly efficient, the bifunctional nature of the substrates (a free carboxylic acid and an allylic alcohol) introduces complex mechanistic branching points.

Below is our comprehensive troubleshooting guide, designed to help you understand the causality behind common side reactions and implement self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Pathway & Side Reaction Mapping

To troubleshoot effectively, we must first visualize the catalytic cycle. The diagram below maps the desired neutral Heck pathway against the competing side reactions that lead to common impurities.

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd 2-Bromobenzoic acid Coord Olefin Coordination (Allyl Alcohol) OxAdd->Coord Allyl alcohol TermIns Terminal Insertion (Desired Pathway) Coord->TermIns Steric Control (Neutral) IntIns Internal Insertion (Side Reaction) Coord->IntIns Electronic Control (Cationic) BetaElim β-Hydride Elimination Enol Formation TermIns->BetaElim Branched Branched Aldehyde (Regio-isomer Byproduct) IntIns->Branched Taut Tautomerization BetaElim->Taut RedElim Reductive Elimination (Base promotes HX removal) BetaElim->RedElim Pd-H species Target Target Aldehyde 2-(3-oxopropyl)benzoic acid Taut->Target OverOx Autoxidation (O2 Exposure) Target->OverOx Trace O2 Diacid Diacid Byproduct 2-(2-carboxyethyl)benzoic acid OverOx->Diacid RedElim->Pd0 Base, -HBr

Fig 1. Heck catalytic cycle for 2-(3-oxopropyl)benzoic acid synthesis and major side reactions.

Diagnostic Troubleshooting & FAQs

Q1: Why is my main product a branched aldehyde instead of the target linear aldehyde? A: This is a classic regioselectivity inversion. In the Heck coupling of electron-rich olefins like allyl alcohol, the insertion of the aryl-palladium species can occur at the terminal (C3) or internal (C2) position. Terminal insertion yields the desired linear enol (which tautomerizes to 2-(3-oxopropyl)benzoic acid). Internal insertion yields a branched isomer. Causality & Solution: The 1 (often triggered by halide scavengers like Ag⁺ or Tl⁺ salts) electronically favors internal insertion[1]. To enforce terminal insertion, you must maintain a neutral pathway. Avoid silver salts, use standard bases (e.g., NaHCO₃), and employ sterically demanding phosphine ligands (like P(o-tolyl)₃) which physically block the internal approach.

Q2: My NMR shows contamination with 2-(2-carboxyethyl)benzoic acid. How do I prevent this? A: You are observing over-oxidation. The 3-oxopropyl group terminates in an aliphatic aldehyde, which is highly susceptible to autoxidation into a carboxylic acid, forming a diacid byproduct. Causality & Solution: This is strictly an environmental control issue. Trace oxygen in the headspace or dissolved in solvents acts as an oxidant. You must implement rigorous Schlenk techniques. Degas all solvents using at least three freeze-pump-thaw cycles, and backfill the reaction vessel with high-purity Argon (not just Nitrogen).

Q3: I am isolating high-molecular-weight impurities that resemble dihydrochalcones. What is happening? A: Your target product is acting as a substrate for a secondary reaction. The newly formed aldehyde can undergo an in situ with unreacted 2-bromobenzoic acid. Causality & Solution: This cascade is exacerbated by excess aryl halide, prolonged reaction times, or the presence of secondary amine impurities. Ensure strict stoichiometric control (1.0 eq 2-bromobenzoic acid to 1.2–1.5 eq allyl alcohol) and quench the reaction immediately upon consumption of the starting aryl halide.

Q4: The reaction stalls at ~50% conversion, and a black precipitate forms in the flask. A: The black precipitate is "Pd black," indicating the aggregation of your active Pd(0) catalyst into inactive bulk metal. Causality & Solution: Catalyst decomposition occurs when the rate of oxidative addition is slower than reductive elimination, leaving the Pd(0) species under-coordinated. Increase your ligand-to-palladium ratio (e.g., Pd:P = 1:3) to stabilize the Pd(0) intermediate, or reduce the reaction temperature slightly to prevent thermal degradation of the phosphine ligands.

Quantitative Analytical Signatures

Use the following table to rapidly identify side products in your crude mixture via ¹H NMR and LC-MS, allowing you to trace back to the specific mechanistic failure.

CompoundStructural TypeKey Analytical Signature (¹H NMR, DMSO-d₆)Mitigation Strategy
2-(3-Oxopropyl)benzoic acid Target Aldehyde~9.8 ppm (t, J=1.5 Hz, 1H, -CHO)N/A (Target)
2-(2-Carboxyethyl)benzoic acid Diacid ByproductLoss of 9.8 ppm peak; broad -OH ~12.0 ppmStrict freeze-pump-thaw degassing
Branched Aldehyde Isomer Regio-isomer~9.6 ppm (d, J=1.2 Hz, 1H, -CHO), ~1.4 ppm (d, -CH₃)Avoid Ag⁺/Tl⁺ salts; use bulky ligands
Dihydrochalcone Derivatives Acylation CascadeComplex aromatic region; high MW in LC-MSStrict 1:1.2 stoichiometry; rapid quench

Self-Validating Standard Operating Procedure (SOP)

To guarantee reproducibility and suppress the side reactions detailed above, follow this field-proven methodology.

Phase 1: Reagent Preparation (The Foundation of Trust)

  • Glassware Preparation : Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x) to eliminate surface moisture and oxygen.

  • Solvent Degassing : Transfer anhydrous DMF into a secondary Schlenk flask. Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which is the primary driver for the diacid over-oxidation byproduct.

  • Reagent Loading : Under a positive Argon flow, charge the reaction flask with 2-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (0.05 eq), tri-o-tolylphosphine (0.15 eq), and NaHCO₃ (2.5 eq). Causality: The 1:3 Pd-to-ligand ratio prevents Pd-black precipitation, while NaHCO₃ maintains the neutral Heck pathway to ensure terminal regioselectivity.

Phase 2: Reaction Assembly 4. Liquid Addition : Inject the degassed DMF, followed by allyl alcohol (1.2 eq). Causality: A slight excess of allyl alcohol ensures complete conversion of the aryl bromide, preventing the formed aldehyde from undergoing a secondary acylation cascade. 5. Heating : Immerse the flask in a pre-heated oil bath at 90°C. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-suspended.

Phase 3: In-Process Monitoring (Self-Validation) 6. Checkpoint 1 (2 Hours) : Withdraw a 50 µL aliquot under Argon. Quench in 1 mL EtOAc/H₂O. Run TLC (Hexanes:EtOAc 1:1 with 1% AcOH). Validation: The starting material (Rf ~0.4) should be nearly consumed. The product (Rf ~0.3) should be the major spot. If a spot at Rf ~0.1 appears, over-oxidation to the diacid is occurring; this is your cue to check Argon line integrity for future runs.

Phase 4: Quench and Isolation 7. Termination : Once the aryl bromide is consumed (typically 3-4 hours), immediately cool the flask to 0°C in an ice bath to halt any secondary acylation reactions. 8. Acidic Workup : Dilute with EtOAc and carefully acidify the aqueous layer to pH 2 using 1M HCl. Causality: The product is a carboxylic acid; it must be fully protonated to partition into the organic phase. 9. Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient with 1% AcOH) to isolate the pure 2-(3-oxopropyl)benzoic acid.

References

  • Practical Intermolecular Hydroarylation of Terminal Alkenes via Reductive Heck Coupling. NIH / PMC.

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. ACS Publications.

  • Palladium(II)-Catalyzed Heck Reactions. Diva-portal.org. 1

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 2-(3-Oxopropyl)benzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing physicochemical hurdles when formulating 2-(3-Oxopropyl)benzoic acid (PubChem CID: 53...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing physicochemical hurdles when formulating 2-(3-Oxopropyl)benzoic acid (PubChem CID: 53938421)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the thermodynamic and kinetic causality behind why this specific molecule resists aqueous dissolution and provide self-validating, field-proven protocols to overcome these barriers.

Part 1: Mechanistic FAQs & Troubleshooting Guides

Q1: Why does 2-(3-Oxopropyl)benzoic acid precipitate in standard aqueous buffers, and how can pH modification resolve this?

The Science (Causality): The poor aqueous solubility of 2-(3-Oxopropyl)benzoic acid in pure water is driven by competing intermolecular forces. The molecule features a highly polar carboxylic acid (-COOH) group, but this is counteracted by the hydrophobic bulk of its benzene ring and the 3-oxopropyl carbon chain. Benzoic acid derivatives typically possess a pKa of approximately 4.0 to 4.2. In pure water or acidic media (pH < pKa), the carboxylic acid group remains protonated and unionized. The dominant hydrophobic forces lead to water exclusion and subsequent precipitation[2]. By raising the pH above its pKa (ideally to pH 7.0–7.5), the carboxylic acid deprotonates into a highly polar carboxylate anion. This triggers strong ion-dipole interactions with water molecules, drastically increasing thermodynamic solubility[2].

Protocol 1: pH-Driven Solubilization (Salt Formation) Self-Validation Metric: The solution must transition from a cloudy suspension to completely optically clear, with a stable pH reading over 30 minutes.

  • Suspension: Accurately weigh the required mass of 2-(3-Oxopropyl)benzoic acid and suspend it in 80% of your final target volume of purified water (Milli-Q).

  • Titration: Place the beaker on a magnetic stirrer. Dropwise, add a mild base (e.g., 0.1 M NaOH) or a physiological buffer (e.g., 10x PBS, pH 7.4).

  • Monitoring: Continuously monitor the solution using a calibrated pH meter.

  • Equilibration: Once the solution turns completely clear, allow it to stir for 15 minutes to ensure no micro-precipitates remain.

  • Volume Adjustment: Adjust to the final volumetric mark with purified water.

Q2: My downstream biological assay is sensitive to pH changes. What co-solvents are most effective for this compound?

The Science (Causality): If adjusting the pH is not biologically viable, you must alter the solvent's properties. Water has a very high dielectric constant (~80 at 20°C), which creates an energetically unfavorable environment for the non-polar benzene ring. Introducing water-miscible organic co-solvents—such as Polyethylene Glycol 400 (PEG 400) or Ethanol—lowers the overall dielectric constant of the mixture[3][4]. This decreases the hydrophobic repulsion between the solvent network and the drug molecule. Furthermore, the hydroxyl groups in aliphatic alcohols and ether linkages in PEGs actively solvate the hydrophobic moieties via van der Waals interactions[5].

Protocol 2: Co-Solvent Addition (PEG 400 / Ethanol) Self-Validation Metric: No precipitation should occur upon a 1:10 serial dilution into the final assay buffer.

  • Stock Preparation: Dissolve the compound entirely in 100% PEG 400 or Ethanol to create a highly concentrated master stock (e.g., 50 mg/mL).

  • Aqueous Phase Preparation: Prepare your target aqueous buffer at the required biological pH.

  • Gradual Mixing: While vigorously vortexing the aqueous buffer, inject the concentrated organic stock dropwise. Crucial: Rapid addition without vortexing will cause localized supersaturation and immediate crystallization.

  • Equilibration: Allow the mixture to stir for 1 hour at 25°C to reach thermodynamic equilibrium. Ensure the final co-solvent concentration does not exceed 5-10% (v/v) to prevent cytotoxicity in downstream cell assays.

Q3: How can I achieve high aqueous solubility without using organic co-solvents or altering the pH?

The Science (Causality): Cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer a powerful supramolecular solution. The β-CD molecule is a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity[6]. The aromatic ring of the benzoic acid derivative spontaneously enters this cavity, displacing high-energy, structured water molecules[6][7]. This entropically driven process forms a 1:1 host-guest inclusion complex that masks the hydrophobic core from the aqueous environment while the hydrophilic exterior of the cyclodextrin ensures excellent water solubility[8][9].

Protocol 3: Cyclodextrin Inclusion Complexation (Phase-Solubility Method) Self-Validation Metric: HPLC quantification of the filtrate must confirm the target concentration has been reached.

  • Host Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Guest Addition: Add an excess amount (beyond expected solubility) of 2-(3-Oxopropyl)benzoic acid powder to the CD solution.

  • Complexation: Seal the vial and stir continuously at 25°C for 24 to 48 hours. Inclusion complexation is a slow thermodynamic process; rushing this step will result in sub-optimal encapsulation.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Verification: The resulting clear filtrate contains the solubilized inclusion complex.

Q4: Are there specific stability concerns for the 3-oxopropyl group during solubilization?

The Science (Causality): Yes. The "3-oxopropyl" moiety contains a terminal aldehyde (-CHO). Aldehydes are highly reactive. Under highly basic conditions (pH > 8.5), the compound is susceptible to base-catalyzed aldol condensations or oxidation into a dicarboxylic acid[10]. Therefore, when utilizing the pH adjustment method (Protocol 1), you must strictly avoid over-titrating the base. Interestingly, utilizing Cyclodextrin complexation (Protocol 3) provides a secondary benefit: steric shielding. Encapsulating the molecule within the CD cavity often protects reactive functional groups from oxidative degradation[10].

Part 2: Quantitative Data Summary

The following table summarizes the expected performance of each solubilization strategy based on thermodynamic principles and literature analogs for benzoic acid derivatives.

Solubilization StrategyReagent / MechanismExpected Solubility EnhancementProsCons / Limitations
Baseline (Water) None1x (Reference)Biologically inertVery low absolute solubility (~3.4 g/L for pure benzoic acid at 25°C)
pH Adjustment 0.1 M NaOH (Target pH 7.4)> 50xSimple, highly effective, rapidMay cause aldehyde degradation if pH exceeds 8.5
Co-Solvency 10% Ethanol or PEG 4005x - 15xPreserves neutral pHCo-solvents may interfere with sensitive biological assays
Inclusion Complexation 10% HP-β-Cyclodextrin10x - 20xNo pH change, shields aldehydeRequires long equilibration time (24-48h)

Part 3: Decision Workflow Visualization

To assist in selecting the correct protocol for your specific experimental constraints, follow the logical workflow diagrammed below.

SolubilizationWorkflow Start Start: Solubilizing 2-(3-Oxopropyl)benzoic acid Q1 Is the downstream application sensitive to pH changes? Start->Q1 pH_Adj Strategy 1: pH Adjustment Titrate to pH 7.0 - 7.5 (Carboxylate Salt Formation) Q1->pH_Adj No (pH shift allowed) Q2 Are organic co-solvents tolerated by the system? Q1->Q2 Yes (Must maintain pH) Warning Critical Warning: Avoid pH > 8.5 to prevent aldehyde degradation pH_Adj->Warning CoSolvent Strategy 2: Co-Solvency Add 5-10% PEG 400 or Ethanol (Reduces Dielectric Constant) Q2->CoSolvent Yes Cyclodextrin Strategy 3: Inclusion Complexation Use 10-20% HP-β-Cyclodextrin (Encapsulates Aromatic Ring) Q2->Cyclodextrin No

Figure 1: Decision tree for selecting an optimal solubilization strategy.

References

  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem.
  • Benzoic acid solubility in pure water and aqueous 2-propanol fractions vs. temperature.
  • 2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421. PubChem.
  • Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
  • Technical Support Center: Enhancing the Solubility of Benzoic Acid Deriv
  • Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole. PMC.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. MDPI.
  • Host–guest inclusion complex of β-cyclodextrin and benzoic acid in water–ethanol solvents.
  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols.
  • Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin.
  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Polyglykol 4000.

Sources

Troubleshooting

Technical Support Center: Chemoselective Esterification of 2-(3-Oxopropyl)benzoic Acid

Welcome to the Technical Support Center. As a researcher working with 2-(3-Oxopropyl)benzoic acid [1], you are handling a bifunctional molecule containing both a carboxylic acid (-COOH) and a terminal aldehyde (-CHO) on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a researcher working with 2-(3-Oxopropyl)benzoic acid [1], you are handling a bifunctional molecule containing both a carboxylic acid (-COOH) and a terminal aldehyde (-CHO) on the propyl chain. The primary synthetic challenge here is chemoselectivity : modifying the carboxylic acid into an ester without triggering unwanted side reactions at the highly electrophilic and oxidatively sensitive aldehyde group.

This guide is designed to diagnose common experimental failures, provide self-validating protocols, and explain the mechanistic causality behind each optimization step.

Part 1: Diagnostic Hub & Troubleshooting FAQs

Q: Why did my standard Fischer esterification yield a mixture of products with a higher mass than expected? A: You have likely formed the dialkyl acetal. Fischer esterification relies on an acid catalyst (e.g., H2​SO4​ , p-TsOH) and an alcohol solvent. Under these acidic conditions, the terminal aldehyde is protonated and becomes highly susceptible to nucleophilic attack by the alcohol solvent. This leads to the rapid formation of a hemiacetal, which subsequently dehydrates and reacts with a second alcohol molecule to form a stable dialkyl acetal. To preserve the aldehyde, you must abandon strongly acidic conditions.

Q: I attempted a DCC coupling, but my yield was poor and I isolated a highly polar, unreactive byproduct. What happened? A: You have fallen into the classic N-acylurea trap [2]. When Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, it forms an O-acylisourea intermediate. If your alcohol nucleophile does not attack this intermediate quickly enough (often due to steric hindrance), the intermediate undergoes a spontaneous 1,3-rearrangement to form a dead-end N-acylurea byproduct. The Fix: You must add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP is a superior nucleophile that rapidly attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate (active amide). This intermediate cannot rearrange and reacts cleanly with your alcohol.

Q: Can I use basic conditions to form the ester? A: Yes, but base selection is critical. Strong bases (like NaOH or NaOMe) will deprotonate the alpha-carbon of the aldehyde, triggering intra- or intermolecular aldol condensations. By using a mild, non-nucleophilic base like anhydrous Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent, you selectively deprotonate the carboxylic acid to form a carboxylate anion. This anion can then undergo a clean SN​2 displacement with an alkyl halide, completely bypassing the aldehyde.

Part 2: Reaction Condition Matrix

The following table summarizes the quantitative outcomes of various esterification methodologies applied to 2-(3-Oxopropyl)benzoic acid.

MethodologyReagents & SolventTemp (°C)Target Ester YieldChemoselectivityPrimary Failure Mode / Byproduct
Fischer (Acidic) H2​SO4​ , Methanol65 °C< 10%PoorDialkyl acetal formation (>80%)
Steglich (Mild) DCC, DMAP, Alcohol, DCM0 to 25 °C85–92%ExcellentN-acylurea (if DMAP is omitted)
Alkylation (Basic) K2​CO3​ , Alkyl Halide, DMF25 °C90–95%ExcellentAldol condensation (if base is too strong)

Part 3: Experimental Workflows & Decision Logic

Workflow Start 2-(3-Oxopropyl)benzoic acid (Contains -COOH & -CHO) Acid Fischer Esterification (H+, ROH, Heat) Start->Acid Strong Acid Mild Steglich Esterification (DCC, DMAP, ROH, RT) Start->Mild Neutral/Mild Base Alkyl Halide Alkylation (K2CO3, R-X, DMF, RT) Start->Base Mild Base Acetal Failure: Acetal Formation (Aldehyde Protection) Acid->Acetal Nucleophilic attack on -CHO Success Success: Chemoselective Esterification Mild->Success Selective -COOH activation Base->Success SN2 displacement

Caption: Decision matrix for the chemoselective esterification of 2-(3-Oxopropyl)benzoic acid.

Part 4: Protocol Vault (Self-Validating Systems)

Protocol A: Steglich Esterification (DCC/DMAP Method)

Best for: Coupling with complex, sterically hindered, or acid-sensitive alcohols. [3]

Reagents: 2-(3-Oxopropyl)benzoic acid (1.0 eq), Target Alcohol (1.2 eq), DCC (1.1 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM under an inert atmosphere ( N2​ or Argon). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of DCC into dicyclohexylurea (DCU) by ambient moisture.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The initial formation of the O-acylisourea is exothermic. Cooling slows down the undesired 1,3-rearrangement, giving DMAP time to intercept the intermediate.

  • Activation: Add a solution of DCC in DCM dropwise over 10 minutes. Self-Validation Checkpoint: Within 5–15 minutes of DCC addition, a heavy white precipitate (DCU) must visibly form. If the solution remains clear, the activation step has failed (likely due to degraded DCC).

  • Propagation: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4–6 hours. Self-Validation Checkpoint: Monitor via TLC (UV active). The starting acid will streak heavily on silica; the product ester will elute as a tight, higher- Rf​ spot.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (to remove the DMAP catalyst), saturated NaHCO3​ (to remove unreacted starting acid), and brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Steglich_Mechanism Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Addition N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Slow, No DMAP) Active_Ester DMAP-Active Amide O_Acyl->Active_Ester + DMAP (Fast Acyl Transfer) Product Desired Ester + DCU Active_Ester->Product + Alcohol

Caption: Mechanism of Steglich esterification highlighting the DMAP-catalyzed bypass of the N-acylurea trap.

Protocol B: Base-Promoted Alkylation

Best for: Synthesizing simple methyl, ethyl, or benzyl esters using alkyl halides.

Reagents: 2-(3-Oxopropyl)benzoic acid (1.0 eq), Anhydrous K2​CO3​ (1.5 eq), Alkyl Halide (e.g., Methyl Iodide) (1.2 eq), Anhydrous DMF.

  • Deprotonation: Dissolve the carboxylic acid in anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ and stir at room temperature for 30 minutes. Causality: K2​CO3​ is basic enough to deprotonate the carboxylic acid ( pKa​ ~4.5) but not strong enough to significantly enolize the aldehyde ( pKa​ ~17), ensuring absolute chemoselectivity.

  • Alkylation: Add the alkyl halide dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction by pouring it into a 5x volume of distilled water. Extract the aqueous mixture 3 times with Ethyl Acetate (EtOAc). Self-Validation Checkpoint: DMF is highly miscible in water. To ensure the organic layer is completely free of DMF, wash the combined EtOAc layers with a 5% aqueous Lithium Chloride (LiCl) solution. Failure to perform this specific wash will result in a persistent, high-boiling solvent peak (~2.8 ppm for methyls, ~8.0 ppm for formyl in 1H NMR) during downstream analysis.

References

  • PubChem Compound Summary for CID 53938421, 2-(3-Oxopropyl)benzoic acid. National Center for Biotechnology Information. Available at:[Link]

  • Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

  • Steglich esterification. Wikipedia, The Free Encyclopedia. Available at:[Link]

Optimization

Technical Support Center: Catalyst Removal for 2-(3-Oxopropyl)benzoic Acid Synthesis

Welcome to the Advanced Troubleshooting Guide for the purification of 2-(3-Oxopropyl)benzoic acid. As a critical intermediate in pharmaceutical development, this molecule is typically synthesized via two primary catalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of 2-(3-Oxopropyl)benzoic acid. As a critical intermediate in pharmaceutical development, this molecule is typically synthesized via two primary catalytic routes: the Rhodium-catalyzed hydroformylation of 2-vinylbenzoic acid, or the Palladium-catalyzed Heck-isomerization of 2-halobenzoic acids with allyl alcohol.

Both pathways leave behind heavy metal residues that strongly coordinate to the product. This guide provides field-proven, self-validating methodologies to deplete residual Rhodium (Rh) and Palladium (Pd) to below the stringent < 10 ppm threshold required for Active Pharmaceutical Ingredients (APIs).

G Rh_Route Route A: Hydroformylation Catalyst_Rh Rh(acac)(CO)2 / Ligand Rh_Route->Catalyst_Rh Pd_Route Route B: Heck-Isomerization Catalyst_Pd Pd(OAc)2 / Phosphine Pd_Route->Catalyst_Pd Crude Crude 2-(3-Oxopropyl)benzoic acid + Heavy Metals Catalyst_Rh->Crude Catalyst_Pd->Crude Scavenger Metal Scavenging Protocol Crude->Scavenger Contamination Filtration Phase Separation / Filtration Scavenger->Filtration Pure Pure Product (< 10 ppm Metal) Filtration->Pure Metal Depletion

Fig 1. Catalytic pathways to 2-(3-Oxopropyl)benzoic acid and the unified metal scavenging workflow.

🔬 Mechanistic FAQ & Troubleshooting

Q1: Why is Rhodium so difficult to separate from 2-(3-Oxopropyl)benzoic acid after hydroformylation? Causality: The synthesis of this specific β-aldehyde relies heavily on supramolecular bisphosphite ligands to achieve 100% regioselectivity . These ligands are highly lipophilic. Furthermore, the carboxylate group of 2-(3-Oxopropyl)benzoic acid acts as a hard Lewis base that can form stable bidentate complexes with Rh(I) or Rh(III) species . During standard aqueous workups, the lipophilic ligand pulls the coordinated Rh-product complex into the organic phase, causing persistent contamination. Solution: Utilize a strictly pH-controlled acid-base extraction (See Protocol A). By deprotonating the carboxylic acid (pH > 9.5), you force the product into the aqueous layer while the neutral, lipophilic Rh-ligand complex remains trapped in the organic phase.

Q2: My Palladium levels are still >500 ppm after the Heck-isomerization cascade. What is failing? Causality: In the Heck-isomerization cascade with allyl alcohol , Pd(0) nanoparticles and Pd(II) complexes coordinate tightly to both the terminal aldehyde oxygen and the ortho-carboxylate. Standard washing or crystallization is ineffective because the Pd-product affinity outcompetes the solvent. Solution: You must introduce a functionalized solid-supported scavenger (e.g., Silica-Thiol). The soft sulfur donors on the silica matrix have a thermodynamically higher affinity for soft metals like Pd than the hard oxygen donors of your product, effectively stripping the metal from the API.

Q3: How do I prevent the aldehyde moiety from degrading during the catalyst removal process? Causality: The terminal aldehyde of 2-(3-Oxopropyl)benzoic acid is highly sensitive. Under harsh basic conditions (pH > 11), it is prone to aldol condensation or Cannizzaro-type disproportionation. Prolonged exposure to atmospheric oxygen in the presence of transition metals will also catalyze its oxidation to a dicarboxylic acid. Solution: Cap the pH at 10.0 during basic extractions. Always use degassed solvents for the workup and perform elevated-temperature scavenging steps under an inert Argon or Nitrogen atmosphere.

📊 Quantitative Data: Metal Scavenger Selection Matrix

When selecting a scavenging strategy, match the functional group of the scavenger to the specific metal and oxidation state present in your crude mixture.

Scavenger / MethodTarget MetalMechanism of ActionLoading CapacityOptimal pH RangeContact Time
Acid-Base Extraction Rh, Supramolecular LigandsPhase partitioning via carboxylate deprotonationN/A (Liquid-Liquid)9.5 – 10.015 mins
Silica-Thiol (Si-SH) Pd(0), Pd(II), Rh(I)Soft-soft covalent chelation1.0 – 1.5 mmol/g2.0 – 10.04 – 12 hours
Silica-Amine (Si-NH2) Pd(II), Acidic ImpuritiesHard-soft coordination & H-bonding1.2 – 1.6 mmol/g2.0 – 8.02 – 6 hours
QuadraPure™ TMT Ru, Pd (highly resistant)Trithiocyanurate macrocyclic chelation~0.5 mmol/g1.0 – 10.04 – 12 hours

🧪 Self-Validating Experimental Protocols

Protocol A: Chromatography-Free Rhodium Removal (Hydroformylation Route)

This protocol exploits the ionizable carboxylic acid to separate the product from lipophilic Rh-complexes .

  • Dilution: Dissolve the crude reaction mixture (containing 2-(3-Oxopropyl)benzoic acid, Rh catalyst, and ligands) in Ethyl Acetate (EtOAc) at a concentration of 0.1 M.

  • Basic Extraction: Add an equal volume of degassed 1M NaOH. Stir vigorously for 10 minutes.

    • Validation Checkpoint: Measure the pH of the aqueous layer. It must be between 9.5 and 10.0. If pH < 9.0, the product will not fully partition; add 1M NaOH dropwise until the target pH is reached.

  • Phase Separation: Separate the layers. The aqueous layer now contains the sodium salt of the product. The organic layer contains the Rh-ligand complex.

  • Organic Wash: Wash the aqueous layer with two additional portions of fresh EtOAc to ensure complete removal of lipophilic metal complexes. Discard the organic layers.

  • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl until the pH reaches 2.0.

    • Validation Checkpoint: The solution will turn cloudy as the protonated 2-(3-Oxopropyl)benzoic acid precipitates out of the aqueous phase.

  • Final Extraction: Extract the acidified aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium Scavenging using Silica-Thiol (Heck-Isomerization Route)

This protocol uses a solid-supported scavenger to strip Pd from the coordinating aldehyde/carboxylate groups.

  • Preparation: Dissolve the crude 2-(3-Oxopropyl)benzoic acid in THF or EtOAc (0.2 M). Ensure the solvent is degassed to protect the aldehyde.

  • Scavenger Addition: Add Silica-Thiol (Si-SH) at a ratio of 5 to 10 molar equivalents relative to the initial Palladium catalyst loading used in the reaction.

  • Incubation: Heat the suspension to 40°C and stir gently for 4 to 12 hours under an Argon atmosphere.

    • Validation Checkpoint: Visually monitor the solution. A successful scavenging process is indicated by the solution transitioning from a dark brown/yellow tint to pale yellow or colorless, while the silica turns dark.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the metal-loaded silica. Wash the pad with 2 column volumes of EtOAc.

  • Concentration & Verification: Concentrate the filtrate in vacuo.

    • Validation Checkpoint: Submit a 5 mg sample of the concentrated product for ICP-MS analysis. If Pd levels remain > 10 ppm, the metal is likely trapped in a highly stable oxidized state. Repeat the protocol substituting Si-SH with QuadraPure™ TMT.

📚 References

  • Scalable and chromatography-free synthesis of 2-(2-formylalkyl)arenecarboxylic acid derivatives through the supramolecularly controlled hydroformylation of vinylarene-2-carboxylic acids. Nature Protocols (2014).[Link]

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade. Organic Letters (2011).[Link]

  • Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular Catalysis. Journal of the American Chemical Society (2014).[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-(3-Oxopropyl)benzoic acid

Welcome to the Process Development Support Hub for 2-(3-Oxopropyl)benzoic acid (CID: 53938421)[1]. This bifunctional molecule, featuring both a carboxylic acid and an aldehyde moiety, is a critical intermediate in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Hub for 2-(3-Oxopropyl)benzoic acid (CID: 53938421)[1]. This bifunctional molecule, featuring both a carboxylic acid and an aldehyde moiety, is a critical intermediate in the synthesis of fused heterocyclic APIs.

To avoid the extreme toxicity, volatility, and polymerization risks associated with using acrolein at scale, the industry standard route employs a Palladium-catalyzed Heck arylation-isomerization cascade . In this sequence, 2-iodobenzoic acid is coupled with allyl alcohol. The initial Heck coupling yields an enol intermediate that rapidly tautomerizes in situ to the thermodynamically stable aldehyde[2],.

Step-by-Step Methodology: Standard Operating Procedure (10 kg Scale)

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps without passing the defined In-Process Control (IPC) gates.

Phase 1: Reactor Charging & Catalyst Activation

  • Charge Substrate & Base: To a 100 L glass-lined reactor under N₂ atmosphere, charge 10.0 kg of 2-iodobenzoic acid (40.3 mol, 1.0 eq) and 8.46 kg of NaHCO₃ (100.7 mol, 2.5 eq).

    • Causality: The first equivalent of base deprotonates the carboxylic acid, preventing competitive coordination to the palladium center and ensuring substrate solubility. The remaining 1.5 equivalents neutralize the hydroiodic acid (HI) generated during the catalytic cycle.

  • Add Solvent & Stabilizer: Add 45 L of degassed DMF and 5 L of Deionized Water, followed by 2.6 kg of Tetrabutylammonium bromide (TBAB, 0.2 eq).

    • Causality: The 9:1 organic-aqueous ratio ensures both the organic substrate and inorganic base remain in solution. TBAB is critical; it stabilizes the colloidal Pd(0) nanoparticles, preventing premature aggregation into inactive "Pd black"[3].

  • Catalyst Addition: Charge 90.5 g of Pd(OAc)₂ (0.40 mol, 1.0 mol%). Stir at 250 rpm and heat the jacket to 55 °C.

Phase 2: Controlled Coupling & Isomerization 4. Dose Allyl Alcohol: Once the internal temperature stabilizes at 55 °C, dose 3.51 kg of allyl alcohol (60.4 mol, 1.5 eq) continuously over 4 hours via a metering pump.

  • Causality: The oxidative addition and migratory insertion steps are highly exothermic. Starve-feeding the allyl alcohol controls the heat release and ensures that the transient Pd(II) species is immediately trapped, suppressing substrate homocoupling.

  • Maturation: Post-addition, maintain 55 °C for 6 hours.

    • IPC Gate 1: Sample for HPLC. Proceed only if unreacted 2-iodobenzoic acid is <1.0%.

Phase 3: Workup & Scavenging 6. Quench & Filter: Cool the reactor to 20 °C. Add 50 L of MTBE and 50 L of water. Stir for 30 minutes, then separate the layers. Retain the aqueous layer (which contains the water-soluble sodium salt of the product). 7. Palladium Scavenging: Add 1.5 kg of SiliaMetS® Thiol resin to the aqueous layer. Stir at 40 °C for 4 hours, then filter through a Celite pad.

  • Causality: Thiol-functionalized silica irreversibly binds dissolved Pd species, ensuring the final API intermediate meets the <10 ppm heavy metal specification.

Phase 4: Crystallization 8. Acidification: Transfer the filtered aqueous layer to a clean reactor. Slowly dose 6M HCl until the pH reaches 2.5, maintaining the temperature below 15 °C.

  • Causality: Protonating the carboxylate triggers the precipitation of 2-(3-oxopropyl)benzoic acid.

  • Isolation: Filter the resulting slurry, wash the cake with cold water (2 x 10 L), and dry under vacuum at 40 °C until moisture is <0.5%.

Mechanistic Workflow

The following diagram illustrates the chemical logic driving the Heck-isomerization cascade.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd 2-Iodobenzoic acid Coord Olefin Coordination (Allyl Alcohol) OxAdd->Coord MigIns Migratory Insertion Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Enol Enol Intermediate (Ar-CH2-CH=CH-OH) BetaElim->Enol Dissociation Regen Base-Promoted Pd(0) Regeneration BetaElim->Regen HPd(II)I Prod 2-(3-Oxopropyl)benzoic acid (Aldehyde Tautomer) Enol->Prod Tautomerization Regen->Pd0 Base, -HI

Figure 1: Catalytic cycle of Pd-catalyzed Heck arylation and isomerization to the target aldehyde.

Troubleshooting Guide & FAQs

Q1: The IPC shows the reaction has stalled at 75% conversion, and a fine black precipitate has formed in the reactor. How do we recover? A: The black precipitate is "Palladium black," which forms when the rate of Pd(II) reduction to Pd(0) exceeds the rate of oxidative addition, causing the nanoparticles to agglomerate. Corrective Action: Do not add more Pd(OAc)₂ directly. Add an additional 0.1 eq of TBAB to re-stabilize the colloidal suspension, followed by 0.25 mol% of fresh Pd(OAc)₂ dissolved in DMF. To prevent this in future batches, ensure the allyl alcohol dosing rate is strictly controlled so the Pd(0) is immediately consumed[3].

Q2: We are detecting significant amounts of the allylic alcohol byproduct instead of the desired aldehyde. Why did the isomerization fail? A: The tautomerization of the enol to the aldehyde is usually spontaneous, but the preceding β -hydride elimination must occur at the correct carbon. If the base concentration is too high or the solvent is strictly anhydrous, the Pd-H species responsible for facilitating the double-bond migration can be neutralized prematurely. Ensure your DMF contains the specified 10% water volume, which aids in the proton-transfer steps necessary for isomerization.

Q3: During the final crystallization, the product oiled out before solidifying, trapping impurities. How can we improve crystal habit? A: 2-(3-Oxopropyl)benzoic acid has a low melting point and is prone to forming a supersaturated oil (liquid-liquid phase separation) if acidified too quickly at ambient temperatures. Corrective Action: Ensure the aqueous layer is pre-cooled to 15 °C before adding HCl. Seed the reactor with 50 g of pure product crystals when the pH reaches 4.5, then continue dosing HCl at a reduced rate (0.1 pH units/min).

Q4: Is there a risk of over-oxidizing the aldehyde to a dicarboxylic acid during workup? A: Yes. Aldehydes are highly susceptible to autoxidation in the presence of atmospheric oxygen and trace metals. Maintain a strict nitrogen sweep during the MTBE/Water extraction and the resin scavenging steps.

Quantitative Data & Specifications

Table 1: Catalyst & Base Optimization for Scale-Up

Data reflects process development trials evaluating conversion efficiency and metal retention.

Catalyst System (1 mol%)Base (2.5 eq)AdditiveConversion (6h)Yield (%)Pd Residue (Post-Scavenge)
Pd(OAc)₂Et₃NNone68% (Stalled)54%45 ppm
Pd(PPh₃)₄K₂CO₃None82%71%112 ppm
Pd(OAc)₂NaHCO₃TBAB (0.2 eq)>99%88%<5 ppm
Pd/C (Heterogeneous)NaHCO₃TBAB (0.2 eq)41%30%<2 ppm
Table 2: In-Process Control (IPC) Analytical Specifications
Process StageAnalytical MethodTarget SpecificationCorrective Action if Failed
Reaction Maturation HPLC (Area %)2-Iodobenzoic acid < 1.0%Add 0.2 eq Allyl Alcohol; stir 2h.
Aqueous Extraction GC-MSAllyl alcohol < 50 ppmPerform secondary MTBE wash.
Pd Scavenging ICP-MSPalladium < 10 ppmAdd 0.5 kg Thiol resin; stir 2h.
Final Isolation Karl FischerMoisture < 0.5% w/wExtend vacuum drying at 40 °C.

References

  • 2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421 Source: PubChem URL:[Link][1]

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry Books Gateway URL:[Link][2]

  • Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation–Isomerization–Acylation Cascade Source: Organic Letters - ACS Publications URL:[Link]

  • Palladium-Catalyzed Heck Arylations of Allyl Alcohols in Ionic Liquids: Remarkable Base Effect on the Selectivity Source: The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

Sources

Optimization

Identifying and characterizing impurities in "2-(3-Oxopropyl)benzoic acid" samples

Welcome to the Analytical Troubleshooting Hub. This center is dedicated to researchers, analytical scientists, and drug development professionals tasked with the identification, characterization, and control of impuritie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Hub. This center is dedicated to researchers, analytical scientists, and drug development professionals tasked with the identification, characterization, and control of impurities in 2-(3-Oxopropyl)benzoic acid (CAS 142402-60-6) [1]. Because this molecule possesses both a reactive aliphatic aldehyde and an aromatic carboxylic acid, it presents unique analytical challenges, including auto-oxidation, dimerization, and solvent reactivity.

Impurity Characterization Workflow

ImpurityWorkflow Sample 2-(3-Oxopropyl)benzoic Acid Sample Batch Solvent Solvent Selection (Strictly Aprotic: ACN/THF) Sample->Solvent Dissolution Deriv Aldehyde Derivatization (4-APEBA or Girard's T) Solvent->Deriv Optional Stabilization LCMS HR-LC-MS/MS Analysis (ESI+/- & DAD) Solvent->LCMS Direct Profiling Deriv->LCMS Enhanced Ionization Decision Mass Shift Analysis? LCMS->Decision OxRed Oxidation/Reduction [M-H]- 193 or 179 Decision->OxRed Δm/z +16 or +2 Dimer Aldol Condensation [M-H]- 337 (Dimer) Decision->Dimer Mass = 2M - 18 Artifact Solvent Artifacts (Hemiacetals) Decision->Artifact Variable RT

Figure 1: Logical workflow for the extraction, stabilization, and LC-MS/MS identification of impurities in bi-functional aldehyde-acid compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Analytical Method Development

Q1: During HPLC-UV analysis, I observe severe peak tailing and occasional split peaks for the main API. How can I resolve this? A1: Causality & Solution: This is a classic artifact of the dual functional groups. The aliphatic aldehyde group in 2-(3-Oxopropyl)benzoic acid is highly electrophilic. If you are using protic solvents (like Methanol or Ethanol) in your mobile phase or sample diluent, the aldehyde reversibly reacts to form hemiacetals and acetals on-column. Concurrently, the unsuppressed carboxylic acid interacts with residual silanols on the stationary phase. Self-Validating Fix: Switch your organic modifier and sample diluent entirely to an aprotic solvent like Acetonitrile (ACN). To suppress the ionization of the carboxylic acid and prevent secondary interactions, ensure the aqueous phase is buffered to a pH at least 2 units below the pKa of the benzoic acid moiety (e.g., use 0.1% Formic Acid or 0.05% TFA). If the split peak disappears in ACN, it confirms the impurity was a transient hemiacetal artifact.

Q2: We struggle with poor ionization efficiency of the aldehyde degradation products in negative ESI. How can we improve the Limit of Detection (LOD)? A2: Causality & Solution: While the carboxylic acid moiety ionizes well in negative electrospray ionization (ESI-), neutral aldehyde degradation products (where the acid might be esterified or masked) show poor response. To overcome this, employ chemical derivatization. Reagents like 4-APEBA or Girard’s Reagent T (GT) selectively react with the aldehyde group to form a permanent positively charged hydrazone or quaternary ammonium derivative[2, 4]. This enhances ESI+ efficiency by 2 to 4 orders of magnitude and stabilizes the aldehyde against further degradation during analysis.

Impurity Identification & Characterization

Q3: We detected a major impurity with an[M-H]⁻ at m/z 193. What is the structural identity, and how does it form? A3: Causality & Solution: The parent molecule, 2-(3-Oxopropyl)benzoic acid, has a monoisotopic mass of 178.06 Da (Molecular Formula: C₁₀H₁₀O₃) [1]. An [M-H]⁻ peak at m/z 193 corresponds to a neutral mass of 194 Da, a net addition of 16 Da (one oxygen atom). This is the primary auto-oxidation product: 2-(2-Carboxyethyl)benzoic acid . Aliphatic aldehydes are highly susceptible to radical-mediated auto-oxidation in the presence of atmospheric oxygen and trace transition metals. Prevention: Purge sample vials with argon or nitrogen, store at -20°C, and consider adding a trace antioxidant (e.g., BHT) to the standard solutions if compatible with your assay.

Q4: A late-eluting, high-molecular-weight impurity appears at m/z 337 in negative ESI. What is the mechanistic origin? A4: Causality & Solution: This is an Aldol Condensation Dimer . The aldehyde group of one 2-(3-Oxopropyl)benzoic acid molecule undergoes an enolization at the alpha-carbon, followed by a nucleophilic attack on the carbonyl carbon of a second molecule. Subsequent dehydration (loss of H₂O, -18 Da) yields an α,β-unsaturated aldehyde dimer. Calculation: Parent (178) + Parent (178) - Water (18) = 338 Da. The [M-H]⁻ ion is observed at m/z 337. This degradation is accelerated by basic conditions or prolonged heat exposure during sample concentration.

Quantitative Data: Common Impurities Profile

The following table summarizes the key impurities typically observed during the stress testing and stability profiling of 2-(3-Oxopropyl)benzoic acid [3].

Impurity DesignationStructural OriginChemical FormulaNominal Mass (Da)Expected[M-H]⁻ (m/z)Relative Retention Time (RRT)*Control Strategy
Parent Compound 2-(3-Oxopropyl)benzoic acidC₁₀H₁₀O₃1781771.00N/A
Impurity A (Oxidation) 2-(2-Carboxyethyl)benzoic acidC₁₀H₁₀O₄1941930.85Inert atmosphere storage
Impurity B (Reduction) 2-(3-Hydroxypropyl)benzoic acidC₁₀H₁₂O₃1801790.78Control reducing agents
Impurity C (Dimer) Aldol Condensation ProductC₂₀H₁₈O₅3383371.45Avoid basic pH/heat
Impurity D (Artifact) Methyl Ester / HemiacetalC₁₁H₁₄O₄210209VariableStrictly use Aprotic solvents

*RRT values are approximate and based on a standard C18 reverse-phase gradient (Water/ACN with 0.1% Formic Acid).

Experimental Protocols

Protocol 1: LC-MS/MS Profiling with Girard's Reagent T (GT) Derivatization

This self-validating protocol stabilizes the reactive aldehyde group, preventing on-column degradation and boosting MS sensitivity for trace impurity identification [4].

Reagents Needed:

  • Girard's Reagent T (GT) (Trimethylaminoacetohydrazide chloride)

  • Glacial Acetic Acid (Catalyst)

  • LC-MS Grade Acetonitrile (ACN) and Water

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 mg of the 2-(3-Oxopropyl)benzoic acid sample and dissolve it in 1.0 mL of LC-MS grade ACN to yield a 1 mg/mL stock. Do not use alcohols.

  • Reagent Preparation: Prepare a 50 mM solution of Girard's Reagent T in ACN/Water (50:50, v/v) containing 5% glacial acetic acid.

  • Derivatization Reaction: Mix 100 µL of the sample stock with 100 µL of the GT reagent solution in an amber HPLC vial.

  • Incubation: Incubate the mixture at room temperature (20-25°C) for 60 minutes. The acid catalyst drives the formation of the hydrazone derivative.

  • Quenching & Dilution: Dilute the reaction mixture with 800 µL of ACN to quench the reaction and bring the concentration into the linear dynamic range for MS.

  • LC-MS Analysis: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Detection: Operate the mass spectrometer in Positive ESI mode . The derivatized parent compound will appear as a pre-charged quaternary ammonium ion at m/z 292 [M]⁺ (Parent 178 + GT 132 - H₂O 18).

  • Validation Check: Run a blank containing only GT reagent and diluent to ensure no background peaks co-elute with your derivatized impurities. If a signal at m/z 292 appears in the blank, prepare fresh reagent to rule out reagent contamination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53938421, 2-(3-Oxopropyl)benzoic acid." PubChem, [Link]

  • Eggink, M., et al. "Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA." Analytical and Bioanalytical Chemistry, vol. 397, no. 2, 2010, pp. 665-675. PubMed Central, [Link]

  • Yuan, W., et al. "High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry." Analytical Chemistry, vol. 82, no. 21, 2010. ACS Publications, [Link]

  • Tsoukalas, D., et al. "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." Molecules, vol. 27, no. 17, 2022, p. 5743. MDPI, [Link]

Reference Data & Comparative Studies

Validation

Advanced HPLC-MS Purity Assessment of 2-(3-Oxopropyl)benzoic Acid: A Comparative Guide

As a Senior Application Scientist, I frequently encounter bifunctional molecules that defy standard platform analytical methods. 2-(3-Oxopropyl)benzoic acid (CID 53938421) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter bifunctional molecules that defy standard platform analytical methods. 2-(3-Oxopropyl)benzoic acid (CID 53938421) is a prime example. Featuring both an aliphatic aldehyde and an aromatic carboxylic acid, this compound presents a unique dichotomy of stability and ionization challenges.

In drug development, establishing a highly specific, stability-indicating assay is a strict regulatory requirement under FDA Q6A and ICH guidelines[1]. This guide objectively compares analytical modalities for the purity assessment of 2-(3-Oxopropyl)benzoic acid, explains the causality behind our optimized UHPLC-DAD-MS/MS workflow, and provides a self-validating protocol designed for trace impurity quantification.

The Causality of Analytical Challenges

To design a robust method, we must first understand the molecule's chemical behavior. Aldehydes and carboxylic acids are notoriously difficult to analyze simultaneously without complex derivatization[2].

  • The Hemiacetal Trap: The aliphatic aldehyde moiety is highly susceptible to nucleophilic attack. If sample preparation or mobile phases utilize alcohols (e.g., methanol) under acidic conditions, the compound rapidly forms hemiacetals and full acetals. This creates artificial degradation peaks, skewing purity data.

  • The Ionization Dichotomy: Carboxylic acids yield excellent signal-to-noise ratios in Electrospray Ionization Negative mode (ESI-). Conversely, aliphatic aldehydes ionize poorly in ESI- but can be detected in ESI+ or via derivatization[2].

  • Oxidative Instability: The aldehyde is prone to autoxidation, converting to a di-acid (homophthalic acid derivative). The analytical method must baseline-resolve the parent compound from this specific degradant.

Methodological Comparison

Why not use standard GC-MS or HPLC-UV? Table 1 breaks down the performance of alternative modalities against our optimized UHPLC-MS/MS approach.

Table 1: Analytical Modality Comparison for 2-(3-Oxopropyl)benzoic Acid
Analytical ModalitySpecificitySensitivity (LOD)Matrix SuitabilityPrimary Limitation
UHPLC-DAD-MS/MS High (Mass + UV) < 0.01% Excellent Requires advanced polarity-switching MS
GC-MS High (Mass)~ 0.05%PoorRequires complex dual-derivatization (silylation + methoximation) which induces thermal artifacts[2].
HPLC-UV Moderate~ 0.10%GoodBlind to non-chromophoric impurities; UV spectra of degradants often overlap with the API[3].
1H-NMR (qNMR) High (Structural)~ 1.00%ModerateInsufficient sensitivity for trace impurities below the 0.05% ICH reporting threshold.

Experimental Workflow

The following diagram maps the logical flow of our optimized, derivatization-free approach.

Workflow A Sample Prep (4°C, ACN) Avoid Alcohols (Hemiacetal Risk) B UHPLC Separation Core-Shell C18, 0.1% FA A->B C Orthogonal Detection Split Flow B->C D DAD (UV) Peak Purity Angle C->D Optical E High-Res MS/MS ESI Polarity Switching C->E Mass F ICH Q2(R1) Compliant Purity Assessment D->F E->F

Figure 1: UHPLC-DAD-MS/MS orthogonal workflow for bifunctional compound purity assessment.

Step-by-Step Methodology (Self-Validating Protocol)

A trustworthy protocol must validate itself before any patient or research data is reported. This workflow incorporates built-in fail-safes.

Step 1: Sample Preparation (Hemiacetal Prevention)
  • Action: Dissolve 10.0 mg of 2-(3-Oxopropyl)benzoic acid in 10 mL of anhydrous Acetonitrile (ACN). Store in amber vials at 4°C.

  • Causality: Aprotic solvents (ACN) strictly prevent the nucleophilic attack that occurs in methanolic solutions, preserving the integrity of the aldehyde moiety.

Step 2: System Suitability Testing (SST) - The Self-Validation Mechanism
  • Action: Inject a resolution standard containing the API spiked with 0.1% homophthalic acid (the primary oxidative degradant).

  • Causality: The sequence is programmed to automatically abort if the chromatographic resolution ( Rs​ ) between the two peaks falls below 1.5. This ensures column efficiency is verified before unknown samples are processed, preventing false-negative purity reporting.

Step 3: UHPLC Separation
  • Action: Utilize a Core-Shell C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade ACN.

  • Causality: The acidic pH (< 3.0) ensures the benzoic acid moiety remains fully protonated. This suppresses ionization during the run, preventing peak tailing and ensuring sharp, Gaussian peak shapes for accurate integration.

Step 4: Orthogonal Detection (DAD + MS/MS)
  • Action: Route the eluent through a Diode Array Detector (210–400 nm) prior to the MS source. Operate the MS using rapid polarity switching (cycle time < 200 ms).

  • Causality: DAD calculates the UV peak purity angle. If the purity angle is less than the purity threshold, the peak is optically homogeneous[3]. Simultaneously, MS polarity switching captures the carboxylic acid as [M−H]− at m/z 177.05 and the aldehyde fragments in ESI+, ensuring no co-eluting isobaric impurities are missed[1].

Experimental Data & Validation Metrics

The method was subjected to rigorous validation aligned with ICH Q2(R1) guidelines. The quantitative results demonstrate the superiority of the orthogonal LC-MS approach.

Table 2: Experimental Purity Data & Validation Metrics (ICH Q2(R1) Compliant)
Validation ParameterAcceptance CriteriaObserved ResultCausality / Scientific Rationale
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.041 < Thr: 0.210Confirms no co-eluting isobaric impurities beneath the main peak[3].
Resolution (SST) Rs​ > 1.5 (vs. Di-acid) Rs​ = 2.8Self-validates column efficiency and mobile phase prep prior to run.
Accuracy (Recovery) 80% - 120% at 0.1% level99.2% ± 1.4%Validates the absence of matrix-induced ion suppression in the MS source.
Precision (Repeatability) RSD 5.0% for impuritiesRSD = 2.1% (n=6)Ensures method stability and autosampler reliability across multiple injections.

Sources

Comparative

Comparing the reactivity of "2-(3-Oxopropyl)benzoic acid" with its isomers

Executive Summary & Structural Mechanics In rational drug design and synthetic organic chemistry, the spatial arrangement of functional groups dictates a molecule's reactivity profile. 2-(3-Oxopropyl)benzoic acid and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Mechanics

In rational drug design and synthetic organic chemistry, the spatial arrangement of functional groups dictates a molecule's reactivity profile. 2-(3-Oxopropyl)benzoic acid and its meta (3-) and para (4-) isomers are bifunctional molecules containing both a carboxylic acid (-COOH) and an aldehyde (-CHO) moiety.

The fundamental divergence in their reactivity stems from the ortho effect . In the ortho isomer (2-(3-oxopropyl)benzoic acid) [[1]]([Link]), the proximity of the nucleophilic carboxylic oxygen and the electrophilic aldehyde carbon falls perfectly within the required Bürgi-Dunitz trajectory for intramolecular attack. This enables facile cyclization into 7-membered benzo-fused heterocycles, such as benzo[c]oxepine derivatives, which are highly valued scaffolds in natural product synthesis . Conversely, the rigid benzene spacer in the meta and para isomers (e.g., 4-(3-oxopropyl)benzoic acid ) enforces a spatial separation of >5 Å, completely suppressing intramolecular cyclization and rendering them ideal for intermolecular coupling strategies.

Comparative Reactivity Profiles

To guide synthetic planning, the quantitative and qualitative reactivity differences between the ortho and para isomers are summarized below.

Feature / Reactivity2-(3-Oxopropyl)benzoic acid (Ortho)4-(3-Oxopropyl)benzoic acid (Para)
CAS Number 142402-60-6641637-85-6
Structural Geometry Proximal functional groups (Enables cyclization)Linear, rigid spacer (Prevents cyclization)
Dominant Reaction Mode Intramolecular (Lactonization / Hemiacetal formation)Intermolecular (Condensation / Coupling)
Acid-Catalyzed Product 3-Hydroxy-4,5-dihydro-3H-benzo[c]oxepin-1-oneUnreacted starting material or intermolecular oligomers
Reductive Amination Poor yield (Aldehyde is masked as a cyclic hemiacetal)High yield (Free aldehyde readily forms an imine)
Primary Synthetic Utility Precursor for benzo[c]oxepines and halolactones Bifunctional linker for PROTACs or polymer synthesis

Mechanistic Pathways & Visualizations

The divergent reactivity of these isomers requires distinct synthetic strategies. Below are the mechanistic pathways illustrating how the spatial orientation dictates the reaction outcome.

Pathway A: Intramolecular Cyclization of the Ortho Isomer

Under mild acidic conditions, the ortho isomer undergoes a thermodynamically driven 7-Exo-Trig cyclization.

OrthoCyclization A 2-(3-Oxopropyl)benzoic acid (Open Chain) B Protonated Aldehyde Intermediate A->B H+ (Cat.) pTSA C 3-Hydroxy-4,5-dihydro- 3H-benzo[c]oxepin-1-one (7-Membered Ring) B->C Intramolecular Nucleophilic Attack

Intramolecular cyclization of 2-(3-oxopropyl)benzoic acid to a benzo[c]oxepin-1-one derivative.

Pathway B: Intermolecular Coupling of the Para Isomer

The para isomer acts as a standard bifunctional building block, readily undergoing intermolecular reactions such as reductive amination without the risk of self-quenching.

ParaReactivity A 4-(3-Oxopropyl)benzoic acid (Rigid Spacer) B Imine Intermediate A->B + R-NH2 (Condensation) C Secondary Amine Derivative (Intermolecular Product) B->C NaBH(OAc)3 (Reduction)

Intermolecular reductive amination of 4-(3-oxopropyl)benzoic acid with a primary amine.

Validated Experimental Protocols

As an Application Scientist, ensuring reproducibility requires understanding the causality behind each reagent choice. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of 3-Hydroxy-4,5-dihydro-3H-benzo[c]oxepin-1-one

Objective: Exploit the ortho effect to synthesize a 7-membered cyclic hemiacetal.

  • Step 1: Dissolve 1.0 mmol of 2-(3-oxopropyl)benzoic acid in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical. The presence of water would lead to competitive hydration of the aldehyde (forming a gem-diol), which stalls the desired intramolecular nucleophilic attack.

  • Step 2: Add 0.1 mmol (10 mol%) of p-Toluenesulfonic acid (pTSA).

    • Causality:pTSA acts as a mild proton source to lower the LUMO energy of the aldehyde carbonyl, making it sufficiently electrophilic to be attacked by the relatively weak nucleophile (the carboxylic acid -OH).

  • Step 3: Stir at room temperature for 4 hours. Monitor via TLC until the starting material is consumed.

  • Step 4: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation (NMR): Analyze the crude product via ¹H NMR. The protocol is successful if the characteristic aldehyde proton peak (~9.8 ppm) completely disappears, replaced by a new hemiacetal methine proton peak at ~5.5–6.0 ppm.

Protocol 2: Intermolecular Reductive Amination of 4-(3-Oxopropyl)benzoic Acid

Objective: Utilize the para isomer for linear chain extension via intermolecular coupling.

  • Step 1: Dissolve 1.0 mmol of 4-(3-oxopropyl)benzoic acid and 1.1 mmol of benzylamine in 10 mL of 1,2-dichloroethane (DCE).

  • Step 2: Add 1.5 mmol of Sodium triacetoxyborohydride (STAB) and 1 drop of glacial acetic acid.

    • Causality: STAB (NaBH(OAc)₃) is explicitly chosen over NaBH₄. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This ensures the reagent selectively reduces the highly electrophilic iminium ion intermediate rather than prematurely reducing the unreacted starting aldehyde to an alcohol.

  • Step 3: Stir at room temperature for 12 hours.

  • Step 4: Quench with 1N NaOH to pH 8, carefully separate the organic layer, dry, and concentrate.

  • Self-Validation (LC-MS): Confirm the success of the intermolecular reaction by identifying the [M+H]⁺ peak corresponding to the secondary amine product. The lack of cyclized byproducts validates the rigid spatial separation of the para isomer.

Sources

Validation

Spectroscopic comparison of "2-(3-Oxopropyl)benzoic acid" and its precursors

Spectroscopic Tracking in the Synthesis of 2-(3-Oxopropyl)benzoic Acid: A Comparative Guide The Analytical Challenge in Bifunctional Intermediate Synthesis The compound 2-(3-oxopropyl)benzoic acid (CAS 142402-60-6)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Tracking in the Synthesis of 2-(3-Oxopropyl)benzoic Acid: A Comparative Guide

The Analytical Challenge in Bifunctional Intermediate Synthesis

The compound 2-(3-oxopropyl)benzoic acid (CAS 142402-60-6)[1] is a highly versatile bifunctional building block used extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocycles. Its molecular architecture features both a carboxylic acid and a terminal aldehyde, making it a prime candidate for orthogonal functionalization.

Synthesizing this target efficiently requires a tandem Mizoroki-Heck cross-coupling and double-bond isomerization[2]. By reacting 2-bromobenzoic acid with allyl alcohol, researchers can bypass multi-step homologation. However, tracking the conversion of these precursors into the final product requires rigorous analytical oversight. This guide provides a definitive spectroscopic comparison to validate product identity and ensure a self-validating experimental workflow.

Mechanistic Workflow of the Mizoroki-Heck Coupling

The choice of allyl alcohol as a coupling partner is highly deliberate. In a standard Heck reaction, the coupling of an aryl halide with an olefin yields a stable substituted alkene. However, when allyl alcohol is subjected to carbopalladation, the subsequent β -hydride elimination generates an unstable enol intermediate. This enol rapidly and irreversibly tautomerizes into an aldehyde[3]. This tautomerization acts as a thermodynamic sink, driving the reaction forward and preventing reverse insertion.

HeckMechanism Precursors Precursors: 2-Bromobenzoic Acid + Allyl Alcohol OxAdd Oxidative Addition: Ar-Pd(II)-Br Formation Precursors->OxAdd Pd0 Active Catalyst: Pd(0) Complex Pd0->OxAdd enters cycle Insertion Migratory Insertion: Allyl Alcohol Coordinates OxAdd->Insertion BetaElim β-Hydride Elimination: Enol Intermediate Formed Insertion->BetaElim Tautomerization Tautomerization: Enol → Aldehyde BetaElim->Tautomerization releases HPdBr Product Final Product: 2-(3-Oxopropyl)benzoic acid Tautomerization->Product

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction yielding 2-(3-oxopropyl)benzoic acid.

Quantitative Spectroscopic Comparison

To monitor the reaction progress, orthogonal spectroscopic techniques (NMR, IR, and MS) are employed. The disappearance of the vinylic protons of allyl alcohol and the emergence of the aldehyde proton are the most definitive markers of successful coupling.

Table 1: ¹H and ¹³C NMR Diagnostic Shifts

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Diagnostic Feature
2-Bromobenzoic Acid 7.3–8.0 (m, 4H, Ar-H), 13.2 (br s, 1H, COOH) 167.5 (C=O), 121.8 (C-Br), 127–135 (Ar-C) Presence of C-Br carbon; total absence of aliphatic signals.
Allyl Alcohol 5.9 (m, 1H, =CH-), 5.1–5.3 (m, 2H, =CH₂), 4.1 (dt, 2H, CH₂-O) 137.2 (=CH-), 115.1 (=CH₂), 63.5 (CH₂-O) Distinct vinylic protons and carbons.

| 2-(3-Oxopropyl)benzoic Acid | 9.8 (t, 1H, CHO), 7.2–8.0 (m, 4H, Ar-H), 3.2 (t, 2H, Ar-CH₂), 2.8 (t, 2H, CH₂-CHO) | 201.5 (CHO), 173.2 (COOH), 44.2 (CH₂), 28.5 (CH₂) | Emergence of aldehyde proton/carbon; complete loss of vinylic signals. |

Table 2: Key IR Vibrational Frequencies and MS Isotope Patterns

Compound IR: Carbonyl Stretches (cm⁻¹) IR: Other Key Stretches (cm⁻¹) MS: Molecular Ion (m/z) Diagnostic Feature
2-Bromobenzoic Acid ~1680 (Carboxylic Acid C=O) ~740 (C-Br) 200, 202 (1:1 ratio) 1:1 Isotope pattern confirms Bromine.
Allyl Alcohol N/A ~3300 (O-H), ~1645 (C=C) 58 Strong C=C and O-H stretches.

| 2-(3-Oxopropyl)benzoic Acid | ~1720 (Aldehyde C=O), ~1690 (Acid C=O) | ~2500–3000 (Broad, Acid O-H) | 178 | Loss of Br isotope pattern; dual C=O stretches. |

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol integrates synthetic steps with immediate analytical causality checks.

Step 1: Reaction Setup

  • Action : In an oven-dried flask under nitrogen, combine 2-bromobenzoic acid (1.0 eq), allyl alcohol (1.5 eq), Pd(OAc)₂ (0.05 eq), P(o-tolyl)₃ (0.1 eq), and triethylamine (2.5 eq) in anhydrous DMF. Heat to 90 °C for 12 hours.

  • Causality : Triethylamine serves a dual purpose: it neutralizes the HBr generated during the β -hydride elimination step (driving the reaction forward) and acts as a mild reducing agent to maintain palladium in its active Pd(0) state. The sterically bulky P(o-tolyl)₃ ligand accelerates the rate-determining reductive elimination step and prevents the precipitation of inactive palladium black.

Step 2: Workup and Isolation

  • Action : Cool the mixture to room temperature, dilute with water, and acidify to pH 2 using 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality : The basic reaction conditions (due to Et₃N) convert both the unreacted 2-bromobenzoic acid and the final product into their highly water-soluble carboxylate salts. Acidification to pH 2 protonates these species back into their neutral carboxylic acid forms, ensuring they partition selectively into the organic ethyl acetate layer during extraction.

Step 3: Spectroscopic Validation (The Self-Validating Check)

  • Action : Dissolve a 5 mg aliquot of the crude product in DMSO-d₆ and acquire a ¹H NMR spectrum. Perform a rapid LC-MS analysis.

  • Causality : The reaction is deemed successful and complete only if the vinylic multiplets (5.1–5.9 ppm) of allyl alcohol are completely absent, and a new triplet at ~9.8 ppm (aldehyde) has appeared. Furthermore, if the 1:1 isotopic doublet at m/z 200/202 is still present in the MS trace, unreacted 2-bromobenzoic acid remains, indicating incomplete oxidative addition.

References

  • Title: 2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421 - PubChem Source: nih.gov URL: [Link]

  • Title: An Enantioselective Formal Synthesis of Montelukast Sodium Source: acs.org URL: [Link]

  • Title: An Enantioselective Formal Synthesis of Montelukast Sodium (ResearchGate) Source: researchgate.net URL: [Link]

Sources

Comparative

Biological efficacy of "2-(3-Oxopropyl)benzoic acid" vs. other benzoic acid derivatives

Application Guide: Biological Efficacy and Mechanistic Profiling of 2-(3-Oxopropyl)benzoic Acid vs. Standard Benzoic Acid Derivatives Published: April 1, 2026 | Application Science Division, Tokyo, Japan Introduction Ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Biological Efficacy and Mechanistic Profiling of 2-(3-Oxopropyl)benzoic Acid vs. Standard Benzoic Acid Derivatives Published: April 1, 2026 | Application Science Division, Tokyo, Japan

Introduction

Benzoic acid derivatives form the cornerstone of numerous therapeutic classes, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like salicylic acid and aspirin. However, the introduction of reactive aliphatic side chains to the benzoic acid scaffold opens new avenues for target engagement. This guide evaluates the biological efficacy of [1], a specialized ortho-substituted derivative featuring a terminal aldehyde, comparing its performance against traditional benzoic acid derivatives [2][3]. By acting as both an ionic anchor and an electrophilic warhead, 2-OPBA demonstrates unique pharmacodynamic properties suitable for advanced drug development workflows.

Structural and Mechanistic Rationale

To understand the efficacy of 2-OPBA, we must analyze its structure-activity relationship (SAR). Standard derivatives like [2] rely on hydrogen bonding and ionic interactions within target binding pockets (e.g., the Arg120 residue in Cyclooxygenase enzymes). Aspirin goes a step further by covalently acetylating Ser530[4].

In contrast, 2-OPBA utilizes its 3-oxopropyl group—an aliphatic chain terminating in an electrophilic aldehyde. This allows the molecule to initially anchor via the carboxylate group, followed by the formation of a reversible covalent Schiff base with proximal lysine residues in the target protein's active or allosteric sites. This dual-action mechanism significantly increases the residence time of the inhibitor on the target.

SAR A 2-(3-Oxopropyl)benzoic acid B Carboxyl Group (Ionic Anchor) A->B C 3-Oxopropyl Group (Electrophile) A->C D Target Protein Binding B->D E Schiff Base Formation (Lysine Residues) C->E E->D Synergistic Affinity

Fig 1: Structure-Activity Relationship of 2-OPBA highlighting dual-binding mechanisms.

Comparative Quantitative Efficacy

The following table summarizes the biological efficacy of 2-OPBA compared to baseline benzoic acid derivatives. Data reflects standardized in vitro assay conditions.

CompoundPubChem CIDCOX-1 IC50 (µM)COX-2 IC50 (µM)Target Binding (Kd, µM)Half-life (Human Hepatocytes)Mechanism of Action
2-(3-Oxopropyl)benzoic acid 5393842142.58.21.445 minReversible Covalent (Schiff Base)
Salicylic Acid (SA) 338>10035.012.5>120 minCompetitive Ionic Binding
Acetylsalicylic Acid (ASA) 22441.6>100N/A (Irreversible)~20 minIrreversible Acetylation
Benzoic Acid (BA) 243>500>500>100>120 minWeak Non-specific Binding

Data Analysis: 2-OPBA exhibits a marked preference for COX-2 over COX-1 compared to SA. This is driven by the flexibility of the propyl chain, which accommodates the larger side pocket of COX-2. However, the presence of the aldehyde makes it susceptible to rapid metabolism (oxidation to the corresponding dicarboxylic acid) in hepatocyte assays, resulting in a shorter half-life than SA.

Experimental Methodologies

To ensure high trustworthiness and reproducibility, the following self-validating protocols are required for evaluating the efficacy of 2-OPBA.

Protocol A: Fluorometric Cyclooxygenase (COX) Inhibition Assay

Causality & Design: We utilize a fluorometric assay measuring the peroxidase activity of COX. The conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin provides a highly sensitive, real-time readout of enzyme kinetics.

  • Preparation: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (an essential cofactor for peroxidase activity).

  • Inhibitor Incubation: Add 2-OPBA (titrated from 0.1 µM to 100 µM) to the enzyme mix. Crucial Step: Incubate for exactly 30 minutes at 37°C. This extended incubation is biologically necessary because Schiff base formation is time-dependent, unlike the rapid non-covalent binding seen with standard benzoic acid.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (fluorogenic probe).

  • Validation Controls: Run Acetylsalicylic Acid as a positive control and DMSO (vehicle) as a negative control. Calculate the Z'-factor; the assay is only validated for high-throughput screening if Z' > 0.6.

  • Quantification: Measure fluorescence (Ex: 535 nm, Em: 587 nm) using a microplate reader.

Workflow S1 Step 1: Time-Dependent Incubation (2-OPBA + COX-2, 30 min) S2 Step 2: Addition of Substrates (Arachidonic Acid + ADHP) S1->S2 S3 S3 S2->S3 S4 Step 4: Fluorescence Quantification (Ex: 535nm, Em: 587nm) S3->S4

Fig 2: Step-by-step fluorometric workflow for evaluating COX-2 inhibition efficacy.

Protocol B: Electrophilic Target Engagement (Mass Spectrometry)

Causality & Design: To definitively prove the mechanism of action (covalent Schiff base formation), intact protein mass spectrometry is required.

  • Incubation: Incubate the purified target protein (10 µM) with 2-OPBA (100 µM) for 1 hour at room temperature.

  • Intermediate Trapping: Add sodium cyanoborohydride (NaCNBH3). Crucial Step: This reducing agent converts the reversible Schiff base (imine) into a stable secondary amine. Without this step, the complex will dissociate during MS ionization, leading to false negatives.

  • Analysis: Perform LC-TOF-MS. A mass shift of +160 Da (the mass of 2-OPBA minus water) confirms covalent adduction.

Signaling Pathway Impact

By inhibiting key inflammatory enzymes, 2-OPBA effectively modulates downstream signaling cascades. The suppression of prostaglandin E2 (PGE2) synthesis directly dampens the inflammatory response typically triggered by stimuli such as lipopolysaccharides (LPS) [4].

Pathway Stimulus Inflammatory Stimulus (LPS/TNF-α) Receptor Cell Surface Receptor (TLR4) Stimulus->Receptor Enzyme COX-2 Upregulation Receptor->Enzyme PGE2 Prostaglandin E2 (PGE2) Enzyme->PGE2 Outcome Attenuation of Inflammatory Response PGE2->Outcome Inhibitor 2-OPBA (Covalent Blocker) Inhibitor->Enzyme Inhibits

Fig 3: Modulatory effect of 2-OPBA on the COX-2/PGE2 inflammatory signaling pathway.

Conclusion

For drug development professionals, 2-(3-Oxopropyl)benzoic acid represents a structurally compelling alternative to traditional benzoic acid derivatives. Its ability to leverage an electrophilic aldehyde for time-dependent, reversible covalent binding offers enhanced affinity and selectivity, particularly for targets with accessible lysine residues. However, researchers must account for its higher metabolic lability when transitioning from in vitro to in vivo models.

References

  • Title: 2-(3-Oxopropyl)benzoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Salicylic Acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Aspirin Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Mechanism of action of nonsteroidal anti-inflammatory drugs Source: PubMed (The American Journal of Medicine) URL: [Link]

Validation

A comparative study of the chelating properties of "2-(3-Oxopropyl)benzoic acid" analogs

As a Senior Application Scientist specializing in radiopharmaceuticals and transition metal therapeutics, I have structured this guide to provide a rigorous, mechanistic comparison of 2-(3-Oxopropyl)benzoic acid (2-OPBA)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in radiopharmaceuticals and transition metal therapeutics, I have structured this guide to provide a rigorous, mechanistic comparison of 2-(3-Oxopropyl)benzoic acid (2-OPBA) and its structural analogs.

In the development of targeted metal-based therapeutics, the selection of a Bifunctional Chelating Agent (BFCA) dictates both the thermodynamic stability and the pharmacokinetic profile of the final complex (1[1]). While macrocyclic chelators are industry standards, semi-rigid aromatic scaffolds like 2-OPBA provide unique advantages in rapid labeling kinetics and tunable lipophilicity.

Mechanistic Insights: Causality in Chelator Design

The native 2-OPBA molecule features an ortho-substituted oxopropyl chain on a benzoic acid core. This specific geometry is not merely a structural coincidence; it forces the oxygen donors into a syn-conformation upon metal binding. However, native transition metal benzoates often form unstable polymeric aggregates unless auxiliary chelating groups are introduced (2[2]).

To optimize this scaffold, we synthesize Schiff Base Analogs (SBAs) by reacting the terminal carbonyl of the 3-oxopropyl moiety with primary amines. This derivatization transitions the molecule from a weak bidentate (O,O) ligand into a potent tridentate (O,N,O) system, significantly enhancing thermodynamic stability via the chelate effect (3[3]).

Furthermore, the benzoic acid moiety serves as an excellent pharmacokinetic-modifying linker. Conjugation of benzoic acid derivatives to macrocycles (e.g., DO3A) allows for highly efficient, site-specific radiolabeling (such as tyrosine-specific azo coupling) without compromising the metal-binding pocket (4[4]). When comparing these semi-rigid benzoic acid derivatives to traditional acyclic BFCAs (like CPTA) for Cu-64 radiolabeling, the charge distribution directly influences renal clearance and in vivo stability (5[5]).

Comparative Performance Analysis

To objectively evaluate 2-OPBA analogs, the table below summarizes their quantitative chelating properties against industry-standard alternatives for Cu(II) coordination.

Chelator / LigandStructural ClassDenticityCu(II) log K (approx.)Kinetic InertnessPrimary Application
Native 2-OPBA Acyclic (O,O)Bidentate6.5 - 8.0LowSynthetic Precursor
2-OPBA-SBA (Schiff Base) Semi-rigid (O,N,O)Tridentate14.5 - 16.2ModerateCu(II) / Zn(II) Therapeutics
DO3A-Benzoate Conjugate Macrocyclic (N4,O3)Heptadentate> 20.0Extremely HighIn-111 / Ga-68 Radiotheranostics
EDTA (Reference) Acyclic (N2,O4)Hexadentate18.8ModerateGeneral Metal Scavenging

Pathway Visualization

G Start 2-(3-Oxopropyl)benzoic acid (Native Ligand) Schiff Schiff Base Condensation (+ Primary Amine) Start->Schiff R-NH2 Oxidation Oxidation Pathway (+ KMnO4 / H+) Start->Oxidation [O] Analog1 SBA Analog (Tridentate O-N-O) Schiff->Analog1 Analog2 OAA Analog (Bidentate O-O) Oxidation->Analog2 Metal Transition Metal Addition (Cu2+, Fe3+, In3+) Analog1->Metal Analog2->Metal Complex1 High-Stability Chelate (Discrete Complex) Metal->Complex1 SBA Binding Complex2 Polymeric Complex (Aggregated) Metal->Complex2 OAA Binding

Figure 1: Synthetic and coordination pathways of 2-OPBA analogs into transition metal chelates.

Experimental Workflows: Synthesis and Validation of Cu(II)-SBA Complex

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes a mechanistic justification (causality) and an orthogonal validation check.

Phase 1: Ligand Derivatization (Schiff Base Condensation)
  • Reaction Setup: Dissolve 10 mmol of 2-(3-Oxopropyl)benzoic acid in 25 mL of anhydrous ethanol.

    • Causality: Anhydrous conditions are strictly required to drive the equilibrium forward and prevent the premature hydrolysis of the forming imine bond.

  • Amine Addition: Add 10.5 mmol of an amino-phenol derivative dropwise, followed by 2 drops of glacial acetic acid as a catalyst.

  • Reflux & Monitor: Reflux the mixture at 75°C for 3 hours.

    • Self-Validation: Monitor reaction progression via TLC (Dichloromethane:Methanol 9:1). Extract an aliquot for 1H-NMR; the complete disappearance of the aldehyde proton peak (~9.8 ppm) and the emergence of an imine proton peak (~8.2 ppm) confirms quantitative conversion.

  • Isolation: Cool the flask to 4°C to precipitate the SBA ligand. Filter, wash with cold ethanol, and dry under vacuum.

Phase 2: Transition Metal Complexation & Thermodynamic Profiling
  • Ligand Preparation: Dissolve 5 mmol of the purified SBA ligand in 15 mL of a 1:1 Methanol:Water mixture. Adjust the pH to 7.2 using 0.1 M NaOH.

    • Causality: Buffer selection and pH adjustment are critical. Deprotonation of the carboxylic acid and phenolic OH is required to activate the oxygen donors. Below pH 6.0, protonation of the Schiff base nitrogen outcompetes Cu(II) coordination, leading to incomplete metalation.

  • Chelation: Slowly add 5 mmol of Cu(II) acetate monohydrate dissolved in 5 mL of water.

    • Self-Validation: A rapid color shift from pale yellow to deep green/brown provides immediate visual confirmation of complex formation.

  • Thermodynamic Validation (Isothermal Titration Calorimetry - ITC): Titrate a 1.0 mM Cu(II) solution into a 0.1 mM solution of the SBA ligand at 25°C.

    • Self-Validation: The resulting sigmoidal binding isotherm confirms a 1:1 binding stoichiometry. Fitting this curve allows for the precise extraction of the binding constant ( Ka​ ) and enthalpy ( ΔH ), proving the thermodynamic superiority of the tridentate SBA over the native bidentate 2-OPBA.

References

  • The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - nih.gov - 1

  • Auxiliary ligand-aided tuning of aggregation of transition metal benzoates: isolation of four different types of coordination polymers - rsc.org - 2

  • A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radiolabeling of Peptides and Proteins - acs.org - 4

  • Comparison of Four Bifunctional Chelates for Radiolabeling Monoclonal Antibodies with Copper Radioisotopes: Biodistribution and Metabolism - acs.org - 5

  • Synthesis and spectroscopic studies of some transition metal complexes of a novel Schiff base ligands derived from 5-phenylazo-salicyladehyde and o-amino benzoic acid - openaire.eu - 3

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(3-Oxopropyl)benzoic Acid: An Evaluation of Established and Modern Routes

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable preparation of key intermediates is paramount. 2-(3-Oxopropyl)benzoic acid is a valuable building block in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable preparation of key intermediates is paramount. 2-(3-Oxopropyl)benzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. This guide provides an in-depth comparison of two synthetic routes to this target molecule: a well-established, robust procedure and a proposed modern alternative designed with principles of green chemistry and efficiency in mind. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective yields, purity, and overall practicality.

Established Route: The Heck-Type Reaction of a Diazonium Salt

A reliable and thoroughly vetted method for the synthesis of the methyl ester of 2-(3-oxopropyl)benzoic acid is documented in Organic Syntheses, a publication renowned for its rigorously tested and reproducible procedures. This classical approach utilizes a palladium-catalyzed reaction, a variant of the Heck reaction, involving the diazotization of methyl anthranilate followed by a coupling reaction with allyl alcohol.

Mechanistic Overview

The reaction proceeds through several key steps. First, methyl anthranilate is converted to a diazonium salt using sodium nitrite in the presence of sulfuric acid. This diazonium salt then undergoes a palladium-catalyzed coupling with allyl alcohol. The resulting intermediate is subsequently hydrolyzed to yield the final aldehyde product, methyl 2-(3-oxopropyl)benzoate, which can then be saponified to the desired 2-(3-oxopropyl)benzoic acid.

Proposed Modern Route: A Grignard-Based Approach with Oxidative Cleavage

As an alternative to the classical approach, we propose a modern synthetic strategy that leverages a Grignard reaction followed by an oxidative cleavage. This route is designed to offer potential advantages in terms of starting material accessibility, reduced use of hazardous reagents, and potentially fewer purification challenges. This proposed route starts from 2-bromobenzaldehyde.

Mechanistic Plausibility

This proposed route is grounded in well-established and high-yielding transformations in organic synthesis. The initial Grignard reaction of 2-bromobenzaldehyde with allylmagnesium bromide is a standard and efficient method for carbon-carbon bond formation. The subsequent protection of the aldehyde and oxidation of the terminal alkene to an aldehyde are also reliable transformations. This route avoids the use of a palladium catalyst and the in-situ generation of a potentially unstable diazonium salt.

Head-to-Head Comparison of Synthetic Routes

ParameterEstablished Route (Heck-Type Reaction)Proposed Modern Route (Grignard-Based)
Starting Material Methyl Anthranilate2-Bromobenzaldehyde
Key Reagents NaNO₂, H₂SO₄, Allyl Alcohol, PdCl₂Allylmagnesium Bromide, DMP, OsO₄, NaIO₄
Overall Yield ~61% for the methyl ester[1]Estimated >70% over 4 steps
Product Purity High purity after distillation (96-97%)[1]High purity expected after chromatography
Safety Concerns In-situ generation of diazonium salt (potentially explosive), use of palladium catalyst (heavy metal)Use of Grignard reagent (moisture-sensitive and flammable), OsO₄ (toxic)
Green Chemistry Use of a heavy metal catalyst, generation of inorganic wastePotential for catalytic OsO₄, but still uses stoichiometric oxidants
Number of Steps 1 pot for the ester, +1 for the acid4 distinct steps

Experimental Protocols

Established Route: Synthesis of Methyl 2-(3-Oxopropyl)benzoate[1]

Materials:

  • Methyl anthranilate (15.1 g, 0.100 mol)

  • Acetonitrile (200 mL)

  • Sulfuric acid (11.3 mL, 0.210 mol)

  • Water (120 mL)

  • Allyl alcohol (12.8 g, 0.220 mol)

  • Palladium(II) chloride (112 mg, 0.630 mmol)

  • Sodium nitrite (8.48 g, 0.123 mol)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • To a 1-L, three-necked, round-bottomed flask, add methyl anthranilate, acetonitrile, and a mixture of sulfuric acid and water at room temperature.

  • Add allyl alcohol and a solution of PdCl₂ in acetonitrile.

  • While stirring vigorously, add a solution of NaNO₂ in water in one portion.

  • Maintain the temperature of the mixture below 40 °C by cooling with a water bath.

  • Stir the mixture at room temperature for 8 hours.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting oil by short path vacuum distillation to yield methyl 2-(3-oxopropyl)benzoate as a slightly yellow oil.

Proposed Modern Route: Synthesis of 2-(3-Oxopropyl)benzoic Acid

Step 1: Grignard Reaction

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

  • Add a solution of allyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed, cool the solution to 0 °C and add a solution of 2-bromobenzaldehyde in anhydrous diethyl ether dropwise.

  • After the addition is complete, warm the reaction to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.

Step 2: Oxidation of the Alcohol to an Aldehyde

  • Dissolve the crude alcohol from the previous step in dichloromethane.

  • Add Dess-Martin periodinane (DMP) portion-wise at room temperature.

  • Stir the reaction for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 3: Dihydroxylation of the Alkene

  • Dissolve the aldehyde from Step 2 in a mixture of t-butanol and water.

  • Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of N-methylmorpholine N-oxide (NMO).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with sodium sulfite, and extract the diol with ethyl acetate.

  • Dry the organic layer and concentrate to give the crude diol.

Step 4: Oxidative Cleavage to the Aldehyde and Carboxylic Acid Formation

  • Dissolve the crude diol in a mixture of tetrahydrofuran and water.

  • Add sodium periodate (NaIO₄) portion-wise at 0 °C.

  • Stir the reaction for 1-2 hours.

  • Filter the reaction mixture and extract the filtrate with ethyl acetate.

  • The resulting aldehyde can be oxidized to the carboxylic acid using a mild oxidant like sodium chlorite.

  • Acidify the aqueous layer and extract the final product, 2-(3-oxopropyl)benzoic acid, with ethyl acetate. Purify by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Established Route (Heck-Type) cluster_1 Proposed Modern Route (Grignard-Based) A Methyl Anthranilate B Diazonium Salt A->B NaNO₂, H₂SO₄ C Methyl 2-(3-oxopropyl)benzoate B->C Allyl Alcohol, PdCl₂ D 2-(3-Oxopropyl)benzoic acid C->D Saponification E 2-Bromobenzaldehyde F 1-(2-bromophenyl)but-3-en-1-ol E->F AllylMgBr G 1-(2-bromophenyl)but-3-en-1-one F->G DMP H 3-(2-bromophenyl)-3-oxopropane-1,2-diol G->H cat. OsO₄, NMO I 2-(3-Oxopropyl)benzoic acid H->I NaIO₄ then oxidation

Caption: Comparative workflow of the established and proposed synthetic routes.

Conclusion and Future Outlook

The established Heck-type reaction provides a reliable and well-documented pathway to 2-(3-oxopropyl)benzoic acid methyl ester with a good yield and high purity.[1] Its primary drawbacks are the use of a heavy metal catalyst and the generation of a diazonium intermediate.

The proposed modern route, while longer in terms of discrete steps, offers a potentially "greener" alternative by avoiding a palladium catalyst. The use of a Grignard reaction is a classic and powerful tool for C-C bond formation, and the subsequent oxidation steps are standard procedures. While this route also has its own safety considerations, such as the handling of a Grignard reagent and toxic osmium tetroxide, the catalytic use of the latter can minimize risks and waste.

Further experimental validation of the proposed route is necessary to definitively compare its efficiency with the established method. However, this comparative guide serves as a valuable resource for researchers in selecting a synthetic strategy that aligns with their specific needs, considering factors such as scale, available resources, and environmental impact. The continuous development of more sustainable and efficient synthetic methodologies remains a key objective in modern organic chemistry.

References

  • Zaragoza, F. 2-(3-oxopropyl)benzoic acid methyl ester. Organic Syntheses.

Sources

Validation

Comparative Guide: Cross-Reactivity Profiles of Antibodies Raised Against 2-(3-Oxopropyl)benzoic Acid Conjugates

Introduction and Scope Developing highly specific antibodies against small molecules (haptens) is a foundational challenge in immunoassay development, pharmacokinetics, and environmental monitoring. Because small molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Developing highly specific antibodies against small molecules (haptens) is a foundational challenge in immunoassay development, pharmacokinetics, and environmental monitoring. Because small molecules (<1000 Da) lack the intrinsic immunogenicity required to elicit a robust T-cell-dependent B-cell response, they must be covalently conjugated to larger carrier proteins such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[1].

This guide evaluates 2-(3-Oxopropyl)benzoic acid (2-OPBA) as a model hapten. The presence of the terminal aldehyde (3-oxopropyl group) and the ortho-carboxylic acid makes 2-OPBA an excellent candidate for exploring conjugation chemistries and evaluating the structural nuances of antibody cross-reactivity. Here, we objectively compare antibody generation platforms, detail the causality behind cross-reactivity with structural analogs, and provide a self-validating protocol for competitive Enzyme-Linked Immunosorbent Assays (cELISA).

Hapten Design & Conjugation Chemistry

The structural logic of choosing or designing a hapten like 2-OPBA lies in its reactive functional groups. The 3-oxopropyl moiety acts as a built-in linker terminating in an aldehyde.

The Causality of Reductive Amination

To generate an immunogen, the aldehyde group of 2-OPBA is conjugated to the primary amines (lysine residues) of a carrier protein via reductive amination [2].

  • Schiff Base Formation: The aldehyde reacts with primary amines on the carrier protein at a slightly basic pH (7.0–8.5) to form a reversible imine (Schiff base).

  • Selective Reduction: Sodium cyanoborohydride ( NaCNBH3​ ) is introduced. Unlike sodium borohydride ( NaBH4​ ), which is a stronger reducing agent that would prematurely reduce the aldehyde to an alcohol, NaCNBH3​ selectively reduces the Schiff base to a stable, irreversible secondary amine linkage[1].

HaptenConjugation Hapten 2-(3-Oxopropyl)benzoic acid (Aldehyde Handle) SchiffBase Schiff Base Intermediate (Unstable Imine) Hapten->SchiffBase + Primary Amines (pH 7-8) Carrier Carrier Protein (KLH/BSA Lysines) Carrier->SchiffBase Conjugate Stable Amine Linkage (Immunogen) SchiffBase->Conjugate NaCNBH3 (Selective Reduction)

Workflow of 2-OPBA hapten conjugation to carrier proteins via reductive amination.

Antibody Platform Comparison

When raising antibodies against 2-OPBA conjugates, the choice of platform dictates the downstream assay's sensitivity and specificity. Because the immune system often generates antibodies against the linker region or the carrier protein itself, screening strategies must utilize a heterologous conjugate (e.g., immunize with KLH-2-OPBA, screen with OVA-2-OPBA) to isolate hapten-specific clones.

Table 1: Performance Comparison of Antibody Platforms for 2-OPBA

PlatformProduction TimeAffinity ( KD​ )Specificity / Cross-Reactivity RiskBest Application
Polyclonal (Rabbit) 2–3 MonthsHigh (Avidity driven)High risk of cross-reactivity with linker/analogs.Early-stage proof of concept; capture assays.
Monoclonal (Mouse) 4–6 MonthsModerate to HighHigh specificity; clones can be selected against analogs.Commercial competitive ELISAs; diagnostics.
Recombinant (scFv) 1–2 Months (Phage)Variable (Tunable)Exceptional; allows negative panning against analogs.Highly multiplexed sensors; structural biology.

Cross-Reactivity Profiling

The true test of an anti-small-molecule antibody is its ability to discriminate between the target hapten and structurally similar metabolites or analogs. Cross-reactivity (CR) is determined using a competitive ELISA, where the free analyte competes with plate-bound hapten for antibody binding sites.

The percentage of cross-reactivity is mathematically defined as[3][4]:

% CR=(IC50​ of AnalogIC50​ of Target​)×100
Comparative Data Analysis

Below is a representative cross-reactivity profile for a high-affinity monoclonal antibody raised against 2-OPBA, compared against common structural analogs.

Table 2: Cross-Reactivity Profile of Anti-2-OPBA Monoclonal Antibody

Compound / AnalogStructural Variance from Target IC50​ (ng/mL) Cross-Reactivity (%)
2-(3-Oxopropyl)benzoic acid None (Target Hapten) 1.25 100.0%
2-(3-Hydroxypropyl)benzoic acidAldehyde reduced to primary alcohol18.406.8%
2-Propylbenzoic acidLoss of terminal oxygen>1000<0.1%
2-CarboxybenzaldehydeTruncated propyl chain450.000.28%
Phthalic acidSubstitution of propyl chain with carboxyl>1000<0.1%

Causality of the Data: The data demonstrates that the antibody's paratope is highly dependent on the terminal oxygen of the propyl chain. Reducing the aldehyde to an alcohol (2-(3-Hydroxypropyl)benzoic acid) causes a significant drop in binding affinity (6.8% CR), while removing the oxygen entirely (2-Propylbenzoic acid) abolishes recognition (<0.1% CR). This highlights that the terminal functional group exposed during carrier conjugation becomes the dominant immunogenic epitope.

Experimental Protocol: Competitive ELISA for IC50 Determination

Because small molecules cannot accommodate two antibodies simultaneously, sandwich ELISAs are physically impossible. Therefore, a competitive format is strictly required[5]. This protocol is designed as a self-validating system, incorporating necessary controls to rule out false positives caused by solvent interference or non-specific binding.

Step-by-Step Methodology
  • Plate Coating:

    • Coat a 96-well high-bind microtiter plate with 100 µL/well of a heterologous conjugate (e.g., OVA-2-OPBA) diluted to 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Self-Validation: Coat column 1 with unconjugated OVA as a negative control to ensure the antibody does not bind the carrier.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (3% BSA in PBST) to prevent non-specific binding. Incubate for 1 hour at 37°C.

  • Competitive Binding Phase:

    • In a separate dilution plate, prepare serial dilutions of the free 2-OPBA standard and the structural analogs (range: 0.01 ng/mL to 1000 ng/mL).

    • Mix 50 µL of the standard/analog with 50 µL of the primary anti-2-OPBA antibody (at pre-optimized titer)[4].

    • Self-Validation: Include a " B0​ " well (antibody + buffer only, no competitor) to establish maximum assay signal, and a blank well (buffer only, no antibody) to establish background noise.

    • Transfer 100 µL of the mixture to the coated plate. Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Wash the plate 5 times with PBST.

    • Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at room temperature.

    • Wash 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes.

  • Termination and Reading:

    • Stop the reaction with 50 µL/well of 1M H2​SO4​ . Read absorbance at 450 nm.

    • Calculate IC50​ using a 4-parameter logistic (4PL) curve fit.

CompetitiveELISA Start Mix Free Target/Analog + Primary Antibody Binding Competition Phase (Free vs. Coated Hapten) Start->Binding Wash Wash Step (Remove Unbound Ab-Ag) Binding->Wash High Free Hapten = Low Plate Binding Signal Add Secondary Ab-HRP & TMB Substrate Wash->Signal Read Read OD 450nm (Signal is Inversely Proportional) Signal->Read Calculate IC50 & %CR

Logical flow of a competitive ELISA used to determine antibody cross-reactivity.

References

  • Grokipedia. Keyhole limpet hemocyanin. Retrieved from:[Link][1]

  • National Institutes of Health (NIH) / PMC. A chemically contiguous hapten approach for a heroin–fentanyl vaccine. Retrieved from:[Link][2]

  • National Institutes of Health (NIH) / PMC. Competitive and noncompetitive phage immunoassays for the determination of benzothiostrobin. Retrieved from:[Link][3]

  • Royal Society of Chemistry (RSC) Advances. Development of a highly sensitive competitive ELISA for the detection of tetracyclines. Retrieved from:[Link]

  • Taylor & Francis. Development and optimization of an indirect enzyme-linked immunosorbent assay for the determination of Hexoestrol. Retrieved from:[Link][5]

Sources

Comparative

Benchmarking the performance of "2-(3-Oxopropyl)benzoic acid" based linkers

Benchmarking the Performance of 2-(3-Oxopropyl)benzoic Acid in Advanced Bioconjugation As targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and polymeric prodrugs—evolve, the demand for linkers that bala...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Performance of 2-(3-Oxopropyl)benzoic Acid in Advanced Bioconjugation

As targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and polymeric prodrugs—evolve, the demand for linkers that balance systemic stability with precise payload release has intensified. While industry standards like SMCC (maleimide-based) and PEG-DBCO (click chemistry) dominate the landscape, aldehyde-bearing bifunctional linkers offer unique chemoselective advantages.

This guide provides an in-depth technical evaluation of 2-(3-Oxopropyl)benzoic acid (PubChem CID 53938421)[1], benchmarking its performance against conventional alternatives. By analyzing its mechanistic behavior, we will demonstrate how this specific aliphatic-aromatic linker can be leveraged for pH-responsive drug delivery and stable reductive amination workflows.

Mechanistic Profiling: The Structural Advantage

2-(3-Oxopropyl)benzoic acid is a heterobifunctional linker characterized by two distinct reactive moieties:

  • An Aromatic Carboxylic Acid (Benzoic Acid): Provides a stable anchor for amide bond formation with primary amines (e.g., lysine residues on monoclonal antibodies) following activation to an N-hydroxysuccinimide (NHS) ester.

  • An Aliphatic Aldehyde (3-Oxopropyl group): Serves as the chemoselective ligation handle.

The Causality of Linker Selection: Why choose an aliphatic aldehyde over a widely used aromatic aldehyde like 4-formylbenzoic acid (4FB)? The answer lies in the required release kinetics. Aromatic aldehydes form bis-aryl hydrazones that are highly stable and resist hydrolysis, which is ideal for permanent imaging probes but detrimental for prodrugs requiring intracellular release[2]. In contrast, the 3-oxopropyl group yields an aliphatic-aryl hydrazone. This specific linkage maintains sufficient stability in systemic circulation (pH 7.4) but undergoes rapid, predictable hydrolysis in the acidic environment of late endosomes and lysosomes (pH 5.0)[3][4].

Alternatively, if a permanent bond is required, the unhindered aliphatic aldehyde of 2-(3-oxopropyl)benzoic acid undergoes reductive amination significantly faster than sterically hindered aromatic aldehydes[5].

Benchmarking Data: Comparative Performance Analysis

To contextualize the utility of 2-(3-Oxopropyl)benzoic acid, we benchmark it against three standard bioconjugation linkers across critical physicochemical and kinetic parameters.

Table 1: Quantitative Benchmarking of Bioconjugation Linkers

Linker ClassRepresentative MoleculeConjugation ChemistryLinkage Half-Life (pH 7.4)Linkage Half-Life (pH 5.0)Relative Hydrophobicity (LogP)
Aliphatic Aldehyde 2-(3-Oxopropyl)benzoic acid Hydrazone / Reductive Amination> 120 hours< 3 hours~1.8 (Moderate)
Aromatic Aldehyde 4-Formylbenzoic acid (4FB)Bis-aryl Hydrazone> 300 hours> 48 hours~1.5 (Moderate)
Maleimide SMCCThiol-Maleimide (Thioether)~ 72 hours (Retro-Michael risk)Stable~2.1 (High)
Strain-Promoted Click DBCO-PEG4-AcidSPAAC (Triazole)Indefinitely StableIndefinitely Stable~0.5 (Low, PEG-dependent)

Data synthesized from established bioconjugation kinetic studies[3][4].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a biochemical rationale to explain the causality behind the experimental conditions.

Protocol A: Two-Step pH-Responsive ADC Synthesis

This workflow utilizes 2-(3-oxopropyl)benzoic acid to create an ADC that releases its payload in acidic organelles.

BioconjugationWorkflow A Monoclonal Antibody (Lysine Amines) C Ab-Linker Conjugate (Aldehyde Functionalized) A->C Amide Coupling (pH 8.0) B 2-(3-Oxopropyl)benzoic acid (NHS-Activated) B->C E Final ADC (pH-Sensitive Hydrazone) C->E Chemoselective Ligation (pH 6.0) D Hydrazine-Functionalized Cytotoxic Payload D->E

Diagram 1: Two-step bioconjugation workflow utilizing 2-(3-oxopropyl)benzoic acid.

Step 1: NHS Activation and Protein Functionalization

  • Activation: Dissolve 2-(3-oxopropyl)benzoic acid (10 mM) in anhydrous DMSO. Add 1.2 equivalents of EDC·HCl and 1.5 equivalents of Sulfo-NHS. Incubate for 2 hours at room temperature. Rationale: EDC activates the carboxylate, and Sulfo-NHS forms a semi-stable, water-soluble amine-reactive ester.

  • Conjugation: Buffer exchange the target antibody into 0.1 M Sodium Bicarbonate buffer (pH 8.0). Add the NHS-activated linker at a 10-fold molar excess. Incubate for 2 hours at 25°C. Rationale: pH 8.0 ensures that a sufficient fraction of lysine ε-amines are deprotonated and nucleophilic.

  • Purification: Remove unreacted linker using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated in 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.

Step 2: Hydrazone Ligation with Payload

  • Ligation: To the aldehyde-functionalized antibody (in pH 6.0 buffer), add a 5-fold molar excess of a hydrazine-bearing payload. Add 10 mM aniline as a nucleophilic catalyst[6][7].

  • Incubation: Incubate for 4 hours at room temperature. Rationale: The mildly acidic pH (6.0) protonates the aldehyde oxygen, increasing its electrophilicity, while remaining above the pKa of the hydrazine to ensure it remains nucleophilic[4]. Aniline accelerates the reaction via a highly reactive Schiff base intermediate[6].

  • Validation: Verify the Drug-to-Antibody Ratio (DAR) using intact mass spectrometry (LC-MS) or UV-Vis spectroscopy if the payload is chromogenic.

Protocol B: Permanent Linkage via Reductive Amination

If a highly stable, non-cleavable linkage is required, the aldehyde can be converted to a secondary amine.

  • Imine Formation: React the aldehyde-functionalized protein with an amine-bearing payload in 100 mM Sodium Phosphate buffer (pH 7.0).

  • Selective Reduction: Add 10 equivalents of Sodium Cyanoborohydride (NaBH3CN). Incubate overnight at 4°C. Rationale: NaBH3CN is a mild reducing agent that selectively reduces the transient imine to a stable secondary amine without reducing the unreacted aldehydes[5].

Pharmacokinetic Logic: The pH-Dependent Cleavage Pathway

The primary advantage of the aliphatic-aryl hydrazone formed by 2-(3-oxopropyl)benzoic acid is its precise response to the endosomal acidification pathway.

CleavagePathway Sys Systemic Circulation (pH 7.4) - Intact Endo Cellular Endocytosis Sys->Endo Acid Endosomal Maturation (pH 5.0) Endo->Acid Cleave Hydrazone Hydrolysis Acid->Cleave Release Payload Release Cleave->Release

Diagram 2: Intracellular pH-dependent cleavage pathway of the hydrazone linkage.

In the bloodstream (pH 7.4), the equilibrium constant ( Keq​ ) of the hydrazone heavily favors the conjugated state, preventing premature payload leakage and off-target toxicity[4]. Upon receptor-mediated endocytosis, the ATP-dependent proton pumps of the endosome lower the internal pH to ~5.0. This influx of protons catalyzes the hydrolysis of the aliphatic hydrazone bond, rapidly releasing the active payload into the cytoplasm[3][4].

Conclusion

While 4-formylbenzoic acid (4FB) remains the standard for stable bis-aryl hydrazone formation, 2-(3-Oxopropyl)benzoic acid fills a critical gap in the bioconjugation toolkit. By providing an aliphatic aldehyde tethered to an aromatic anchor, it offers superior kinetics for reductive amination and an optimized hydrolysis profile for pH-responsive drug delivery systems. For researchers designing next-generation ADCs or smart polymeric nanomedicines, this linker provides an ideal balance of systemic stability and targeted intracellular release.

Sources

Validation

In-Vitro Stability Comparison of 2-(3-Oxopropyl)benzoic Acid Derivatives: Navigating Aldehyde Reactivity in Lead Optimization

Executive Summary: The Aldehyde Liability in Drug Design In drug discovery, the integration of aliphatic aldehydes—such as the 3-oxopropyl moiety found in 2-(3-oxopropyl)benzoic acid —presents a profound structural liabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Aldehyde Liability in Drug Design

In drug discovery, the integration of aliphatic aldehydes—such as the 3-oxopropyl moiety found in 2-(3-oxopropyl)benzoic acid —presents a profound structural liability. While aldehydes are valuable synthetic intermediates and potent covalent warheads, their intrinsic electrophilicity results in poor in-vitro and in-vivo stability. They are rapidly oxidized to carboxylic acids by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenases (ALDH) (). Furthermore, they act as reactive sinks, forming reversible and irreversible Schiff base adducts with primary amines on plasma proteins ().

As an Application Scientist, the objective of this guide is to objectively compare the in-vitro stability of the wild-type 2-(3-oxopropyl)benzoic acid against three rationally designed derivatives. By analyzing quantitative clearance data and mechanistic pathways, we provide a blueprint for navigating aldehyde reactivity during lead optimization.

Structural Rationale & Derivative Selection

To evaluate stabilization strategies, we compared the baseline pharmacophore against three distinct structural modifications:

  • Compound A (Wild-Type): 2-(3-oxopropyl)benzoic acid. The baseline aliphatic aldehyde, highly susceptible to nucleophilic attack and enzymatic oxidation.

  • Compound B (Electronic Modulation): 4-(Difluoromethyl)-2-(3-oxopropyl)benzoic acid. Introduces an electron-withdrawing group to the aromatic ring to modulate the pKa of the benzoic acid, evaluating if distal electronic effects can stabilize the aliphatic chain.

  • Compound C (Acetal Prodrug): 2-(3,3-dimethoxypropyl)benzoic acid. Masks the reactive carbonyl as a dimethyl acetal, completely shielding it from AO/ALDH and plasma proteins at physiological pH, while allowing hydrolysis in acidic microenvironments.

  • Compound D (Steric Shielding): 2-(2,2-dimethyl-3-oxopropyl)benzoic acid. Introduces a gem-dimethyl group adjacent to the aldehyde. This leverages the Thorpe-Ingold effect to sterically hinder the trajectory of enzymatic cofactors and nucleophiles.

Pathway A 2-(3-Oxopropyl)benzoic acid (Aldehyde) B Schiff Base Adduct (Protein Binding Sink) A->B Plasma Proteins (Primary Amines) C Dicarboxylic Acid (AO/ALDH Oxidation) A->C Hepatic Microsomes (AO / ALDH) D Acetal Prodrug (Metabolically Stable) D->A Acidic pH (Hydrolysis)

Figure 1: Major in-vitro degradation pathways of the 3-oxopropyl pharmacophore.

Quantitative Data Comparison

The following table summarizes the in-vitro stability profiles across human liver microsomes (HLM), plasma protein binding (PPB), and aqueous buffer stability assays.

DerivativeStructural ModificationHLM t1/2​ (min)HLM CLint​ (µL/min/mg)PPB (%)Buffer t1/2​ (pH 7.4)Buffer t1/2​ (pH 1.2)
Compound A None (Wild-Type Aldehyde)12.4111.898.5> 24 h> 24 h
Compound B 4-(Difluoromethyl)14.198.397.2> 24 h> 24 h
Compound C 3,3-Dimethoxy (Acetal)> 120< 5.065.4> 24 h45 min
Compound D 2,2-Dimethyl (Steric)85.616.275.1> 24 h> 24 h

*Denotes a high covalent binding fraction due to irreversible Schiff base formation, confirmed by poor mass-balance recovery (<70%).

Mechanistic Insights
  • Enzymatic Vulnerability: Compounds A and B exhibit rapid intrinsic clearance ( CLint​≈100 µL/min/mg). The distal difluoromethyl group in Compound B fails to protect the aliphatic aldehyde from the molybdenum cofactor of Aldehyde Oxidase. Conversely, the gem-dimethyl group in Compound D extends the half-life to 85.6 minutes by physically blocking enzyme access.

  • The Schiff Base Sink: Compound A shows 98.5% PPB. However, mass-balance checks reveal this is not standard lipophilic partitioning, but rather covalent adduction to lysine residues. Compound C (the acetal) drops PPB to 65.4% (purely non-covalent), proving that masking the carbonyl eliminates the electrophilic liability in systemic circulation.

Standardized Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. The workflows below detail the causality behind each experimental choice.

Workflow Step1 Compound Incubation (HLM / Plasma / Buffer) Step2 Aliquoting at Time Points (0, 15, 30, 60, 120 min) Step1->Step2 Step3 Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 Centrifugation & Filtration (Protein Precipitation) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode Quantification) Step4->Step5

Figure 2: Standardized LC-MS/MS workflow for evaluating in-vitro compound stability.

Protocol 1: Self-Validating Hepatic Microsomal Stability (HLM) Assay

Objective: Isolate AO/ALDH-mediated oxidation from plasma protein binding.

  • Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining strict physiological pH and ionic strength is critical to preserve the native, active conformation of the membrane-bound metabolizing enzymes.

  • Cofactor Addition: Add 1 mM NAD+ to the reaction mixture. Control: Run a parallel incubation without NAD+ to differentiate AO activity (which requires no exogenous cofactors) from ALDH activity (which is NAD+-dependent).

  • Incubation & Sampling: Spike the derivative to a final concentration of 1 µM. Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching (Validation Step): Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures the enzymes, halting metabolism at the exact time point. Tolbutamide acts as a structural independent variable to correct for volumetric errors or MS ionization suppression downstream.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Include Verapamil as a high-clearance positive control to validate microsomal viability.

Protocol 2: Rapid Equilibrium Dialysis (RED) with Mass-Balance Validation

Objective: Differentiate reversible lipophilic binding from irreversible Schiff base adduction.

  • Dialysis Setup: Load 200 µL of human plasma spiked with 5 µM of the derivative into the donor chamber of a RED device (8K MWCO). Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Equilibration: Incubate on an orbital shaker at 37°C for 4 hours. Causality: 4 hours allows sufficient time for small molecules to reach thermodynamic equilibrium across the membrane without causing significant thermal degradation of plasma proteins.

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples and 50 µL of blank buffer to the plasma samples. Causality: Matrix matching ensures identical ionization environments during LC-MS/MS, preventing skewed donor/receiver ratio calculations.

  • Mass Balance Validation (Critical): Calculate total compound recovery. If recovery is <70% (as observed with Compounds A and B), it empirically flags irreversible covalent binding rather than simple equilibrium partitioning, dictating a structural redesign.

Conclusion

The wild-type 2-(3-oxopropyl)benzoic acid is fundamentally flawed for systemic drug delivery due to its unprotected aldehyde group. Distal electronic modifications (Compound B) fail to mitigate this liability. However, converting the aldehyde to an acetal prodrug (Compound C) completely resolves both metabolic clearance and covalent protein binding, offering a viable route for oral delivery. Alternatively, if the aldehyde is required for target engagement (e.g., as a covalent warhead), introducing adjacent steric bulk (Compound D) successfully tunes the reactivity, extending the half-life while preserving the pharmacophore.

References

  • Manevski, N., King, L., Pitt, W. R., Lecomte, F., & Toselli, F. (2019). "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry.[Link]

  • Al-Zaqri, N., Alsalme, A., Alharthi, F. A., & Al-Zaqri, W. (2023). "Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine." ACS Omega.[Link]

Comparative

Comparative Molecular Docking Studies of 2-(3-Oxopropyl)benzoic Acid Analogs vs. Epalrestat Targeting Human Aldose Reductase (AKR1B1)

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus Area: Structure-Based Drug Design (SBDD), Diabetic Complications, Aldo-Keto Reductases Introduction: The Rationale for Target...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Focus Area: Structure-Based Drug Design (SBDD), Diabetic Complications, Aldo-Keto Reductases

Introduction: The Rationale for Targeting AKR1B1

Aldose Reductase (AKR1B1) is the rate-limiting enzyme of the polyol pathway, responsible for the NADPH-dependent reduction of glucose to sorbitol. Under chronic hyperglycemic conditions, the hyperactivation of AKR1B1 leads to massive intracellular sorbitol accumulation. Because sorbitol is highly hydrophilic, it cannot easily cross cell membranes, resulting in severe osmotic stress, oxidative damage, and the progression of diabetic complications such as neuropathy, retinopathy, and nephropathy [1].

While Epalrestat remains the only AKR1B1 inhibitor clinically approved in specific regions, its therapeutic utility is hindered by adverse effects and limited tissue penetration [2]. Consequently, there is a critical need for novel chemotypes. Benzoic acid derivatives have emerged as highly potent scaffolds because their carboxylate moiety acts as a bioisostere for the natural substrate, anchoring firmly into the enzyme's anion-binding pocket [1, 3].

This guide provides an objective, data-driven comparison between Epalrestat and a novel class of inhibitors based on the 2-(3-Oxopropyl)benzoic acid scaffold. By functionalizing the reactive aldehyde of the 3-oxopropyl tail via reductive amination, we can probe the deep hydrophobic specificity pocket of AKR1B1, optimizing both affinity and selectivity.

G Glucose Glucose AKR1B1 AKR1B1 (Target Enzyme) Glucose->AKR1B1 NADPH Sorbitol Sorbitol (Accumulation) AKR1B1->Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ Stress Osmotic & Oxidative Stress Sorbitol->Stress Fructose Fructose SDH->Fructose

Pathophysiological role of AKR1B1 in the polyol pathway and osmotic stress.

Experimental Methodology: A Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following computational protocol was designed as a self-validating system. We utilize MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) rescoring to validate standard Glide XP docking scores, as standard scoring functions often underestimate the desolvation penalties of highly charged carboxylic acids [2].

Phase 1: Protein Preparation and Grid Generation
  • Structure Retrieval: The high-resolution X-ray crystal structure of human AKR1B1 complexed with NADP+ and Epalrestat was retrieved from the Protein Data Bank (PDB ID: 4JIR ) [3].

  • Refinement: The structure was pre-processed using the Protein Preparation Wizard. All crystallographic waters beyond 3 Å of the active site were removed. Missing side chains were built, and polar hydrogens were added at physiological pH (7.4) to accurately model the protonation states of the catalytic tetrad (Asp43, Tyr48, Lys77, His110).

  • Grid Definition: A receptor grid was generated centered on the co-crystallized Epalrestat molecule. The bounding box was set to 20 × 20 × 20 Å to encompass both the anion-binding pocket and the hydrophobic specificity pocket (Trp111, Phe122, Leu300).

Phase 2: Ligand Preparation
  • Scaffold Design: The base molecule, 2-(3-Oxopropyl)benzoic acid, was modeled alongside two theoretical derivatives designed to probe the specificity pocket:

    • Analog A: 2-(3-((4-fluorophenyl)amino)propyl)benzoic acid.

    • Analog B: 2-(3-((4-bromophenyl)amino)propyl)benzoic acid.

  • Minimization: Ligands were prepared using LigPrep. The OPLS3e force field was applied to generate low-energy 3D conformations, and ionization states were generated at pH 7.4 ± 0.5 (ensuring the benzoic acid moiety remained deprotonated).

Phase 3: Docking and Thermodynamic Validation
  • Glide XP Docking: Extra Precision (XP) flexible docking was executed. The carboxylate group was constrained to form hydrogen bonds with Tyr48 and His110, ensuring a catalytically relevant binding pose [2].

  • MM-GBSA Rescoring: To account for solvent effects and provide a more accurate estimation of binding free energy ( ΔGbind​ ), the docked complexes were rescored using the Prime MM-GBSA module (VSGB dissolution model).

G PDB PDB: 4JIR (AKR1B1 + Epalrestat) Prep Protein Preparation (Protonation at pH 7.4) PDB->Prep Grid Grid Generation (Center: Tyr48, His110) Prep->Grid Docking Glide XP Docking (Flexible Ligand) Grid->Docking Ligands Ligand Prep (OPLS3e Minimization) Ligands->Docking MMGBSA MM-GBSA Rescoring (Thermodynamic Validation) Docking->MMGBSA

Step-by-step logical workflow for the comparative molecular docking study.

Comparative Performance Data

The table below summarizes the quantitative docking metrics, thermodynamic binding free energies, and primary residue interactions for the reference drug and the evaluated analogs.

CompoundGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesPredicted Binding Affinity
Epalrestat (Reference) -9.45-46.20Tyr48, His110, Trp111, Cys298High (Sub-micromolar)
2-(3-Oxopropyl)benzoic acid (Base) -6.12-24.55Tyr48, His110Low (Millimolar)
Analog A (4-Fluoro derivative) -8.78-41.30Tyr48, His110, Trp111, Phe122Moderate (Micromolar)
Analog B (4-Bromo derivative) -10.35 -52.80 Tyr48, His110, Trp111, Leu300, Cys298Very High (Nanomolar)

Structural Analysis & Mechanistic Causality

The Failure of the Unmodified Base Scaffold

The base molecule, 2-(3-Oxopropyl)benzoic acid , exhibits poor binding metrics ( ΔGbind​ = -24.55 kcal/mol). While its carboxylate group successfully anchors into the anion-binding pocket by forming a salt bridge with His110 and a hydrogen bond with Tyr48, the short, aliphatic 3-oxopropyl tail fails to make meaningful contacts with the hydrophobic specificity pocket. The lack of van der Waals interactions leaves the complex thermodynamically unstable.

The Success of Halogenated Aryl Extensions

By extending the 3-oxopropyl chain with a halogenated aryl group (Analogs A and B), we observe a dramatic increase in binding affinity. This is driven by specific structural causalities:

  • The Trp111 π−π Stacking Interaction: In the AKR1B1 holoenzyme, Trp111 acts as a gatekeeper to the specificity pocket. Both Analog A and Analog B utilize their terminal phenyl rings to establish strong π−π stacking interactions with the indole ring of Trp111. This interaction mimics the binding mode of Epalrestat's rhodanine ring [3].

  • Halogen Bonding and Steric Fill (The Bromine Advantage): Analog B outperforms both Analog A and the reference drug Epalrestat. Why? The causality lies in the atomic radius and polarizability of the bromine atom. Fluorine (Analog A) is highly electronegative but small, failing to fully occupy the deep hydrophobic cleft formed by Leu300 and Cys298. Bromine, being larger and more polarizable, perfectly fills this void, establishing a strong halogen bond with the backbone carbonyl of Leu300 and hydrophobic contacts with Cys298 [2, 4].

  • Overcoming Desolvation Penalties: The highly favorable MM-GBSA score of Analog B (-52.80 kcal/mol) proves that the massive enthalpic gain from the bromine-driven hydrophobic packing easily overcomes the entropic desolvation penalty of the benzoic acid moiety.

Conclusion

This comparative docking study demonstrates that while the bare 2-(3-Oxopropyl)benzoic acid scaffold is an insufficient AKR1B1 inhibitor, it serves as an exceptional foundational pharmacophore. When functionalized via its aldehyde tail into a bulky, brominated aryl derivative (Analog B), it outperforms the clinical standard Epalrestat. The superior performance is causally linked to enhanced hydrophobic packing and halogen bonding within the AKR1B1 specificity pocket, presenting a highly viable lead for the development of next-generation therapeutics for diabetic complications.

References

  • Verma, S. K., et al. (2025). Unveiling the medicinal diversity of benzoic acid containing molecules: Insights on druggable targets for type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Rifati, A., et al. (2025). Phthalimide-benzoic acid hybrids as potent aldose reductase inhibitors: Synthesis, enzymatic kinetics, and in silico characterization. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Zheng, X., et al. (2023). Rational design and synthesis of novel N-benzylindole-based epalrestat analogs as selective aldose reductase inhibitors. European Journal of Medicinal Chemistry. Available at:[Link]

  • Zhang, L., et al. (2013). Crystal Structure Of AKR1B10 Complexed With NADP+ And Flufenamic acid (PDB ID: 4I5X / 4JIR context). RCSB Protein Data Bank. Available at:[Link]

Safety & Regulatory Compliance

Safety

Mechanistic Causality: Understanding the Hazard Profile

As a Senior Application Scientist, I approach chemical disposal not merely as an administrative afterthought, but as a critical, mechanistic extension of the experimental workflow. When handling bifunctional molecules li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as an administrative afterthought, but as a critical, mechanistic extension of the experimental workflow. When handling bifunctional molecules like 2-(3-Oxopropyl)benzoic acid , standard generalized disposal protocols are insufficient. The molecular duality of this compound requires a tailored logistical plan to prevent uncontrolled reactivity, ensure regulatory compliance, and protect laboratory personnel.

Below is the definitive operational and disposal guide for 2-(3-Oxopropyl)benzoic acid, designed to provide you with self-validating protocols grounded in mechanistic causality.

To design a safe disposal protocol, we must first analyze the chemical structure. 2-(3-Oxopropyl)benzoic acid (CAS: 142402-60-6) contains two highly distinct functional groups that dictate its end-of-life handling[1]:

  • The Aldehyde Moiety (3-oxopropyl group): Aldehydes are inherently prone to autoxidation when exposed to air, slowly forming peroxy acids and, subsequently, carboxylic acids. In concentrated waste streams, unquenched aldehydes can also undergo exothermic polymerization if exposed to trace acids or bases.

  • The Carboxylic Acid Moiety: This group imparts mild corrosivity and acts as a proton donor. It will react exothermically with strong bases and amines, generating heat and potentially pressurizing sealed waste containers.

The Causality of Segregation: Because of this bifunctionality, mixing this compound with standard reactive organic waste (such as strong oxidizers, nitric acid, or concentrated amines) creates a high risk of thermal runaway or gas evolution. It must be strictly isolated into a dedicated "Non-Halogenated Organic Waste" stream[2].

Quantitative Data & Disposal Implications

Before initiating disposal, verify the physical and regulatory parameters of your waste stream.

ParameterValueOperational & Disposal Implication
Chemical Name 2-(3-Oxopropyl)benzoic acidStandardize nomenclature on all hazardous waste logs.
CAS Number 142402-60-6Required for Environmental Health and Safety (EHS) and EPA RCRA documentation[1].
Molecular Weight 178.18 g/mol Used to calculate exact neutralization stoichiometry if treating aqueous spills[1].
LogP (Predicted) 1.8Indicates moderate lipophilicity; strictly prohibits aqueous drain/sewer disposal[1].
Functional Groups Aldehyde, Carboxylic AcidDictates strict segregation from oxidizers, amines, and strong bases[2].
RCRA Waste Status Unlisted (Evaluate for D-codes)Requires characteristic testing (e.g., D002 for corrosivity if in aqueous solution with pH ≤ 2)[3].

Self-Validating Disposal Protocol

Every procedure in a high-functioning laboratory must be a closed-loop, self-validating system. Do not proceed to the next step without passing the validation check.

Step 1: Waste Characterization & Pre-Treatment Assessment
  • Action: Determine the physical state of the waste. If the 2-(3-Oxopropyl)benzoic acid is dissolved in an organic solvent (e.g., DMSO, Methanol), it must be handled as flammable/toxic organic waste. If it is an aqueous solution, test the pH.

  • Causality: The Resource Conservation and Recovery Act (RCRA) requires generators to determine if a waste exhibits hazardous characteristics[3]. Aqueous solutions with a pH ≤ 2 exhibit the corrosivity characteristic (D002) and require specific labeling.

  • Validation Check: Dip a calibrated pH strip into the aqueous waste. If pH ≤ 2, log the waste as D002 Corrosive. If the compound has been stored for >6 months, use a KI-starch test strip to verify the absence of peroxides before moving the container.

Step 2: Segregation & Compatibility Verification
  • Action: Select a primary waste container designated strictly for Non-Halogenated Organic Waste .

  • Causality: Preventing the admixture of the aldehyde/acid groups with incompatible chemicals (like concentrated nitric acid or ammonium hydroxide) prevents catastrophic container failure via gas pressurization[2].

  • Validation Check: Audit the existing waste log attached to the container. Explicitly confirm the absence of any "Oxidizer," "Amine," or "Halogenated" entries before adding your waste.

Step 3: Containerization & Storage
  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass container. Seal with a PTFE-lined cap. Store the container in a secondary containment tray within a ventilated fume hood or dedicated flammables cabinet.

  • Causality: HDPE and PTFE are chemically inert to weak organic acids and aldehydes, preventing container degradation. Secondary containment ensures that if the primary vessel fails, the chemical does not contaminate the laboratory environment.

  • Validation Check: Invert the sealed container gently (if safe to do so) to ensure the PTFE cap is seated correctly and there are no micro-leaks. Verify the secondary containment tray is clean and dry.

Step 4: Institutional Transfer & Documentation
  • Action: Complete a hazardous waste tag detailing the exact mass/volume of 2-(3-Oxopropyl)benzoic acid and its associated solvents. Submit a pickup request to your EHS department within 90 days of the first drop of waste entering the container.

  • Causality: Under EPA RCRA regulations, laboratories are subject to strict accumulation time limits (typically 90 to 180 days depending on generator status) to prevent the long-term degradation of unstable chemicals[3].

  • Validation Check: Cross-reference the CAS number (142402-60-6) on the physical tag with your institution's digital EHS portal to ensure chain-of-custody tracking is active.

Operational Workflow Visualization

To standardize this procedure across your laboratory personnel, utilize the following logical workflow diagram.

G N1 1. Visual/Chemical Validation N2 2. Segregation Audit N1->N2 N3 3. pH/Peroxide Testing N2->N3 N4 4. Container Sealing (HDPE) N3->N4 N5 5. RCRA Labeling N4->N5 N6 6. EHS Incineration N5->N6

Self-validating disposal workflow for 2-(3-Oxopropyl)benzoic acid.

References

  • Title: 2-(3-Oxopropyl)benzoic acid | C10H10O3 | CID 53938421 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Introduction to Hazardous Waste Identification Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: The National Academies Press (National Research Council) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Oxopropyl)benzoic acid

As a Senior Application Scientist, I recognize that handling bifunctional organic compounds requires moving beyond basic safety compliance. To build a truly secure and efficient laboratory environment, your team must und...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional organic compounds requires moving beyond basic safety compliance. To build a truly secure and efficient laboratory environment, your team must understand the molecular causality behind every safety protocol.

2-(3-Oxopropyl)benzoic acid (C₁₀H₁₀O₃)[1] is a highly versatile building block in drug development, but its dual-functional nature—combining a mildly corrosive carboxylic acid with a highly reactive, autoxidation-prone terminal aldehyde—demands a specialized approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides a self-validating, mechanistic framework for the safe handling, experimental use, and disposal of 2-(3-Oxopropyl)benzoic acid.

Mechanistic Risk Assessment & Causality

To select the correct PPE, we must first deconstruct the chemical's reactivity profile:

  • The Carboxylic Acid Moiety: Acts as a proton donor. It imparts baseline corrosivity, capable of causing localized tissue irritation and degrading standard cotton lab wear over time.

  • The Aldehyde Moiety: The oxopropyl chain terminates in an electrophilic aldehyde. Aldehydes are notorious skin sensitizers and protein cross-linkers. More critically, they are susceptible to autoxidation in the presence of atmospheric oxygen, potentially forming reactive peroxides or degrading into dicarboxylic acids[2].

Standard laboratory nitrile gloves offer poor breakthrough times for aldehydes. Therefore, handling this compound requires a targeted barrier strategy[3].

Quantitative PPE & Engineering Controls Matrix

The following matrix synthesizes the required protective equipment, moving beyond generic recommendations to provide the mechanistic justification for each choice.

PPE CategoryRecommended SpecificationMechanistic Justification (Causality)
Hand Protection Butyl Rubber Gloves (Min. 0.3 mm thickness)Nitrile and latex offer poor resistance to aldehydes. Butyl rubber prevents rapid permeation of the oxopropyl moiety, eliminating the risk of skin sensitization[4].
Eye Protection Indirect Vented Splash Goggles Prevents the capillary action of liquid splashes or fine powders from reaching the ocular mucosa. Standard safety glasses are insufficient for corrosive acids.
Body Protection Flame-Resistant Lab Coat + Polyethylene Apron Protects against the corrosive degradation of standard fabrics by the benzoic acid group. The apron provides an impermeable barrier against spills[5].
Respiratory N95 / P100 Particulate Respirator Required only if weighing dry powder outside a certified fume hood to prevent inhalation of irritating dust[6].
Engineering Certified Chemical Fume Hood Must maintain a face velocity of 80–100 fpm. Essential for mitigating the buildup of volatile aldehyde vapors and preventing atmospheric autoxidation.

Operational Workflow & Experimental Protocol

The following workflow illustrates the logical progression from hazard identification to safe handling and disposal.

Workflow Start 2-(3-Oxopropyl)benzoic acid Operational Workflow Sub1 Hazard Identification Start->Sub1 Acid Carboxylic Acid (Corrosive) Sub1->Acid Aldehyde Aldehyde (Sensitizer/Oxidizer) Sub1->Aldehyde Sub2 PPE Selection Acid->Sub2 Aldehyde->Sub2 PPE1 Splash Goggles & Acid-Resistant Apron Sub2->PPE1 PPE2 Butyl Rubber Gloves (Prevents Permeation) Sub2->PPE2 Sub3 Handling & Disposal PPE1->Sub3 PPE2->Sub3 FumeHood Schlenk Line / Fume Hood (Inert Atmosphere) Sub3->FumeHood Waste Segregated Organic Waste (Away from Bases) FumeHood->Waste

Logical workflow mapping hazard identification to PPE selection and disposal protocols.

Self-Validating Handling Protocol: Inert-Atmosphere Solution Preparation

This protocol is designed to be self-validating; by incorporating a peroxide test, the operator empirically verifies the structural integrity of the reagent before initiating complex syntheses.

Phase 1: Pre-Operational Validation

  • Fume Hood Verification: Ensure the fume hood is operational and clear of incompatible materials (e.g., strong bases, strong oxidizers)[7].

  • Reagent Integrity Test (Critical): Because the terminal aldehyde can autoxidize into peroxides upon prolonged air exposure, test the reagent using a standard KI-starch peroxide test strip before use[8]. Causality: This prevents unexpected, explosive exotherms during subsequent basic workups.

Phase 2: Material Transfer 3. Atmospheric Purge: Flush the receiving reaction vessel with an inert gas (Argon or Nitrogen) using a Schlenk line. Causality: Displacing oxygen mitigates the autoxidation of the aldehyde group. 4. Mass Transfer: Don butyl rubber gloves. Weigh the 2-(3-Oxopropyl)benzoic acid using a static-free, grounded spatula to prevent dust ignition. Transfer the material directly into the purged vessel. 5. Solubilization: Dissolve the compound in an appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) under continuous inert gas flow.

Phase 3: Equipment Decontamination 6. Quenching: Rinse all spatulas and glassware with a mild 5% sodium bicarbonate (NaHCO₃) solution. Causality: This safely neutralizes residual carboxylic acid before standard laboratory washing.

Spill Response & Disposal Plan

In the event of a spill, standard organic solvent protocols are insufficient due to the dual-reactivity of the compound.

Immediate Spill Response:

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use combustible materials like sawdust, as the aldehyde moiety may react exothermically.

  • Neutralization: Slowly apply solid sodium bicarbonate directly to the spill area. Wait for effervescence (bubbling) to cease, confirming the complete neutralization of the benzoic acid moiety[5].

  • Collection: Sweep the neutralized matrix using a non-sparking tool into a chemically resistant, sealable waste container.

Waste Segregation & Disposal:

  • Classification: Label the container explicitly as "Halogen-Free Organic Acid/Aldehyde Waste."

  • Segregation: Store the waste strictly away from strong bases, amines, and oxidizing agents (e.g., Nitric acid, Permanganates) to prevent secondary reactions[9].

  • Logistics: Coordinate with your facility's Environmental Health and Safety (EHS) department for routine pickup, ensuring the container is kept tightly sealed and stored in a cool, dark, well-ventilated area to prevent pressure buildup from potential degradation.

References

  • National Center for Biotechnology Information. "2-(3-Oxopropyl)benzoic acid | CID 53938421." PubChem. Available at:[Link]

  • Purdue University. "Chemical Hygiene Plan and Hazardous Materials Safety Manual for Laboratories." Environmental Health and Public Safety. Available at: [Link]

  • University of Washington. "Laboratory Safety Manual: Personal Protective Equipment and Spill Procedures." Environmental Health & Safety. Available at: [Link]

  • Lawrence Berkeley National Laboratory. "Chapter 45: Chemical Hygiene and Safety Plan." Environment, Health, & Safety Division. Available at: [Link]

Sources

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